Fmoc-N-Me-Thr(Bzl)-OH
描述
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属性
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELSPMZRJEODW-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583339 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-81-8 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-Thr(Bzl)-OH: Core Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-N-Me-Thr(Bzl)-OH, a critical building block in modern peptide chemistry. The introduction of an N-methyl group to the peptide backbone offers significant advantages, including enhanced metabolic stability, increased cell permeability, and the ability to modulate peptide conformation. This document serves as a detailed resource for professionals engaged in peptide synthesis and drug development.
Core Chemical Properties
This compound is a derivative of the amino acid threonine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group with a benzyl (Bzl) group. The N-methylation further modifies the amino acid's reactivity and conformational properties.
| Property | Value | References |
| CAS Number | 198561-81-8 | [1][2][3] |
| IUPAC Name | (2S,3R)-2-[--INVALID-LINK--amino]-3-(benzyloxy)butanoic acid | [1] |
| Synonyms | Fmoc-O-benzyl-N-methyl-L-threonine, Fmoc-MeThr(Bzl)-OH | |
| Molecular Formula | C₂₇H₂₇NO₅ | [1][2][3] |
| Molecular Weight | 445.51 g/mol | [1][2] |
| Appearance | Colorless to white powder | [1] |
| Melting Point | 116-122 °C | [1] |
| Purity | ≥98.0% (as determined by HPLC) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChIKey | OJELSPMZRJEODW-CJAUYULYSA-N | [1][2] |
| SMILES | C--INVALID-LINK----INVALID-LINK--C(O)=O |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of N-methylated threonine residues.[1] The orthogonal protection scheme, where the Fmoc group is base-labile and the Bzl group is acid-labile, allows for selective deprotection and chain elongation.
However, the N-methyl group introduces significant steric hindrance, which poses challenges during the coupling step.[1] This reduced reactivity necessitates the use of more potent coupling reagents and may require extended reaction times or double-coupling protocols to ensure complete incorporation.[1]
Experimental Protocols
The following protocols are generalized for the use of this compound in SPPS. Optimization may be required depending on the specific peptide sequence, resin, and other amino acids involved.
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide.
-
Reagent Preparation : Prepare a solution of 20% piperidine in dimethylformamide (DMF).
-
Resin Swelling : Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection Reaction : Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
-
Second Deprotection : Drain the solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes.
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.
This protocol describes the activation and coupling of the N-methylated amino acid to the deprotected N-terminus of the peptide-resin. Due to steric hindrance, a potent activating agent such as HATU or HCTU is recommended.
-
Reagent Solution Preparation : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an aminium-based coupling reagent like HATU (3-5 equivalents) in DMF.
-
Activation : Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/coupling reagent solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Note: Longer coupling times are typically necessary for N-methylated amino acids.[1]
-
Monitoring : Perform a Kaiser test or other qualitative ninhydrin test to monitor the reaction progress. A negative result (e.g., yellow beads in a Kaiser test) indicates complete coupling.
-
Double Coupling (if necessary) : If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Washing : Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
The benzyl (Bzl) protecting group on the threonine side chain is stable to the basic conditions of Fmoc removal but can be cleaved using strong acids, typically during the final cleavage of the peptide from the resin.[1]
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for Bzl group removal is Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Reaction : Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation : Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating this compound into a peptide sequence.
Caption: Orthogonal deprotection strategy for Fmoc and Bzl groups.
References
Fmoc-N-Me-Thr(Bzl)-OH molecular weight and formula
An in-depth analysis of Fmoc-N-Me-Thr(Bzl)-OH, a crucial building block in solid-phase peptide synthesis, reveals its precise molecular characteristics. This technical guide provides researchers, scientists, and drug development professionals with essential data on its molecular weight and formula.
Physicochemical Data Summary
The fundamental quantitative data for this compound are detailed below, offering a clear reference for experimental design and analysis.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₂₇NO₅ | [1][2][3] |
| Molecular Weight | 445.51 g/mol | [1][3] |
| Alternate Molecular Weight | 445.49 g/mol | [2] |
| CAS Number | 198561-81-8 | [1][2][3] |
Structural Representation
The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity and application in peptide synthesis. These include the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the N-methylated amine, the threonine backbone, and the O-benzyl (Bzl) protecting group on the side chain.
Caption: Logical relationship of functional groups in this compound.
References
An In-Depth Technical Guide to Fmoc-N-Me-Thr(Bzl)-OH: Structure, Stereochemistry, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-O-benzyl-L-threonine, formally known as (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxy)butanoic acid, and commonly abbreviated as Fmoc-N-Me-Thr(Bzl)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of N-methylated threonine residues. N-methylation is a key modification in medicinal chemistry used to enhance the pharmacological properties of peptides, including metabolic stability, membrane permeability, and conformational rigidity. This document details the structure and stereochemistry of this compound, presents its physicochemical data, outlines experimental protocols for its synthesis and incorporation into peptides, and discusses the significance of its specific stereochemical configuration.
Introduction
N-methylation of the peptide backbone is a widely employed strategy in the design of therapeutic peptides. This modification imparts crucial conformational constraints by removing the amide proton, a hydrogen bond donor, thereby influencing the secondary structure of the peptide. The introduction of a methyl group on the nitrogen atom can also sterically shield the amide bond from enzymatic cleavage, thus increasing the peptide's in vivo half-life. This compound is a commercially available derivative that facilitates the site-specific incorporation of an N-methylated threonine residue during Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl group serves as a protecting group for the threonine side-chain hydroxyl function, which can be removed during the final cleavage from the resin.
Structure and Stereochemistry
The chemical structure of this compound incorporates three key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, a methyl group on the alpha-amino nitrogen, and a benzyl ether protecting the side-chain hydroxyl group of the threonine residue.
The IUPAC name, (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxy)butanoic acid, precisely defines the stereochemistry at the two chiral centers, Cα (position 2) and Cβ (position 3). The (2S,3R) configuration corresponds to L-threonine. The stereochemical integrity of this building block is paramount in peptide synthesis, as the chirality of individual amino acids dictates the overall three-dimensional structure and, consequently, the biological activity of the final peptide. The (2S,3R) configuration ensures the correct spatial orientation of the methyl and hydroxyl groups, which is critical for predictable folding and target binding of the resulting peptide.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1. While specific, publicly available NMR and mass spectrometry data for this compound are not readily found in the literature, typical spectroscopic features can be inferred from its structure and data for similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 198561-81-8 | [1][2] |
| Molecular Formula | C₂₇H₂₇NO₅ | [1][2] |
| Molecular Weight | 445.51 g/mol | [1][2] |
| Appearance | Colorless to white powder | [2] |
| Melting Point | 116-122 °C | [2] |
| Purity (HPLC) | ≥98.0% | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Solubility | Soluble in DMF, NMP, DCM |
Experimental Protocols
Synthesis of this compound
While a specific, detailed solution-phase synthesis protocol for this compound is not widely published, a general and efficient solid-phase method for the N-methylation of Fmoc-amino acids has been developed and can be adapted. This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.
Representative Solid-Phase N-Methylation Protocol:
-
Loading of Fmoc-Thr(Bzl)-OH onto 2-CTC Resin:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Dissolve Fmoc-Thr(Bzl)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours.
-
Cap any remaining active sites on the resin with methanol.
-
Wash the resin with DCM, DIPEA in DCM, and finally with DCM and dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
N-Methylation (Biron-Kessler Method Adaptation):
-
Protect the liberated α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a hindered base like 2,4,6-collidine in DMF.
-
Wash the resin with DMF.
-
Perform the methylation by treating the resin with a methylating agent such as dimethyl sulfate or methyl iodide and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate in DMF. The reaction progress can be monitored by a mini-cleavage and HPLC analysis.
-
Remove the o-NBS protecting group using a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.
-
Wash the resin with DMF.
-
-
Re-introduction of the Fmoc Group:
-
Treat the resin with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and DIPEA in DMF to re-protect the N-methylated amino group.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Cleave the this compound from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[1]
-
Collect the filtrate and neutralize the acid.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Incorporation into a Peptide via SPPS
The incorporation of this compound into a growing peptide chain on a solid support requires modified coupling conditions due to the increased steric hindrance and lower nucleophilicity of the N-methylated amine.
SPPS Coupling Protocol for this compound:
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Fmoc group removed.
-
Swell the resin in DMF.
-
-
Fmoc Deprotection of the Growing Peptide Chain:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the peptide chain.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents) and a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) to ensure complete acylation.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or a chloranil test.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents.
-
Proceed to the next deprotection and coupling cycle.
-
Significance of Stereochemistry and N-Methylation
The (2S,3R) stereochemistry of this compound is crucial for maintaining the intended peptide conformation. The spatial arrangement of the side chain's methyl and benzyl-protected hydroxyl groups influences the local backbone dihedral angles (phi and psi), which in turn dictates the secondary structure (e.g., helices, sheets, turns). Altering this stereochemistry to, for example, the allo-threonine configuration (2S,3S) would lead to a different peptide conformation and likely a loss or alteration of biological activity.
N-methylation further imposes significant conformational constraints:
-
Elimination of Hydrogen Bonding: The absence of the amide proton prevents the formation of a hydrogen bond, disrupting regular secondary structures like α-helices and β-sheets.
-
Cis/Trans Isomerization: The energy barrier for rotation around the N-methylated amide bond is lowered, leading to a higher population of the cis conformer compared to non-methylated amide bonds, which strongly prefer the trans conformation. This can induce turns in the peptide backbone.
-
Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.
-
Proteolytic Resistance: The steric bulk of the N-methyl group can hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Diagram 1: General workflow for the solid-phase synthesis of this compound.
Diagram 2: Workflow for the incorporation of this compound into a peptide chain during SPPS.
Conclusion
This compound is a valuable and specialized reagent for peptide chemists aiming to enhance the therapeutic potential of peptide-based drugs. Its defined (2S,3R) stereochemistry is critical for predictable peptide folding, while the N-methyl group provides a powerful tool for modulating conformation, stability, and bioavailability. Understanding the specific handling and coupling requirements of this sterically hindered amino acid derivative is essential for its successful application in solid-phase peptide synthesis. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the development of next-generation peptide therapeutics.
References
The Benzyl (Bzl) Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of protective groups available to the modern chemist, the benzyl (Bzl) group stands as a robust and versatile tool for the temporary masking of reactive functional moieties such as hydroxyls, amines, and carboxylic acids. Its widespread application stems from a favorable balance of stability across a broad spectrum of reaction conditions and the availability of mild and selective deprotection methods.[1][2]
This technical guide provides a comprehensive overview of the core functionalities of the benzyl protecting group, detailing its mechanism of action, applications, and the experimental protocols for its introduction and removal. Quantitative data are summarized for comparative analysis, and key workflows are visualized to facilitate a deeper understanding of its practical implementation.
Core Principles of Benzyl Protection
The efficacy of the benzyl group lies in its general stability to both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on the protected molecule without affecting the masked functional group.[3] The most common method for introducing a benzyl group is through a Williamson ether synthesis for alcohols, or analogous alkylations for amines and carboxylic acids, typically employing benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[2][4]
Conversely, the removal of the benzyl group, or debenzylation, is most frequently accomplished by catalytic hydrogenolysis.[5][6] This method involves the cleavage of the benzylic carbon-heteroatom bond using hydrogen gas and a palladium catalyst, yielding the deprotected functional group and toluene as a byproduct.[7][8] This deprotection strategy is particularly advantageous due to its mild and neutral conditions, which are orthogonal to many other protecting groups.[9]
Applications in Complex Synthesis
The benzyl protecting group is a cornerstone in various areas of complex organic synthesis:
-
Carbohydrate Chemistry: Due to the polyhydroxylated nature of carbohydrates, selective protection is crucial. Benzyl ethers are extensively used to protect hydroxyl groups during the synthesis of complex oligosaccharides and glycoconjugates because of their stability and influence on the stereochemical outcome of glycosylation reactions.[10][11][12]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), benzyl-based protecting groups are frequently used for the side-chain protection of amino acids.[13] The classic Boc/Bzl strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary α-amino protection and more stable benzyl-based groups for "permanent" side-chain protection, which are removed at the final cleavage step.[3][14]
-
Natural Product Synthesis: The synthesis of complex natural products often involves numerous steps where sensitive functional groups need to be masked. The robustness of the benzyl group makes it an ideal choice for protecting alcohols and amines throughout lengthy synthetic sequences.[2]
Quantitative Data Summary
The selection of a protecting group strategy is often guided by quantitative metrics such as reaction yields and conditions. The following tables provide a summary of representative data for the protection and deprotection of various functional groups using the benzyl group.
Table 1: Benzylation of Alcohols
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | BnBr, NaH | THF | Room Temp | 2 | 82 |
| Monosaccharide | BnBr, NaH | DMF | 0 to Room Temp | - | >90 |
| Phenol | BnCl, K₂CO₃ | Acetone | 70 | 12 | High |
Table 2: Deprotection of Benzyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH | Room Temp | 1-16 | >95 |
| Catalytic Transfer Hydrogenation | HCO₂NH₄, 10% Pd/C | MeOH | Reflux | 0.25-1 | >90 |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp | <4 | High |
Table 3: Protection and Deprotection of Amines and Carboxylic Acids
| Transformation | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzylation | Primary Amine | BnBr, K₂CO₃ | MeCN | Reflux | 3-6 | High |
| N-Debenzylation | N-Benzylamine | H₂, Pd/C, Nb₂O₅/C | MeOH | Room Temp | 1 | >95 |
| Benzyl Ester Formation | Carboxylic Acid | BnBr, NaHCO₃ | DMF/Dioxane | 90 | 24 | 82-93 |
| Benzyl Ester Cleavage | Benzyl Ester | H₂, 10% Pd/C | EtOAc/MeOH | Room Temp | Overnight | 100 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the benzylation of an alcohol and the deprotection of a benzyl ether.
Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide and Sodium Hydride
Objective: To protect a primary hydroxyl group as a benzyl ether.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.[2]
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to reveal the free hydroxyl group.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6][9]
Mandatory Visualizations
Diagrams illustrating reaction mechanisms and experimental workflows provide a clear and concise representation of complex processes.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
synthesis of Fmoc-N-Me-Thr(Bzl)-OH
An In-depth Technical Guide to the Synthesis of Fmoc-N-Me-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated (N-Me) amino acids into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] this compound is a key building block for introducing N-methylated threonine residues into peptide sequences during solid-phase peptide synthesis (SPPS). The steric hindrance posed by the N-methyl group can make the formation of the peptide bond challenging, often leading to slow reaction times and incomplete couplings.[2] Therefore, having access to high-purity this compound is paramount for the successful synthesis of N-methylated peptides.
This technical guide provides a detailed overview of the , including its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Chemical and Physical Properties
A thorough understanding of the properties of both the starting material and the final product is essential for successful synthesis and application.
| Property | Fmoc-Thr(Bzl)-OH | This compound |
| Synonym | Fmoc-O-benzyl-L-threonine | Fmoc-N-methyl-O-benzyl-L-threonine |
| CAS Number | 117872-75-0 | 198561-81-8[3] |
| Molecular Formula | C₂₆H₂₅NO₅ | C₂₇H₂₇NO₅[3] |
| Molecular Weight | 431.48 g/mol | 445.51 g/mol [3] |
| Appearance | White to off-white powder | Colorless to white powder[3] |
| Melting Point | Not specified | 116-122°C[3] |
| Purity | ≥98.0% (TLC) | ≥98.0% (HPLC)[3] |
| Storage Temperature | 2-8°C | 2-8°C[3] |
Synthesis of this compound
The is typically achieved through a multi-step process that involves the N-methylation of the parent amino acid, Fmoc-Thr(Bzl)-OH. One of the most effective methods for the N-methylation of amino acids is based on the work of Fukuyama in solution, which is the counterpart to the solid-phase Biron-Kessler method.[1] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which renders the remaining NH group acidic and susceptible to methylation.[1]
Experimental Protocol
This protocol details the from Fmoc-Thr(Bzl)-OH in solution.
Step 1: o-Nitrobenzenesulfonylation
-
Dissolve Fmoc-Thr(Bzl)-OH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add diisopropylethylamine (DIEA) (2.5 equivalents) to the solution and stir at room temperature.
-
Slowly add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the o-NBS protected amino acid.
Step 2: N-Methylation
-
Dissolve the dried o-NBS protected amino acid from Step 1 in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.
-
Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection of the o-NBS Group
-
Dissolve the N-methylated product from Step 2 in DMF.
-
Add 2-mercaptoethanol (5 equivalents) to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the reaction mixture.
-
Stir the solution at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the solution. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with water and acidify with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Reagents and Materials
| Reagent | Abbreviation | Purpose |
| N-α-Fmoc-L-Threonine(O-benzyl)-OH | Fmoc-Thr(Bzl)-OH | Starting Material |
| 2-Nitrobenzenesulfonyl chloride | o-NBS-Cl | Protecting Group |
| Diisopropylethylamine | DIEA | Base |
| Methyl Iodide or Dimethyl Sulfate | CH₃I / (CH₃)₂SO₄ | Methylating Agent |
| Potassium Carbonate | K₂CO₃ | Base |
| 2-Mercaptoethanol | Deprotection Reagent | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base for Deprotection |
| N,N-Dimethylformamide | DMF | Solvent |
| Ethyl Acetate | EtOAc | Extraction Solvent |
| Sodium Sulfate | Na₂SO₄ | Drying Agent |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The is a crucial step for the incorporation of N-methylated threonine into synthetic peptides. The Fukuyama-based N-methylation in solution phase provides an effective method for the preparation of this important building block. Careful execution of the protection, methylation, and deprotection steps, along with rigorous purification, is essential to obtain high-purity this compound suitable for use in solid-phase peptide synthesis. The enhanced properties of N-methylated peptides make the synthesis and utilization of building blocks like this compound a significant area of interest for researchers in drug discovery and development.
References
Commercial Availability and Technical Guide for Fmoc-N-Me-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key technical data, and experimental applications of Fmoc-N-Me-Thr(Bzl)-OH, a crucial building block in peptide synthesis for the development of novel therapeutics.
Commercial Availability
This compound is commercially available from a range of suppliers specializing in amino acid derivatives and peptide synthesis reagents. The quality and purity of the compound are critical for successful peptide synthesis, and researchers should consider these factors when selecting a supplier. Below is a summary of key information from various vendors.
| Supplier | CAS Number | Molecular Formula | Purity Specification | Storage Conditions |
| Advanced ChemTech | 198561-81-8 | C₂₇H₂₇NO₅ | - | - |
| Vulcanchem | 198561-81-8 | C₂₇H₂₇NO₅ | ≥98.0% (HPLC) | 2-8°C |
| Acmec Biochemical | 198561-81-8 | C₂₇H₂₇NO₅ | - | - |
| Sigma-Aldrich | 198561-81-8 | C₂₇H₂₇NO₅ | ≥98.0% (HPLC) | 2-8°C |
| ChemPep | - | C₂₇H₂₇NO₅ | - | - |
Technical Specifications
This compound, with the IUPAC name (2S,3R)-3-(Benzyloxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid, possesses the following key characteristics:
| Property | Value |
| Molecular Weight | 445.51 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 116-122 °C |
| Solubility | Soluble in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and Dichloromethane (DCM). |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized conditions due to the steric hindrance of the N-methyl group.
General Workflow for SPPS
The following diagram illustrates a standard workflow for the incorporation of an amino acid, including this compound, into a growing peptide chain on a solid support.
Figure 1: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol for this compound
Due to the steric hindrance of the N-methyl group, standard coupling reagents may result in low yields. The use of more potent coupling agents is highly recommended.
Materials:
-
This compound (3 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, PyAOP, or COMU; 2.9-3 equivalents)[1]
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine; 6 equivalents)[1]
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIEA) in DMF. Allow the mixture to stand for 2-5 minutes to pre-activate the amino acid.[1]
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is often necessary for N-methylated amino acids.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test. The Kaiser test is not suitable for N-methylated amino acids as it relies on a primary amine.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, any unreacted free amines can be capped using a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF to prevent the formation of deletion peptides in subsequent cycles.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Cleavage Cocktail:
A common cleavage cocktail for peptides containing acid-labile side-chain protecting groups like benzyl (Bzl) is a mixture of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Role of N-Methylated Threonine in Signaling Pathways
The incorporation of N-methylated amino acids can significantly impact the biological activity and conformational properties of peptides. N-methylation can:
-
Increase Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Modulate Conformation: The presence of the N-methyl group restricts the rotation around the peptide backbone, which can favor specific secondary structures and pre-organize the peptide into a bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity.
-
Improve Membrane Permeability: The increased lipophilicity resulting from N-methylation can improve the peptide's ability to cross cell membranes.
While specific signaling pathways directly modulated by the N-methylation of a threonine residue within a peptide are context-dependent and an active area of research, the metabolism of threonine itself has been linked to crucial cellular processes. For instance, threonine metabolism is coupled to the synthesis of S-adenosyl-methionine (SAM), the universal methyl donor, which in turn influences histone methylation and epigenetic regulation.
The following diagram illustrates the logical relationship between threonine metabolism, SAM synthesis, and its downstream effects on histone methylation, a key signaling mechanism.
Figure 2: Simplified diagram illustrating the influence of threonine metabolism on histone methylation, a key cellular signaling process.
The strategic incorporation of this compound allows researchers to explore how this specific modification can influence the interaction of peptides with their biological targets, potentially leading to the development of more potent and stable therapeutic agents.
References
An In-depth Technical Guide to the Storage and Handling of Fmoc-N-Me-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for Fmoc-N-Me-Thr(Bzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and purity of this reagent, thereby ensuring the successful synthesis of high-quality N-methylated peptides.
Chemical and Physical Properties
This compound, with the CAS number 198561-81-8, is a colorless to white powder.[1] Its chemical structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-methylated amine, a benzyl (Bzl) ether protecting the threonine side-chain hydroxyl group, and a free carboxylic acid for peptide bond formation.[1]
| Property | Value | Reference |
| CAS Number | 198561-81-8 | [1][2] |
| Molecular Formula | C₂₇H₂₇NO₅ | [1][2] |
| Molecular Weight | 445.51 g/mol | [1] |
| Appearance | Colorless to white powder | [1] |
| Melting Point | 116-122 °C | [1] |
| Purity | ≥98.0% (HPLC) | |
| IUPAC Name | (2S,3R)-2-[--INVALID-LINK--amino]-3-(benzyloxy)butanoic acid |
Storage
Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity.
Temperature
The recommended storage temperature for this compound is between 2°C and 8°C.[1] Some suppliers of similar N-methylated amino acids recommend storage at 0-8°C.[3] Long-term storage at room temperature is not advised. For solutions of related compounds in solvents like DMSO, storage at -20°C or -80°C is recommended to extend shelf-life.[4]
| Condition | Temperature Range | Notes |
| Recommended | 2°C to 8°C | Ensures stability for long-term storage. |
| Alternative | 0°C to 8°C | Acceptable for short to medium-term storage. |
Other Considerations
-
Moisture: The compound should be stored in a dry environment. It is advisable to use a desiccator, particularly in humid conditions.
-
Light: While not explicitly stated for this specific compound, it is good practice to store amino acid derivatives protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to minimize oxidation.
Handling
The handling of this compound requires careful attention to avoid contamination and degradation, especially when preparing solutions for peptide synthesis.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
For operations that may generate dust, a type N95 (US) dust mask is recommended.
Weighing and Dissolution
Due to the steric hindrance of the N-methyl group, this compound can be challenging to dissolve and couple during SPPS.
Recommended Solvents:
Based on information for the non-methylated analog and general knowledge of Fmoc-amino acids, the following solvents are suitable for dissolution:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl Acetate
-
Dimethyl sulfoxide (DMSO)
-
Acetone[5]
Experimental Protocol: Preparation of a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of the powder into a clean, dry vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMF) to achieve the desired concentration.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided to prevent degradation.
-
If not for immediate use, the stock solution should be stored at low temperatures (e.g., -20°C) and protected from light.
Stability
Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The Fmoc group is labile to basic conditions (e.g., piperidine used in SPPS for deprotection) and stable under acidic conditions. The benzyl protecting group is generally stable to the conditions of Fmoc-SPPS but can be cleaved by strong acids.
-
Moisture: Can lead to hydrolysis of the compound.
-
Oxidation: While not a primary concern for this molecule, prolonged exposure to air can lead to slow oxidation.
Logical Workflows
The following diagrams illustrate the recommended workflows for the storage and handling of this compound.
Caption: Recommended workflow for the storage of this compound.
Caption: General workflow for handling this compound in SPPS.
References
Fmoc-N-Me-Thr(Bzl)-OH safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential safety and handling information for Fmoc-N-Me-Thr(Bzl)-OH (Fmoc-O-benzyl-N-methyl-L-threonine), a key reagent in peptide synthesis. The data herein is compiled from supplier safety information and established protocols for its primary application.
Chemical and Physical Properties
This compound is a derivative of the amino acid threonine, protected at the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl group with a benzyl (Bzl) group. It also contains a methyl group on the alpha-amine. These modifications make it suitable for incorporation into peptide chains during solid-phase peptide synthesis (SPPS).
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 198561-81-8[1][2] |
| Molecular Formula | C₂₇H₂₇NO₅[1][2] |
| Synonyms | Fmoc-O-benzyl-N-methyl-L-threonine |
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Weight | 445.51 g/mol [2] |
| Appearance | Colorless to white powder[2] |
| Melting Point | 116-122 °C[2] |
| Purity | ≥98.0% (HPLC)[2] |
| Storage Temperature | 2-8°C[2] |
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates the necessary precautions for handling this compound. It is not classified as a hazardous substance or mixture under standard regulations; however, good laboratory practices should always be observed.
Table 3: Safety and Handling Information
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask[3] |
| Storage Class | 11 - Combustible Solids[3] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water)[3] |
| Flash Point | Not applicable[3] |
Experimental Protocols: Application in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, representative protocol for the incorporation of this amino acid into a growing peptide chain on a solid support resin.
Objective: To couple this compound to a deprotected N-terminal amine of a resin-bound peptide.
Materials:
-
This compound
-
Solid-phase synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide or Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
Methodology:
-
Resin Swelling: The peptide-bound resin is first swollen in a suitable solvent like DMF or DCM for 1-2 hours to ensure all reactive sites are accessible.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the peptide on the resin is removed.
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for an initial 3 minutes, then drain.
-
Add a fresh aliquot of the piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a few minutes. Note: To minimize the risk of racemization, prolonged pre-activation times should be avoided.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.
Workflow Visualization
The logical flow of the experimental protocol described above can be visualized as a cycle. The following diagram illustrates the key steps in a single round of amino acid addition in Fmoc solid-phase peptide synthesis.
Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
The Strategic Incorporation of N-Methylated Amino Acids in Peptide Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity. N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles. This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency. This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, the impact on peptide properties, relevant experimental protocols, and their application in drug development.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These
A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug discovery, enabling the efficient chemical synthesis of peptides.[1][2] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS has revolutionized the way peptides are created with high precision and purity.[1][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][4] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][5]
This guide provides an in-depth overview of the core principles of SPPS, detailed experimental protocols for the most common synthesis strategies, and a summary of the critical reagents and materials involved.
Core Principles of Solid-Phase Peptide Synthesis
The fundamental concept of SPPS is the sequential elongation of a peptide chain immobilized on a solid support.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5][6] Each cycle of amino acid addition consists of several key steps: deprotection of the N-terminal protecting group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and another washing step.[5][6] This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1][5]
A crucial aspect of successful SPPS is the use of protecting groups for the α-amino group of the incoming amino acid and for reactive side chains of the amino acids.[5] The protecting group strategy must be orthogonal, meaning that the temporary N-terminal protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups or the linkage of the peptide to the resin.[5][6] The two most widely used orthogonal protection schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[7][8]
SPPS Workflow Overview
The general workflow of solid-phase peptide synthesis is a cyclical process, as illustrated below.
Caption: General workflow of solid-phase peptide synthesis.
Key Components of SPPS
Solid Supports (Resins)
The choice of resin is critical as it serves as the anchor for the growing peptide chain.[2][9] Resins are typically composed of polystyrene beads cross-linked with divinylbenzene, though other materials like polyethylene glycol (PEG) are also used.[1][10][11] The properties of the resin, such as its composition and swelling characteristics, can significantly impact the efficiency of the synthesis.[9][12]
| Resin Type | C-terminal Functional Group | Linker Type | Cleavage Condition | Common Use |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong Acid (e.g., HF) | Boc SPPS[13][14] |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl | Strong Acid (e.g., HF) | Boc SPPS, reduced peptide loss[14][15] |
| Wang Resin | Carboxylic Acid | 4-Hydroxybenzyl alcohol | Moderate Acid (TFA) | Fmoc SPPS[15][16] |
| Rink Amide Resin | Amide | Acid-labile linker | Mild Acid (e.g., 1-95% TFA) | Fmoc SPPS[9][16][17] |
| 2-Chlorotrityl Resin | Carboxylic Acid | 2-Chlorotrityl | Very Mild Acid (e.g., Acetic Acid) | Fmoc SPPS, protected fragments[15][16] |
| MBHA/BHA Resin | Amide | Benzhydrylamine | Strong Acid (e.g., HF) | Boc SPPS[10][13] |
Protecting Groups
Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[2][5] The selection of the N-terminal and side-chain protecting groups defines the overall synthesis strategy.
-
Boc (tert-butyloxycarbonyl): An acid-labile N-terminal protecting group, typically removed with trifluoroacetic acid (TFA).[13][18]
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile N-terminal protecting group, commonly removed with a solution of piperidine in DMF.[17][19]
-
Side-Chain Protecting Groups: These are generally more stable and are removed during the final cleavage step. In Boc/Bzl strategy, benzyl-based groups are common, while in Fmoc/tBu, tert-butyl-based groups are used.[5][6]
Coupling Reagents
Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond.[1][20]
| Coupling Reagent | Abbreviation | Activator Type | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Commonly used in Fmoc SPPS.[13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | More reactive than HBTU, useful for difficult couplings.[16] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | A classic and cost-effective coupling method.[1][2] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Generates OBt esters for coupling. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Offers fast and efficient coupling with low racemization.[21] |
Experimental Protocols
Fmoc/tBu Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is currently the most widely used approach for SPPS due to its milder final cleavage conditions.[7][8]
Caption: The synthetic cycle of Fmoc-based SPPS.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.[16][17]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to cover the resin.[16]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[16]
-
Drain the solvent by filtration.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[16][17]
-
Agitate the mixture for 15-30 minutes to ensure complete removal of the Fmoc group.[17]
-
Drain the deprotection solution and wash the resin thoroughly with DMF and isopropanol (IPA) to remove residual piperidine.[19]
3. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF.[16]
-
Add the solution to the deprotected peptide-resin.
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]
4. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin and dry it.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.[1][22] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to quench reactive cationic species generated during deprotection.[22]
-
After 2-4 hours, filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether, then collect it by centrifugation or filtration.[13]
-
Wash the peptide with cold ether and dry it under vacuum.[13]
Boc/Bzl Solid-Phase Peptide Synthesis
The Boc/Bzl strategy is the classical method for SPPS and remains valuable for certain applications.[18]
Caption: The synthetic cycle of Boc-based SPPS.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield or MBHA) in dichloromethane (DCM).[13]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for about 15-25 minutes to remove the Boc group.[13][14]
-
Wash the resin with DCM and IPA to remove excess TFA.[13][14]
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt with a solution of a hindered base, such as 10% DIEA in DCM.[5][6]
-
Wash the resin with DCM to remove the excess base and its salt.[6]
4. Amino Acid Coupling:
-
Couple the next Nα-Boc protected amino acid using a suitable coupling agent. In situ neutralization protocols with HATU or HBTU are also common.[5]
5. Final Cleavage and Deprotection:
-
The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13]
-
This step requires specialized equipment due to the hazardous nature of the strong acids.[6]
-
Similar to the Fmoc strategy, the crude peptide is precipitated and washed with cold diethyl ether.[13]
Purification and Analysis
Following cleavage from the resin, the crude synthetic peptide contains various impurities, including truncated sequences, deletion sequences, and incompletely deprotected peptides.[4][23] Therefore, purification is a critical step to obtain a product of the desired purity.[1]
The most common method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][23] This technique separates the target peptide from impurities based on differences in hydrophobicity.
General RP-HPLC Protocol:
-
Method Development: An initial scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) is run to determine the elution profile of the target peptide and its impurities.[4]
-
Preparative Purification: The analytical method is scaled up to a preparative column to isolate the target peptide.[4]
-
Fraction Analysis: Fractions are collected and analyzed for purity, typically by analytical RP-HPLC and mass spectrometry.[24]
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide product as a dry powder.
Peptide Analysis:
-
HPLC: Used to determine the purity of the final peptide product.[23]
-
Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight.[23]
Conclusion
Solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in research and pharmaceutical development.[2][17] The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific peptide sequence, the desired C-terminal functionality, and the available equipment. A thorough understanding of the principles of SPPS, careful selection of reagents, and robust purification methods are essential for the successful synthesis of high-quality peptides.
References
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. jpt.com [jpt.com]
- 3. csbio.com [csbio.com]
- 4. agilent.com [agilent.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 9. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 19. chempep.com [chempep.com]
- 20. nbinno.com [nbinno.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 24. gilson.com [gilson.com]
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of Fmoc-N-Me-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges and Opportunities of N-Methylated Peptides
The strategic N-methylation of peptide backbones represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs.[1] This modification, the substitution of an amide proton with a methyl group, can significantly improve pharmacokinetic properties by increasing metabolic stability against proteolytic degradation, enhancing cell permeability, and fine-tuning peptide conformation for improved receptor binding affinity.[1][2] The incorporation of N-methylated amino acids, however, presents considerable synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[3][4]
Fmoc-N-Me-Thr(Bzl)-OH, a derivative of the essential amino acid L-threonine, is a particularly valuable building block. It introduces both the conformational constraints of N-methylation and a protected hydroxyl group on the side chain, offering unique structural possibilities and a site for further functionalization.[2] This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to empower researchers in synthesizing these complex yet promising molecules.
Physicochemical Properties and Handling
This compound is a white to off-white solid that should be stored in a cool, dry place. The presence of the N-methyl group significantly alters its reactivity compared to its non-methylated counterpart, Fmoc-Thr(Bzl)-OH.[5]
| Property | This compound | Fmoc-Thr(Bzl)-OH |
| Molecular Formula | C₂₇H₂₇NO₅[5] | C₂₆H₂₅NO₅[5] |
| Molecular Weight | 445.51 g/mol [5] | 431.48 g/mol |
| N-H Hydrogen Bonding | Absent (N-methylated)[5] | Present[5] |
| Peptide Bond Character | Increased tendency for cis conformation[5] | Predominantly trans conformation[5] |
| Coupling Efficiency | Lower (sterically hindered)[5] | Higher[5] |
| Solubility | Generally soluble in DMF, NMP, and DCM. | Soluble in DMF, NMP, and DCM. |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Challenge: Overcoming Steric Hindrance in Coupling
The primary obstacle in utilizing this compound is the steric bulk created by the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the growing peptide chain.[4] This steric clash is particularly pronounced when coupling another N-methylated amino acid to an N-terminal N-methylated residue.[4] The consequences of incomplete coupling include lower yields and the generation of deletion sequences, which can be challenging to separate from the target peptide.[4]
To address this, the choice of coupling reagent is paramount. Standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for these sterically demanding couplings.[2] More potent activating agents are required to drive the reaction to completion.[4]
Recommended Coupling Reagents and Strategies
For the successful incorporation of this compound, the use of uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended.[6] These reagents demonstrate higher reactivity and are more effective at overcoming the steric hindrance of N-methylated amino acids.[6]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Reported Coupling Efficiency (%) | Notes |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5 | Highly reactive and widely successful for hindered couplings with low racemization.[2][4] |
| HCTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5 | Fast and efficient, commonly used in automated peptide synthesis.[2] |
| PyAOP | Phosphonium Salt | 30 - 60 min | High | Strong activating agent with no risk of guanidinylation side reactions.[6] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99 | Efficient, with no risk of guanidinylation side reactions.[2][4] |
| COMU | Aminium/Uronium Salt | 20 - 45 min | High | Similar reactivity to HATU with improved solubility of byproducts, making it a "greener" option.[7] |
Key Strategies for Efficient Coupling:
-
Double Coupling: For particularly difficult sequences, a second coupling step with fresh reagents is often necessary to ensure the reaction goes to completion.[3]
-
Elevated Temperature: Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids by driving reactions to completion more quickly.[8]
-
In-situ Generation of Amino Acid Chlorides: For exceptionally challenging couplings, the in-situ formation of highly reactive Fmoc-amino acid chlorides can be an effective strategy.[4]
-
Monitoring Coupling Completion: Standard ninhydrin tests are ineffective for detecting unreacted secondary amines of N-methylated residues. The bromophenol blue test is a reliable alternative; a blue or green color on the resin beads indicates incomplete coupling, while a yellow color signifies completion.[4][9]
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis - Standard Coupling with HATU
This protocol outlines a standard procedure for the manual incorporation of this compound using HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Bromophenol blue monitoring solution
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the amino acid by dissolving this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
-
Monitoring and Washing:
-
Perform a bromophenol blue test to check for reaction completion.[9] If the test is positive (blue/green), repeat the coupling step (double coupling).
-
Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (198561-81-8) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Fmoc-N-Me-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Thr(Bzl)-OH, into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, membrane permeability, and conformational rigidity.[1][2][3][4] However, the steric hindrance posed by the N-methyl group presents considerable challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][4][5] The selection of an appropriate coupling protocol is therefore paramount to achieving high yields and purity of the target N-methylated peptide. These application notes provide detailed protocols and a comparative overview of common coupling reagents for the successful incorporation of this compound.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is crucial for overcoming the steric hindrance associated with this compound. Highly reactive uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimide-based methods.[1] While a direct quantitative comparison for this compound is not extensively documented in a single study, the following table summarizes the performance and characteristics of commonly employed coupling reagents for sterically hindered N-methylated amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Key Characteristics & Recommendations |
| HATU | Aminium/Uronium Salt | 20 - 120 | > 99.5 | Highly reactive and widely regarded as one of the most effective reagents for hindered couplings with low racemization.[3][6][7] Often the reagent of choice for difficult sequences. |
| PyAOP | Phosphonium Salt | 30 - 120 | 98 - 99 | A highly effective phosphonium salt-based reagent, particularly useful for coupling N-methylamino acids.[1][8] |
| COMU | Aminium/Uronium Salt | 30 - 60 | High | A third-generation uronium salt that is known for its high reactivity and rapid coupling times.[1] |
| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | A fast and efficient coupling reagent, commonly used in automated peptide synthesis.[3] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98+ | A cost-effective option that shows improved performance over DIC/HOBt.[3][9][10] Oxyma is a superior additive for reducing racemization and improving efficiency.[10][11] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | An established phosphonium salt reagent that is effective for hindered couplings and avoids guanidinylation side reactions.[3][7] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the bromophenol blue test, as the Kaiser test is not suitable for secondary amines like N-methylated residues.[1]
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for most applications involving this compound due to the high reactivity of HATU.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[6] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[2] Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1] Add DIPEA (6 equivalents) to the mixture.[1] Allow the solution to pre-activate for 2-5 minutes at room temperature.[1][7]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.[1] Agitate the reaction mixture at room temperature for 1-2 hours.[1][2] For particularly difficult couplings, the reaction time can be extended.[7]
-
Monitoring and Washing: Monitor the reaction completion using the bromophenol blue test. Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[6]
-
Double Coupling (Optional): If the coupling is incomplete, a second coupling can be performed by repeating steps 3 and 4 with fresh reagents.[7]
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol offers a cost-effective alternative to phosphonium and uronium salt reagents.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In-situ Activation: In a separate vial, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF. Add this solution to the deprotected resin, followed by the addition of DIC (3 equivalents).[12]
-
Pre-activation: Alternatively, dissolve this compound (3 equivalents), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF and allow to pre-activate for 2-5 minutes before adding to the resin.[10]
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitoring and Washing: Monitor the reaction completion using the bromophenol blue test. Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Double Coupling (Optional): If necessary, repeat the coupling step with fresh reagents.
Protocol 3: PyAOP-Mediated Coupling
PyAOP is another highly effective reagent for coupling sterically hindered amino acids.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents) and PyAOP (3 equivalents) in DMF.[1] Add DIPEA or 2,4,6-Collidine (6 equivalents) to the mixture.[1] Allow the solution to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring and Washing: Monitor the reaction completion using the bromophenol blue test. Upon completion, wash the resin as described in Protocol 1.
-
Double Coupling (Optional): If the coupling is incomplete, a second coupling may be performed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.
Caption: General workflow for SPPS coupling of this compound.
Troubleshooting and Best Practices
-
Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling is a common issue.[5] Strategies to mitigate this include using highly reactive coupling reagents (e.g., HATU), performing a double coupling, increasing the coupling time, or slightly elevating the reaction temperature.[7]
-
Racemization: While less common with modern coupling reagents, racemization can occur, especially with prolonged activation times or the use of stronger bases.[5] It is advisable to keep pre-activation times to a minimum.[7]
-
Aggregation: Peptide chain aggregation can hinder coupling efficiency.[13] If aggregation is suspected, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[13][14]
-
Monitoring: As mentioned, the Kaiser test is not effective for N-methylated amino acids. The bromophenol blue test is a reliable alternative for monitoring the presence of free secondary amines.[1]
Conclusion
The successful incorporation of this compound in SPPS is highly dependent on the selection of a potent coupling reagent and optimized reaction conditions. For this sterically demanding amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, and COMU is strongly recommended.[1] The protocols provided herein serve as a robust starting point for researchers to develop and optimize their synthetic strategies for producing N-methylated peptides with high purity and yield. Careful monitoring and a willingness to employ strategies like double coupling are key to overcoming the challenges associated with these valuable building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (198561-81-8) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oxymapure.com [oxymapure.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Choosing Coupling Reagents for Hindered N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a key structural modification in peptide-based drug discovery, often leading to enhanced metabolic stability, improved membrane permeability, and constrained conformational flexibility.[1] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during peptide synthesis, resulting in slower reaction times, incomplete coupling, and an increased risk of racemization.[1] The selection of an appropriate coupling reagent is therefore critical for the successful synthesis of N-methylated peptides. These application notes provide a comparative analysis of common coupling reagents and detailed protocols for their effective use in incorporating hindered N-methylated amino acids.
Overview and Comparison of Coupling Reagents
The reduced nucleophilicity and increased steric bulk of the secondary amine in N-methylated amino acids necessitate the use of highly reactive coupling reagents.[1] These reagents must efficiently activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation while minimizing side reactions, particularly epimerization. The most effective reagents for this purpose are generally categorized as onium salts, which include uronium/aminium and phosphonium salts.
Uronium/Aminium Salts: These reagents, such as HATU, HCTU, and COMU, are known for their high reactivity and speed.[2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective reagent for coupling sterically hindered amino acids, including N-methylated residues.[1][3] It is based on the highly reactive HOAt (1-hydroxy-7-azabenzotriazole) additive, which contributes to its efficiency and ability to suppress racemization.[2][4] A potential side reaction with HATU is the guanidinylation of the N-terminal amine, which can be minimized by pre-activating the amino acid for a short period before adding it to the resin.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient uronium salt. While effective, it may be less so than HATU for particularly challenging couplings of N-methylated amino acids.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure.[1][2][5] It offers high coupling efficiency comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[1][2][4]
Phosphonium Salts: Reagents like PyBOP, PyAOP, and PyBrOP are also highly effective for hindered couplings and are particularly noted for minimizing racemization.[2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt. However, it can be less efficient for coupling two adjacent N-methylated residues.[1]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the HOAt-based analogue of PyBOP and is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive halogenophosphonium salt that is very efficient for coupling N-methylated amino esters.[3][7]
Other Reagents:
-
T3P® (Propylphosphonic Anhydride) is a mild and efficient cyclic phosphonic anhydride reagent that is effective in minimizing racemization.[1]
-
BEP (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) has been reported as a powerful coupling reagent for the synthesis of peptides containing N-methyl amino acids, providing good yields without significant loss of optical purity.[8]
Data Presentation: Performance of Key Coupling Reagents
The choice of coupling reagent significantly impacts the yield and chiral integrity of the final N-methylated peptide. The following table summarizes the relative performance of several common reagents based on literature data. Direct quantitative comparisons are challenging due to variations in reaction conditions across different studies.
| Coupling Reagent | Activating Additive (Internal) | Typical Base | Relative Coupling Efficiency for N-Me AA | Racemization Suppression | Key Advantages & Disadvantages |
| HATU | HOAt | DIEA, 2,4,6-Collidine | Very High | Very High | Highly effective for hindered couplings; potential for guanidinylation side reaction.[1][3][4] |
| HCTU | 6-Cl-HOBt | DIEA, NMM | High | High | Good balance of performance and cost; may be less effective than HATU for the most difficult sequences.[3][9] |
| COMU | OxymaPure | DIEA, NMM | Very High | Very High | High efficiency comparable to HATU with an improved safety profile (non-explosive).[1][2][4][10] |
| PyBOP | HOBt | DIEA | Moderate to High | Moderate | Generally effective, but can be less efficient for coupling two adjacent N-methyl residues.[1] |
| PyAOP | HOAt | DIEA | High | Very High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[6] |
| PyBrOP | N/A | DIEA | Very High | High | Highly reactive and efficient for N-methylated amino esters.[3][7] |
| DIC/OxymaPure | OxymaPure | N/A | High | High | Safer and often more effective alternative to DIC/HOBt.[11][12] |
| T3P® | N/A | Pyridine, DIEA | High | Very High | Mild, green, and efficient reagent that minimizes racemization.[1] |
Experimental Protocols
Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions. The following are generalized protocols for solid-phase peptide synthesis (SPPS).
General Workflow for N-Methyl Amino Acid Incorporation in SPPS
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU
HATU is one of the most effective reagents for coupling sterically hindered amino acids.[1][3]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[1]
-
Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).[1]
-
Pre-activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-3 minutes.[1] This step is crucial to minimize the risk of guanidinylation.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]
-
Monitoring: Monitor the reaction's completion using the Bromophenol Blue test, as the ninhydrin test gives a false negative with the secondary amine of N-methylated residues.[1][3] A yellow color indicates a complete reaction, while blue or green indicates incompleteness.[3]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
Protocol 2: Coupling using PyBrOP
PyBrOP is a highly reactive reagent particularly useful for coupling N-methylated amino acids.
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane) or DMF
Procedure for Solid-Phase Coupling:
-
Resin Preparation: Remove the N-terminal protecting group from the peptide-resin using standard procedures.
-
Suspend the resin in DCM (10 mL/gram of resin).[3]
-
Amino Acid Solution: In a separate vessel, dissolve 2 equivalents (based on resin substitution) of the protected amino acid in DCM or DMF and add it to the resin.[3]
-
Add 2 equivalents (based on resin substitution) of PyBrOP and cool the mixture to 0 °C.[3]
-
Add 6 equivalents of DIEA. Mix for 1 minute at 0 °C and then for 1 hour at room temperature.[3]
-
Washing: Filter the resin and wash with DCM.[3]
Signaling Pathway of Carbodiimide-Mediated Coupling with Additives
Caption: Mechanism of carbodiimide-mediated coupling and the role of additives.
Conclusion
The successful incorporation of hindered N-methylated amino acids into peptide chains is highly dependent on the choice of coupling reagent and optimization of reaction conditions. Modern onium salt reagents, particularly HATU and COMU, have demonstrated superior performance in terms of coupling efficiency and suppression of racemization. The protocols provided herein offer a starting point for the synthesis of N-methylated peptides, and it is recommended to optimize these conditions for each specific sequence to achieve the desired purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of Fmoc-N-Me-Thr(Bzl)-OH for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Thr(Bzl)-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate peptide conformation. However, the steric hindrance introduced by the N-methyl group poses significant challenges to efficient peptide bond formation during solid-phase peptide synthesis (SPPS). The reduced nucleophilicity of the N-methyl amine and the increased bulk around the alpha-carbon can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields.[1]
The choice of an appropriate activating agent and optimized coupling protocols are paramount to overcoming these synthetic hurdles. This document provides a comprehensive overview of recommended activation methods for this compound, detailed experimental protocols, and a comparative analysis of their performance to guide researchers in achieving high-purity N-methylated peptides.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent for N-methylated amino acids is critical for efficient peptide bond formation while minimizing side reactions like racemization. For sterically hindered couplings involving this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity. Standard carbodiimide reagents like DIC, even with additives like HOBt, are often less effective for these challenging couplings.[2]
Below is a summary of the performance of commonly used coupling reagents for sterically hindered N-methylated amino acids. While direct quantitative data for this compound is limited, the following table provides a representative comparison based on studies of similar challenging couplings.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 30-120 min | Very High | Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[2][3] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess. |
| PyAOP | Phosphonium Salt | 30-120 min | Very High | Very Low | Advantages: Excellent for hindered couplings, avoids guanidinylation side reactions.[4] Disadvantages: Higher cost. |
| COMU | Uronium/Aminium Salt | 20-60 min | Very High | Low | Advantages: High reactivity comparable to HATU, non-explosive byproducts (Oxyma-based).[5] Disadvantages: Can be less stable in solution over time. |
| PyBroP | Phosphonium Salt | 60-180 min | High | Low | Advantages: Effective for N-methylated amino acids.[6] Disadvantages: Can be less reactive than HATU or PyAOP. |
| HBTU/HOBt | Uronium/Aminium Salt | 60-240 min | Moderate to High | Low to Moderate | Advantages: Cost-effective, widely used for standard couplings. Disadvantages: Often less effective for highly hindered N-methylated amino acids.[2] |
| DIC/HOBt | Carbodiimide/Additive | 120 min - Overnight | Moderate | Moderate | Advantages: Economical. Disadvantages: Generally not recommended for difficult N-methylated couplings due to slower reaction rates and lower yields. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for selecting a coupling reagent for this compound based on the desired outcome and potential challenges.
References
Application Notes and Protocols for Fmoc Deprotection of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a powerful strategy to enhance their therapeutic properties, including increased metabolic stability, improved membrane permeability, and modulated receptor affinity.[1] However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates both the Fmoc deprotection and the subsequent coupling steps.[1][2] Incomplete Fmoc removal is a critical issue that leads to the formation of deletion sequences, thereby reducing the purity and overall yield of the target peptide.[3]
These application notes provide a comprehensive guide to the Fmoc deprotection of N-methylated peptides, offering a comparative analysis of various deprotection conditions, detailed experimental protocols, and troubleshooting strategies to overcome common synthetic hurdles.
Challenges in Fmoc Deprotection of N-Methylated Peptides
The primary obstacle in the Fmoc deprotection of N-methylated residues is steric hindrance. The methyl group on the nitrogen atom sterically impedes the approach of the base (commonly piperidine) required to initiate the deprotection reaction.[2][3] This leads to slower reaction kinetics compared to non-methylated amino acids. Consequently, standard deprotection conditions, such as 20% piperidine in DMF, may be insufficient to achieve complete Fmoc removal, especially in sequences with multiple N-methylated residues or other sterically demanding amino acids.[3]
Another significant side reaction, particularly when dealing with N-methylated residues, is the formation of diketopiperazines. This base-catalyzed cyclization of a resin-bound dipeptide is more prominent in sequences containing N-methyl amino acids.[4][5]
Comparative Analysis of Fmoc Deprotection Conditions
To address the challenges of deprotecting N-methylated peptides, various base cocktails and reaction conditions have been investigated. The following tables summarize the quantitative data on the performance of different deprotection reagents.
| Deprotection Reagent(s) | Concentration(s) | Solvent | Typical Reaction Time | Efficacy | Potential Side Reactions | Notes |
| Piperidine | 20% (v/v) | DMF | 2 x 10-15 min | Moderate to Good | Diketopiperazine formation, Aspartimide formation | Standard condition, may be insufficient for highly hindered systems. Longer reaction times may be necessary.[3] |
| DBU / Piperidine | 2% / 20% (v/v) | DMF or NMP | 10-15 min | High | Aspartimide formation | DBU is a stronger, non-nucleophilic base that accelerates deprotection.[6][7] |
| DBU / Piperazine | 2% / 5% (v/v) | NMP | 2 x 5-15 min | High | Reduced diketopiperazine formation compared to piperidine-based methods.[8][9] | Piperazine is a less toxic alternative to piperidine.[10] |
| Piperazine | 5-10% (w/v) | DMF/Ethanol (9:1) | 3 min (with microwave) | Good | A less basic alternative to piperidine, often requiring microwave assistance for efficient deprotection.[10][11] | |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min | Good | Similar efficacy to piperidine with potentially different toxicity profiles.[11][12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for less sterically hindered N-methylated peptides.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[2]
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[13]
-
First Deprotection: Add the piperidine solution to the resin (approximately 10 mL per gram of resin) and agitate for 2 minutes at room temperature.[13]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 5-10 minutes.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperidine for Difficult Sequences
This protocol is recommended for sterically hindered N-methylated residues or sequences prone to incomplete deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2]
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in DMF or NMP.[7]
-
Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 10-15 minutes at room temperature.[7]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF or NMP (5-7 times) to remove the deprotection reagents and byproducts.
Protocol 3: Microwave-Assisted Fmoc Deprotection with Piperazine
Microwave irradiation can significantly accelerate the deprotection process, especially with less basic reagents like piperazine.
-
Resin and Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Reagent Addition: Add a solution of 10% (w/v) piperazine in DMF/ethanol (9:1).[11]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Apply microwave energy to achieve complete deprotection, typically within 3 minutes.[10]
-
Washing: Following the microwave program, drain the vessel and wash the resin thoroughly with DMF.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthesis process and addressing common issues, the following diagrams illustrate the general workflow for the solid-phase synthesis of N-methylated peptides and a troubleshooting guide for incomplete deprotection.
Caption: General workflow for solid-phase peptide synthesis.
Caption: On-resin N-methylation workflow.[2]
Caption: Troubleshooting incomplete Fmoc deprotection.
Conclusion
The successful synthesis of N-methylated peptides relies heavily on the optimization of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF may suffice for some sequences, more challenging N-methylated peptides often require stronger base cocktails, such as those containing DBU, or the use of microwave assistance. Careful selection of the deprotection conditions, guided by the data presented in these application notes, will significantly improve the yield and purity of the final peptide product. Robust monitoring of the deprotection reaction is crucial for the successful synthesis of these therapeutically promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 10. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Use of HATU and HBTU with Fmoc-N-Me-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and bioactivity.[1][2] Fmoc-N-Me-Thr(Bzl)-OH is a key building block for introducing N-methylated threonine residues. However, the steric hindrance posed by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences.[2][3] The choice of coupling reagent is therefore paramount to overcome these synthetic hurdles. This document provides a detailed guide on the use of two common aminium-based coupling reagents, HATU and HBTU, for the efficient incorporation of this compound into peptide chains.
Comparative Analysis of HATU and HBTU
Both HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used coupling reagents in SPPS. However, for sterically hindered amino acids like this compound, HATU consistently demonstrates superior performance.[4][5]
The enhanced efficiency of HATU is attributed to the formation of a more reactive OAt-ester intermediate.[5][6] The nitrogen atom at the 7-position of the azabenzotriazole moiety in HATU acts as an electron-withdrawing group, making the resulting active ester more susceptible to nucleophilic attack by the amine.[5] This leads to faster and more complete coupling reactions with a reduced risk of racemization.[4][7] While HBTU is an effective coupling reagent, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling for sterically demanding residues.[4]
Data Presentation: Coupling Reagent Performance
The following table summarizes the typical performance of HATU and HBTU in the context of coupling sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Notes |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization.[8][9] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, but may be less effective than HATU for highly hindered couplings.[2][8] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing an this compound residue using HATU and HBTU.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
HATU
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
2,4,6-Collidine (recommended as a substitute for DIPEA to minimize racemization)[10]
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)[1]
-
Cold diethyl ether
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving the highest coupling efficiency for the sterically hindered this compound.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.[3]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Activation of this compound:
-
Coupling Reaction:
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).[3]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
If the test for free amines is still positive, a second coupling (double coupling) is recommended. Repeat steps 2 and 3 with fresh reagents.[1]
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Protocol 2: HBTU-Mediated Coupling of this compound
While HATU is preferred, HBTU can also be used. Longer reaction times and a higher likelihood of requiring a double coupling should be anticipated.
-
Resin Swelling and Fmoc Deprotection:
-
Follow step 1 of the HATU protocol.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA or 2,4,6-Collidine (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.[4]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[4]
-
-
Monitoring and Washing:
-
Follow step 4 of the HATU protocol. A second coupling is more likely to be necessary with HBTU.[4]
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry under vacuum.[1]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation
The synthesis of peptides containing N-methylated amino acids can be prone to certain side reactions:
-
Incomplete Coupling: This is the most common issue due to steric hindrance, leading to deletion sequences.[2]
-
Mitigation: Use of a more potent coupling reagent like HATU, extended coupling times, and double coupling are effective strategies.[11]
-
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur, especially with prolonged exposure to base.[2]
-
Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides.
-
Mitigation: The use of 2-chlorotrityl chloride resin can help minimize DKP formation.[2]
-
-
Guanidinylation: Excess HATU or HBTU can react with the unprotected N-terminal amine, forming a guanidinium cap that prevents further chain elongation.[7]
-
Mitigation: Use equimolar amounts of the coupling reagent relative to the carboxylic acid.
-
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound in SPPS.
Coupling Reagent Activation Mechanism
Caption: Activation of carboxylic acids by HATU and HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidebridge.com [peptidebridge.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Efficient Coupling of Fmoc-N-Me-Thr(Bzl)-OH using DIC/Oxyma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N,N'-Diisopropylcarbidiimide (DIC) and OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) for the coupling of the sterically hindered amino acid Fmoc-N-Me-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance peptide stability, cell permeability, and biological activity. However, the increased steric bulk of these residues presents significant challenges to achieving high coupling efficiencies. The DIC/Oxyma coupling cocktail is a powerful and widely used method to overcome these hurdles.[1]
The following protocols and data are intended to provide a robust starting point for the efficient incorporation of this compound into peptide sequences, minimizing deletion sequences and other side products.
Core Concepts and Considerations
The primary challenge in coupling N-methylated amino acids lies in the reduced nucleophilicity of the secondary amine and the steric hindrance around the alpha-carbon.[2] This often leads to incomplete coupling reactions when using standard coupling reagents. The DIC/Oxyma system addresses this by forming a highly reactive O-acylisourea intermediate, which then reacts with Oxyma to generate an active oxime ester. This active ester is more reactive than the corresponding HOBt ester, leading to improved coupling efficiency for difficult amino acids.[3]
Key Advantages of DIC/Oxyma for Hindered Amino Acids:
-
High Reactivity: OxymaPure® in combination with DIC provides a highly efficient activation of the carboxylic acid, driving the coupling reaction towards completion even with sterically demanding residues.[4]
-
Reduced Racemization: OxymaPure® is known to suppress racemization effectively, which is a critical consideration for maintaining the stereochemical integrity of the peptide.[5]
-
Safety: OxymaPure® is a non-explosive alternative to HOBt, enhancing laboratory safety.[1]
Potential Side Reactions and Mitigation:
-
Incomplete Coupling: The primary risk is an incomplete reaction leading to deletion sequences. This can be mitigated by using a higher excess of reagents, extended reaction times, and in some cases, elevated temperatures. Double coupling may also be necessary.[6]
-
HCN Formation: A known side reaction between Oxyma and DIC can generate hydrogen cyanide (HCN), particularly at ambient temperatures.[7][8] To minimize this risk, it is recommended to perform a pre-activation step at a lower temperature (e.g., 0-10°C) for a short duration before adding the activated amino acid solution to the resin.[9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific peptide sequence and solid support used.
2.1. Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbidiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
2.2. Standard Coupling Protocol
This protocol is suitable for most standard syntheses and serves as a good initial condition.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (2 minutes and then 8 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Pre-activation:
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 90 minutes at room temperature.[9]
-
Washing: Wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. For N-methylated amino acids, a chloranil test is more appropriate. If the test is positive, a second coupling is recommended.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 15-30 minutes.[9]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.
2.3. Enhanced Coupling Protocol for Difficult Sequences
For sequences known to be prone to aggregation or for particularly difficult couplings, the following modifications can be applied.
-
Follow steps 1-4 of the Standard Protocol.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature, or consider performing the coupling at an elevated temperature (e.g., 40°C) for 1-2 hours.[9]
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
-
Proceed with washing, monitoring, and optional capping as described in the Standard Protocol.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the coupling of this compound using DIC/Oxyma. These values are representative and may vary based on the specific peptide sequence and synthesis scale.
| Parameter | Standard Protocol | Enhanced Protocol |
| Equivalents of Amino Acid | 4 | 4-5 |
| Equivalents of DIC | 4 | 4-5 |
| Equivalents of OxymaPure® | 4 | 4-5 |
| Pre-activation Time | 3-5 minutes at 10°C | 3-5 minutes at 10°C |
| Coupling Time | 90 minutes | 2-4 hours or 1-2 hours at 40°C |
| Number of Couplings | 1-2 | 2 |
| Typical Coupling Efficiency | >98% | >99.5% |
| Observed Racemization | <1% | <1% |
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: DIC/Oxyma activation and coupling pathway for this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for a single coupling cycle of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Monitoring the Coupling Efficiency of Fmoc-N-Me-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. Fmoc-N-Me-Thr(Bzl)-OH is a key building block for introducing N-methylated threonine residues. However, the steric hindrance imparted by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences. Therefore, careful monitoring of the coupling efficiency is paramount to ensure the successful synthesis of the target peptide.
These application notes provide detailed protocols for monitoring the coupling efficiency of this compound, utilizing both qualitative and quantitative methods. We present protocols for coupling with highly efficient reagents, qualitative monitoring using the bromophenol blue test, and quantitative analysis via HPLC.
Challenges in Coupling this compound
The primary obstacle in the acylation of the secondary amine of an N-methylated amino acid residue is steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts. This issue is particularly pronounced when coupling a sterically hindered amino acid like this compound.
Standard coupling reagents such as HBTU and HCTU are often less effective for these challenging couplings.[1] Consequently, more potent coupling reagents are required to achieve high coupling efficiencies. Furthermore, traditional methods for monitoring coupling completion, such as the Kaiser test (ninhydrin test), are not reliable for secondary amines as they do not produce the characteristic blue color.[1]
Recommended Coupling Reagents
To overcome the challenge of steric hindrance, the use of highly efficient coupling reagents is recommended. Phosphonium and aminium/uronium salt-based reagents are preferred due to their high reactivity.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that has been used with success for N-methylated amino acids.[1]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another promising coupling reagent for difficult couplings, including those involving N-methylated amino acids.[2]
Data Presentation: Representative Coupling Efficiencies
Due to the limited availability of specific quantitative data for this compound, the following table presents representative coupling efficiencies for sterically hindered N-methylated amino acids based on published data for similar residues. These values should be considered as a general guide, and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Coupling Time (hours) | Number of Couplings | Representative Purity (%)[3] | Notes |
| HATU | 2 | 1 | ~80-90 | A single coupling may be sufficient for less hindered sequences. |
| HATU | 2 + 2 | 2 | >95 | Double coupling is often necessary to drive the reaction to completion. |
| PyAOP | 2 | 1 | ~75-85 | Similar in efficacy to HATU for single couplings. |
| PyAOP | 2 + 2 | 2 | >95 | Double coupling significantly improves purity. |
Note: The purity percentages are based on HPLC analysis of crude peptide after cleavage and are representative of couplings of sterically hindered N-methylated amino acids like N-Me-Val and N-Me-Phe.[3][4]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol describes a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal secondary amine.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: If applicable, perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture. Allow the pre-activation to proceed for 2-5 minutes at room temperature.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using the Bromophenol Blue Test (Protocol 3). Upon completion (or if proceeding to a second coupling), wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Double Coupling: If the bromophenol blue test indicates incomplete coupling, repeat steps 3-5.
Caption: Workflow for HATU-mediated coupling and monitoring.
Protocol 2: PyAOP-Mediated Coupling of this compound
This protocol provides an alternative to HATU using the phosphonium-based reagent PyAOP.
Materials:
-
This compound
-
PyAOP
-
DIPEA
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and PyAOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using the Bromophenol Blue Test (Protocol 3). Upon completion, wash the resin as described in Protocol 1.
-
(Optional) Double Coupling: If necessary, repeat steps 2-4.
Protocol 3: Bromophenol Blue Test for Qualitative Monitoring
This qualitative test is used to detect the presence of unreacted secondary amines.[1]
Materials:
-
Bromophenol blue solution (0.05% w/v in DMF)
-
Small test tube
-
Methanol
Procedure:
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (10-20 beads) and place them in a small test tube.
-
Washing: Wash the resin beads with methanol three times to remove residual reagents.
-
Test: Add 2-3 drops of the bromophenol blue solution to the washed beads.
-
Observation: Observe the color of the beads and the solution immediately.
-
Yellow: Indicates complete coupling (absence of free amine).
-
Blue or Greenish-Blue: Indicates incomplete coupling (presence of free amine).
-
Caption: Workflow for the Bromophenol Blue test.
Protocol 4: Quantitative Analysis by HPLC
For a quantitative assessment of coupling efficiency, a small amount of the peptide can be cleaved from the resin and analyzed by reverse-phase HPLC (RP-HPLC). The presence and relative area of the peak corresponding to the deletion sequence (the peptide without the N-methylated residue) versus the desired product allows for quantification of the coupling efficiency.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Resin Sampling and Drying: After the final coupling and washing, take a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).
-
Peptide Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the resin sample (approximately 100 µL per 5 mg of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a tube containing cold diethyl ether.
-
Peptide Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Sample Preparation for HPLC: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A typical gradient is 5-95% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.
-
-
Data Analysis: Integrate the peak areas of the desired peptide and any deletion sequences. The coupling efficiency can be calculated as: Efficiency (%) = (Area of Desired Peptide Peak / (Area of Desired Peptide Peak + Area of Deletion Peak)) * 100
Troubleshooting
-
Incomplete Coupling (Positive Bromophenol Blue Test):
-
Perform a double coupling: This is the most common and effective solution.
-
Increase coupling time: Extend the coupling reaction to 4 hours or even overnight.
-
Increase reagent excess: Use up to 5 equivalents of the amino acid and coupling reagent.
-
Elevate temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), though this may increase the risk of racemization.
-
-
Low Purity by HPLC:
-
Optimize coupling conditions: Systematically vary the coupling reagent, time, and temperature to find the optimal conditions for your specific sequence.
-
Ensure complete deprotection: A positive bromophenol blue test before coupling indicates residual Fmoc group. Ensure complete deprotection by extending the piperidine treatment time.
-
Conclusion
Monitoring the coupling efficiency of sterically hindered N-methylated amino acids such as this compound is critical for the successful synthesis of high-purity peptides. The use of potent coupling reagents like HATU or PyAOP, combined with qualitative monitoring via the bromophenol blue test and quantitative analysis by HPLC, provides a robust workflow to overcome the challenges associated with these modifications. By implementing the protocols and troubleshooting strategies outlined in these application notes, researchers can effectively incorporate this compound into their peptide sequences and achieve high yields of the desired product.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Consecutive N-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1][2][3][4][5][6] However, the synthesis of peptides containing N-methylated residues, particularly consecutive ones, by Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary difficulty arises from the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step, often leading to incomplete reactions and low yields.[4][5][7]
These application notes provide a comprehensive guide to the synthesis of peptides with consecutive N-methylated residues, covering synthetic strategies, comparative data on coupling reagents, and detailed experimental protocols.
Synthetic Strategies and Key Considerations
The synthesis of N-methylated peptides on a solid support can be approached in two primary ways:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves using commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the availability of diverse N-methylated amino acids may be limited.[5]
-
On-Resin N-Methylation: This strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support. It is a versatile and cost-effective approach that allows for the N-methylation of virtually any amino acid within a sequence.[1][5][8] A widely used on-resin method is a three-step procedure involving sulfonylation, methylation, and sulfonamide cleavage.[1]
A significant challenge in synthesizing peptides with consecutive N-methylated residues is the difficult coupling onto the sterically hindered secondary amine of the N-methylated N-terminus.[7][9] This is especially problematic when coupling an N-methylated amino acid onto another N-methylated residue.[4] To overcome this, specialized coupling reagents and techniques like microwave-assisted synthesis are often employed.[2][7][9][10]
Potential side reactions include racemization at the alpha-carbon of the activated amino acid and fragmentation between consecutive N-methylated residues during acidic cleavage.[11][12] The choice of coupling reagents and conditions is crucial to minimize these side reactions.
Data Presentation: Comparison of Coupling Reagents
The efficiency of coupling to an N-methylated residue is highly dependent on the choice of coupling reagent. The following table summarizes the performance of common coupling reagents used in the synthesis of N-methylated peptides.
| Coupling Reagent | Key Advantages | Reported Performance for N-Methylated Residues | Potential Drawbacks | References |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast reaction rates, less epimerization compared to HBTU.[13] | Highly effective for coupling N-methylated amino acids, providing better yields than HOBt-based reagents.[14][15] | Can lead to racemization under basic conditions with prolonged reaction times.[12] | [12][13][14][15] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[11][13] | Considered one of the most promising reagents for challenging couplings involving N-methyl-rich peptides.[11] | [11][13] | |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Strong coupling reagent with high chemoselectivity (favors N-acylation over O-acylation).[15] | Often used for subsequent couplings onto N-methyl amino acids.[10] | [10][15] | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High-yielding microwave-assisted method for incorporating Fmoc amino acids into sterically hindered N-methylated residues.[7] | Enables robust, rapid, and high-yielding synthesis without harsh reagents.[7] | [7] | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Efficient coupling with low racemization, especially with the addition of HOBt.[13] | Less effective than HATU for coupling N-methylated amino acids.[16] | [13][16] | |
| DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole) | Can be used in non-basic conditions to avoid epimerization.[12] | Used in microwave-assisted synthesis of peptides with several N-methyl amino acids.[10][17] | Coupling reaction may not go to completion.[12] | [10][12][17] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for a Non-Methylated Peptide
This protocol serves as a baseline for standard peptide synthesis.
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[18]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 eq.) to the amino acid mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test or other colorimetric test to ensure the reaction is complete (absence of primary amines).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.[18]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Coupling of an Amino Acid to an N-Methylated Residue using HATU
This protocol is optimized for the challenging coupling step onto an N-methylated N-terminus.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amino acid exposed after Fmoc deprotection) in DMF or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[4]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.[4]
-
Base Addition: Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[4]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.[4]
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If incomplete, a second coupling may be necessary.
Protocol 3: Microwave-Assisted Coupling to an N-Methylated Residue
Microwave irradiation can significantly enhance the efficiency of difficult couplings.[7][9][10]
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin with the exposed N-methylated N-terminus.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[4]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[4]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[4]
-
Completion Check: Perform a colorimetric test to confirm reaction completion. If necessary, repeat the microwave coupling step.[4]
Protocol 4: On-Resin N-Methylation (Fukuyama-Mitsunobu based)
This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[1]
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (8 eq.) in NMP.
-
Agitate for a short duration (e.g., 5-10 minutes).[4]
-
Wash the resin with NMP.
-
-
Methylation:
-
To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.) and methyl p-nitrobenzenesulfonate (Me-ONs) (4 eq.) in NMP.
-
Agitate for 5-10 minutes.
-
Wash the resin with NMP.
-
-
Sulfonamide Deprotection:
-
Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP to the resin.
-
Agitate for 5-10 minutes.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with NMP to yield the free N-methylated amine, ready for the next coupling cycle.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of peptides containing consecutive N-methylated residues.
Caption: Step-by-step workflow for on-resin N-methylation of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols for the Cleavage of Peptides Containing N-Methylated Threonine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methylated threonine (N-Me-Thr), into peptide sequences is a critical strategy for enhancing their therapeutic properties. N-methylation can significantly increase metabolic stability, improve cell permeability, and modulate the bioactivity of peptides. However, the synthesis and cleavage of these modified peptides present unique challenges, primarily due to the steric hindrance imposed by the N-methyl group. This document provides a comprehensive guide to the effective cleavage of peptides containing N-methylated threonine from solid-phase synthesis resins, with a focus on maximizing yield and purity while minimizing common side reactions.
The primary challenge during the cleavage of peptides with N-methylated residues is overcoming the steric hindrance which can lead to incomplete cleavage or undesired side reactions.[1][2] The choice of cleavage cocktail and reaction conditions is therefore critical to obtaining the desired peptide in high purity.
Challenges in Cleavage of N-Methylated Threonine Peptides
The cleavage of peptides containing N-methylated threonine from the resin is a critical step that can significantly impact the final yield and purity of the product. The presence of the N-methyl group introduces steric bulk, which can hinder the access of the cleavage reagents to the acid-labile linker of the resin.[2] This can result in slow or incomplete cleavage.
Furthermore, several side reactions can occur during the cleavage process, including:
-
Epimerization: Racemization at the α-carbon can be a concern, particularly with prolonged exposure to acidic conditions.[2]
-
Dehydration (β-elimination): The hydroxyl group of the threonine side chain can be eliminated, leading to the formation of a dehydroamino acid residue. This is more likely under harsh acidic conditions.[2]
-
N-Terminal Acetyl Deletion: A significant side reaction has been observed specifically with N-terminally acetylated N-methylated amino acids, where the Ac-N-Me-amino acid is lost during TFA cleavage.[1][3]
-
Reattachment of Protecting Groups: Reactive carbocations generated from the cleavage of side-chain protecting groups can reattach to nucleophilic residues like tryptophan or the deprotected hydroxyl group of threonine if not effectively scavenged.[4]
To mitigate these challenges, careful optimization of the cleavage cocktail and reaction conditions is essential.
Experimental Protocols
Protocol 1: Standard Cleavage of N-Methylated Threonine Peptides from Resin
This protocol is a general procedure for the cleavage of peptides containing N-methylated threonine from an acid-labile resin (e.g., Wang or Rink Amide resin).
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin to a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and the resin linker.[1] For sterically hindered peptides, a longer cleavage time may be necessary, but this also increases the risk of side reactions.[5] It is recommended to perform a time-course study on a small scale to determine the optimal cleavage time.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate centrifuge tube, add approximately 40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Purification:
-
Centrifuge the peptide precipitate at 3000-4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step once more.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Optimized Cleavage for Peptides with N-Terminal Acetylated N-Methylated Threonine
This protocol is designed to minimize the deletion of the N-terminal acetylated N-methylated amino acid, a common side reaction during TFA cleavage.[1]
Materials:
-
Same as Protocol 1
Procedure:
-
Resin Preparation:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
Prepare one of the following cleavage cocktails, which have been shown to improve the yield of the desired product over standard cocktails like Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2).[1]
-
Option A: Pure TFA
-
Option B: 95% TFA in water
-
-
-
Cleavage Reaction:
-
Add the chosen cleavage cocktail to the dried peptide-resin.
-
Conduct the cleavage at a reduced temperature, for example, 4°C , for 1 to 4 hours.[1] The lower temperature can help to minimize the N-terminal deletion side reaction.
-
-
Peptide Precipitation, Isolation, and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Presentation
The following tables summarize quantitative data on the impact of different cleavage conditions on the yield and purity of peptides containing N-methylated amino acids. While the data presented here is for an N-acetylated N-methyl-phenylalanine containing peptide, it serves as a representative example of the challenges and optimization strategies applicable to peptides with N-methylated threonine.[1]
Table 1: Effect of Cleavage Cocktail and Time on Peptide Yield at 4°C
| Cleavage Cocktail | Time (h) | Desired Peptide Yield (%) | N-Terminal Deletion Product (%) |
| Pure TFA | 1 | 25 | 10 |
| Pure TFA | 2 | 35 | 15 |
| Pure TFA | 3 | 44 | 20 |
| Pure TFA | 4 | 40 | 25 |
| Reagent B | 1 | 15 | 5 |
| Reagent B | 2 | 20 | 8 |
| Reagent B* | 4 | 28 | 12 |
| 95% TFA / 5% H₂O | 1 | 20 | 8 |
| 95% TFA / 5% H₂O | 2 | 30 | 12 |
| 95% TFA / 5% H₂O | 4 | 38 | 18 |
*Reagent B: TFA:H₂O:phenol:triisopropylsilane (TIPS) = 88:5:5:2
Table 2: Comparison of Standard vs. Optimized Cleavage Conditions
| Condition | Cleavage Cocktail | Temperature | Time (h) | Desired Peptide Yield (%) |
| Standard | Reagent B | Room Temp. | 2 | ~8 |
| Optimized | Pure TFA | 4°C | 3 | 44 |
Visualizations
Caption: Experimental workflow for the cleavage and purification of N-methylated threonine peptides.
Caption: Key challenges associated with the cleavage of N-methylated threonine peptides from resin.
Caption: Simplified mechanism of TFA-mediated cleavage and deprotection of an N-methylated threonine peptide.
Conclusion
The successful cleavage of peptides containing N-methylated threonine from solid-phase resins requires careful consideration of the cleavage cocktail and reaction conditions to mitigate the effects of steric hindrance and minimize side reactions. A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is effective in many cases. However, for peptides with N-terminal acetylation of the N-methylated residue, optimizing the cleavage conditions by using pure TFA or 95% TFA at a reduced temperature can significantly improve the yield of the desired product. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient cleavage strategies for these challenging but therapeutically important molecules.
References
Application Notes and Protocols for the Purification of Peptides Containing Fmoc-N-Me-Thr(Bzl)-OH by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Thr(Bzl)-OH, into peptide sequences is a critical strategy in modern drug discovery to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the presence of the N-methyl group introduces unique challenges during peptide synthesis and purification. One significant challenge in the purification of N-methylated peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the potential for peak broadening or the appearance of multiple peaks for a single pure compound.[1][2] This phenomenon is often attributed to the slow interconversion between cis and trans isomers of the N-methylated amide bond on the HPLC timescale.[1][2]
These application notes provide a detailed protocol for the successful purification of peptides containing the this compound residue using RP-HPLC. The provided methodologies address common challenges to ensure high purity of the final peptide product.
Challenges in Purification
The primary challenges in the HPLC purification of peptides containing N-methylated amino acids like this compound include:
-
Cis/Trans Isomerism: The restricted rotation around the N-methylated amide bond can lead to the presence of distinct conformers that may be resolved by HPLC, resulting in broadened or multiple peaks for a pure compound.[3]
-
Increased Hydrophobicity: The presence of the Fmoc and benzyl protecting groups, in addition to the inherent hydrophobicity of the peptide, can lead to strong interactions with the stationary phase, requiring careful optimization of the elution gradient.[3]
-
Aggregation: Peptides containing hydrophobic residues are prone to aggregation, which can lead to poor solubility, low recovery, and peak broadening during chromatography.[3]
-
Incomplete Coupling during Synthesis: The steric hindrance from the N-methyl group can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences that can be challenging to separate from the target peptide.[3]
Strategies for Optimized Purification
To overcome these challenges, the following strategies are recommended:
-
Elevated Column Temperature: Performing the HPLC separation at an elevated temperature (e.g., 40-60°C) can accelerate the interconversion between cis and trans isomers, often resulting in a single, sharper peak.[1][3]
-
Shallow Gradient: Employing a shallower gradient of the organic mobile phase can improve the resolution between the target peptide and closely eluting impurities.[1]
-
Strong Solvents for Dissolution: Initially dissolving the crude peptide in a strong organic solvent such as DMSO or DMF can help to disrupt aggregates before injection.[4]
-
Appropriate Ion-Pairing Agent: The use of 0.1% trifluoroacetic acid (TFA) in both mobile phases is standard for peptide purification and helps to ensure sharp peaks.[5] For applications sensitive to TFA, 0.1% formic acid can be used, though it may result in broader peaks.[2]
Experimental Protocols
Protocol 1: Crude Peptide Preparation
-
Cleavage from Resin: Following solid-phase peptide synthesis, the peptide is cleaved from the resin. For a standard Fmoc-based synthesis, the N-terminal Fmoc group must first be removed using a solution of 20% piperidine in DMF.[6][7]
-
TFA Cleavage Cocktail: A common cleavage cocktail for peptides with a variety of protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be utilized.
-
Peptide Precipitation: After cleavage, the resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is then precipitated by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]
-
Isolation and Drying: The precipitated peptide is isolated by centrifugation, the ether is decanted, and the peptide pellet is washed with cold ether. The final peptide product is dried under vacuum.[4]
Protocol 2: Preparative RP-HPLC Purification
This protocol provides a general method for the purification of a crude peptide containing this compound.
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. For hydrophobic peptides, 100% DMSO is recommended to a concentration of 10-20 mg/mL.[4] If soluble, the initial mobile phase conditions (e.g., 95% Mobile Phase A) can be used.
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a UV detector. A C18 reversed-phase column is typically suitable for peptide purification.[4][5]
-
Mobile Phases:
-
Gradient Elution: Inject the dissolved sample onto the column. A shallow linear gradient is recommended to achieve optimal separation.
-
Peak Collection: Monitor the elution profile at 214 nm and 280 nm.[3] Collect fractions corresponding to the major peak(s).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Data Presentation
Table 1: Representative Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | 214 nm, 280 nm |
| Column Temperature | 40°C |
| Gradient | 20-50% B over 30 minutes |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10-20 mg/mL |
Table 2: Representative Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 3.5 µm, 4.6 x 150 mm[3] |
| Mobile Phase A | 0.1% TFA in Water[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[3] |
| Flow Rate | 1 mL/min[3] |
| Detection | 214 nm[3] |
| Column Temperature | 40°C |
| Gradient | 5-95% B over 20 minutes |
| Injection Volume | 20 µL |
| Sample Concentration | 1 mg/mL |
Mandatory Visualization
Caption: Workflow for the purification of peptides containing this compound.
References
Application Note: Characterization of N-methylated Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the substitution of a methyl group for a hydrogen atom on a peptide backbone's amide nitrogen, is a critical post-translational modification (PTM) and a strategic tool in therapeutic peptide design. This modification can significantly enhance a peptide's pharmacokinetic properties, such as metabolic stability against enzymatic degradation, cell permeability, and oral bioavailability.[1][2][3][4] However, the introduction of N-methyl groups presents unique analytical challenges for mass spectrometry-based characterization. These challenges include the potential for cis/trans isomerism, altered fragmentation patterns, and difficulties in pinpointing the exact location of the modification, especially in the case of positional isomers.[5][6]
This document provides detailed protocols and data for the characterization of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a guide to selecting the optimal analytical strategy for unambiguous identification and localization.
Experimental Workflow
A typical workflow for the characterization of N-methylated peptides involves several key stages, from sample preparation to data analysis. The process is designed to separate the peptide of interest, generate informative fragment ions, and interpret the resulting spectra to confirm the sequence and locate the modification.
Data Presentation: Comparison of Fragmentation Techniques
The choice of fragmentation method is critical for the successful analysis of N-methylated peptides. While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are widely used, they can sometimes lead to the loss of the modification. Electron Transfer Dissociation (ETD) often provides superior performance for labile PTMs like methylation by generating c- and z-type fragment ions that retain the modification.[7]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via collision with inert gas | Vibrational excitation in a high-energy collision cell | Electron transfer from a radical anion, non-ergodic fragmentation |
| Best Suited For | Doubly charged peptides | Doubly charged peptides | Peptides with charge states >2+ |
| Preservation of PTMs | Can lead to neutral loss of the modification | Generally better than CID, but some losses can occur | Excellent preservation of labile modifications |
| References | [7] | [7][8] | [7] |
Table 1: Comparison of common fragmentation techniques for N-methylated peptide analysis.
Experimental Protocols
Protocol 1: LC-MS/MS for Identification and Characterization
This protocol provides a general framework for the analysis of a purified N-methylated peptide using LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.[5]
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.[5]
-
Further dilute the sample to an appropriate concentration for LC-MS/MS analysis (e.g., 1-10 pmol/µL) using the initial mobile phase conditions.
2. Liquid Chromatography (LC) Parameters:
-
LC System: A UPLC or HPLC system coupled to the mass spectrometer.[8]
-
Column: C18 stationary phase (e.g., 2.1 mm ID, 1.7 µm particle size).[5]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[5][8]
-
Flow Rate: 0.2-0.4 mL/min (for a 2.1 mm ID column).[5]
-
Gradient: Develop a linear gradient from ~5% to 40% Mobile Phase B over 30-60 minutes. This may need optimization based on the peptide's hydrophobicity.[5]
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan:
- Scan Range: m/z 300-2000.
- Resolution: >60,000 (for high-resolution instruments like Orbitrap or Q-TOF).
-
MS/MS Scan (Data-Dependent Acquisition):
- Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
- Fragmentation Method: Use HCD or ETD. For peptides with charge state >2+, ETD is preferred.[7]
- Collision Energy (HCD): Use stepped normalized collision energy (e.g., 25, 30, 35%).
- Resolution (MS2): >15,000.
- Enable dynamic exclusion to prevent repeated fragmentation of the most abundant ions.
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., vendor-specific software, Proteome Discoverer, MaxQuant).
-
Perform a database search if the peptide is from a protein digest. For synthetic peptides, manual interpretation is often required.
-
Manually inspect the MS/MS spectra to confirm the peptide sequence by identifying complete or near-complete b- and y-ion series (for CID/HCD) or c- and z-ion series (for ETD).[7]
-
Confirm the mass shift of +14.01565 Da for each methylation on the precursor and fragment ions.
-
Look for characteristic immonium ions or neutral losses that can help localize the modification. For example, a precursor ion scan for m/z 46 can specifically detect peptides containing asymmetric dimethylarginine (aDMA).[9]
Key Fragmentation Pathways and Interpretation
Understanding how N-methylation influences peptide fragmentation is key to accurate characterization. The methyl group can direct fragmentation pathways, leading to characteristic product ions.
In CID/HCD, fragmentation occurs along the peptide backbone at the amide bonds, producing b- and y-ions. N-methylation can influence the relative abundance of fragments around the modification site. In contrast, ETD cleaves the N-Cα bond, producing c- and z-ions while typically leaving labile modifications like methylation intact on the fragment ions, which greatly simplifies localization.[7]
Distinguishing Positional Isomers
A significant challenge is distinguishing between positional isomers, such as Nπ- and Nτ-methylation of histidine, which have identical masses.[6] Standard LC-MS/MS may not resolve these species. Advanced techniques are often required:
-
Chromatography: Optimizing the LC gradient and column chemistry may achieve chromatographic separation.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Isomers with different conformations, such as Nπ- and Nτ-methylated peptides, often have distinct drift times or collisional cross-sections (CCS), allowing for their separation and identification even when they co-elute.[6]
-
Tandem Mass Spectrometry (MSn): Multi-stage fragmentation (MS³) can sometimes generate unique fragment ions that differentiate isomers.[10][11] By isolating a common MS/MS fragment and subjecting it to further fragmentation, structural differences can be revealed.[10]
Conclusion
The characterization of N-methylated peptides by mass spectrometry is a multifaceted task that requires careful optimization of both chromatographic and mass spectrometric parameters. The choice of fragmentation technique is paramount, with ETD often providing the most unambiguous data for localizing the modification. For complex cases involving positional isomers, the integration of advanced techniques like ion mobility spectrometry is proving to be an invaluable tool. By applying the protocols and strategies outlined in this document, researchers can confidently identify and characterize these important modifications, advancing both basic research and the development of novel peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-N-Me-Thr(Bzl)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone introduces conformational constraints and removes the hydrogen bond donor capacity of the amide nitrogen. These modifications can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability against proteolysis, enhancing membrane permeability, and potentially enabling oral bioavailability.[1][2][3][4]
Fmoc-N-Me-Thr(Bzl)-OH is a valuable building block for introducing N-methylated threonine into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group provides stable protection for the threonine side-chain hydroxyl group during synthesis, which can be removed during the final cleavage from the resin under strong acidic conditions. This document provides detailed application notes and protocols for the successful incorporation of this compound into linear peptides and their subsequent cyclization.
Data Presentation
The efficiency of coupling N-methylated amino acids and the subsequent cyclization are highly sequence-dependent and influenced by the chosen reagents and reaction conditions. Below is a summary of typical performance data for coupling sterically hindered amino acids and general cyclization yields.
Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids (e.g., this compound)
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Notes |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization.[1] |
| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used in automated peptide synthesis. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, with no risk of guanidinylation side reactions.[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective but can have slower reaction rates and potential for side reactions. |
Table 2: Typical Cyclization Yields for Linear Peptides
| Cyclization Strategy | Peptide Characteristics | Typical Yield (%) |
| On-Resin (Head-to-Tail) | Sequence dependent | 10 - 50[1] |
| Solution-Phase (Head-to-Tail) | Presence of turn-inducing residues | 20 - 70[1] |
Note: The presence of N-methylated residues can pre-organize the linear peptide into a conformation favorable for cyclization, potentially increasing yields.
Experimental Protocols
The following protocols outline the manual synthesis of a linear peptide containing this compound and its subsequent cyclization. These protocols are based on standard Fmoc/tBu chemistry.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Me-Thr(Bzl)
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin or other suitable resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DMF for 1 hour in a reaction vessel.[1]
-
Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.[1]
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.[1]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.[1]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with the chosen coupling reagent (e.g., HATU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Coupling of this compound:
-
Due to steric hindrance, use a potent coupling reagent such as HATU or PyBOP.
-
Pre-activate this compound (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 2-4 hours.[1] A double coupling may be necessary to ensure complete reaction.
-
Monitor the reaction using a test for secondary amines (e.g., Chloranil test).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for N-methylated residues) for each subsequent amino acid in the sequence.
-
-
Cleavage of the Linear Peptide from Resin (for solution-phase cyclization):
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.[1]
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[1]
-
Protocol 2: On-Resin Cyclization (Head-to-Tail)
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin that allows for side-chain anchoring or is compatible with on-resin cyclization (e.g., a resin with a cleavable linker that is orthogonal to the Fmoc group).
-
After the assembly of the linear sequence, selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group (if anchored through a side chain).
-
-
Cyclization:
-
Swell the resin with the fully deprotected linear peptide in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU, 3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF to the resin.[5]
-
Agitate the mixture for 12-24 hours at room temperature.[5]
-
Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours.[5]
-
Precipitate and purify the cyclic peptide as described in Protocol 1, step 6.
-
Protocol 3: Solution-Phase Cyclization (Head-to-Tail)
-
Linear Peptide Synthesis and Cleavage:
-
Synthesize and cleave the linear peptide from the resin as described in Protocol 1.
-
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the progress of the cyclization by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude cyclic peptide using reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Visualizations
References
Troubleshooting & Optimization
overcoming steric hindrance in Fmoc-N-Me-Thr(Bzl)-OH coupling
Welcome to the technical support center for overcoming challenges associated with the coupling of Fmoc-N-Me-Thr(Bzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure successful incorporation of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen (N-methyl) significantly increases the steric bulk around the nitrogen nucleophile.[1] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and incomplete coupling compared to non-methylated amino acids.[1][2] This issue is particularly pronounced when coupling two consecutive N-methylated residues.[1]
Q2: What are the signs of an incomplete or failed coupling reaction?
Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: For N-methylated amines, the bromophenol blue test is recommended. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free secondary amine.[2][3] A complete reaction is signified by a yellow color.[2]
-
Low Yield: The final yield of the purified peptide is significantly lower than anticipated.[1]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals peptides that are missing the this compound residue.[1]
Q3: Which coupling reagents are most effective for this compound?
Standard coupling reagents like HBTU and HCTU can be less effective for such demanding couplings.[1][4] More potent (uronium/aminium or phosphonium salt-based) reagents are generally required to achieve high efficiency.[1][5][6] The most commonly recommended reagents include:
-
HATU: A highly effective and widely used reagent for coupling N-methyl amino acids.[1][4]
-
COMU: A novel coupling reagent with efficiency comparable to HATU, valued for its safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[2][7]
-
PyAOP & PyBOP: Phosphonium-based reagents that are also highly effective, particularly when used with an additive like HOAt or Oxyma.[1][5]
Q4: How can I minimize the risk of epimerization during coupling?
Epimerization, the change in stereochemistry at the α-carbon, is a significant risk during slow coupling reactions, especially under basic conditions.[8][9] To mitigate this:
-
Use Appropriate Additives: Additives like HOAt and OxymaPure can accelerate the coupling reaction and suppress epimerization more effectively than HOBt.[10][11] HATU already contains the HOAt moiety.[12]
-
Avoid Prolonged Pre-activation: Long pre-activation times of the amino acid before addition to the resin can increase epimerization.[11] A short pre-activation of 2-5 minutes is typically sufficient.[5]
-
Control Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization.[8] Use heat cautiously and monitor the reaction closely.
-
Choice of Base: The choice and amount of base can influence epimerization. Use of a hindered base like DIPEA or collidine is common.[4][5]
Q5: Is "double coupling" a good strategy for this amino acid?
Yes, double coupling is a frequently recommended strategy for difficult couplings.[8] This involves repeating the coupling step with a fresh solution of the activated amino acid and reagents immediately after the first coupling is complete. This can help drive the reaction to completion and improve the final yield.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound.
Problem 1: Incomplete Coupling (Positive Bromophenol Blue Test)
| Possible Cause | Recommended Solution |
| Insufficient Reagent Potency | Switch from standard reagents (e.g., HBTU, HCTU) to a more potent coupling reagent like HATU , COMU , or PyAOP .[1][6] |
| Suboptimal Reaction Conditions | Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight.[8] Double Coupling: Perform a second coupling with fresh reagents to drive the reaction to completion.[8] Increase Temperature: Consider microwave-assisted synthesis or increasing the temperature moderately, but be cautious of potential epimerization.[1][8] |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, blocking reactive sites. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[8][10] |
Problem 2: Detection of a Diastereomer (Epimerization) in the Final Product
| Possible Cause | Recommended Solution |
| Slow Coupling Reaction | A slow reaction increases the time the activated amino acid is exposed to basic conditions, raising the risk of α-proton abstraction.[8][9] Use a more potent coupling reagent (HATU, COMU) to speed up the reaction.[5] |
| Excessive Base or Prolonged Activation | Over-activation can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[9] Use the recommended equivalents of base (e.g., 2 eq. of DIPEA per 1 eq. of amino acid/coupling reagent). Keep pre-activation times short (2-5 minutes).[5] |
| Suboptimal Additive | HOBt is less effective at suppressing epimerization than HOAt or OxymaPure.[10][11] Use a reagent that incorporates these additives, such as HATU, or add them explicitly when using reagents like PyBOP. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
While direct quantitative data for this compound is sequence-dependent, the following table summarizes the general performance and characteristics of recommended coupling reagents.
| Coupling Reagent | Class | Typical Reaction Time | General Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | 30 - 120 min | Very High | High reactivity, minimizes epimerization due to HOAt moiety.[5][12] | Higher cost, potential for guanidinylation side reaction.[5] |
| COMU | Uronium/Aminium | 30 - 60 min | Very High | High reactivity, safer (non-explosive byproducts), good solubility.[2][5] | Lower solution stability compared to other reagents.[13] |
| PyAOP | Phosphonium | 30 - 120 min | High | Strong activating agent, no risk of guanidinylation.[5] | Byproducts can be difficult to remove in solution-phase synthesis.[5] |
| PyBOP | Phosphonium | 30 - 60 min | High | Efficient, no risk of guanidinylation.[5] | Byproducts can be difficult to remove in solution-phase synthesis.[5] |
| HBTU/HCTU | Uronium/Aminium | 60 - 240 min | Moderate | Cost-effective, widely used for standard couplings. | Often insufficient for highly hindered N-methylated amino acids.[1][4] |
Experimental Protocols
Protocol 1: Coupling Using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Materials:
-
This compound (3 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).[5]
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the mixture.[5]
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitoring and Washing: Monitor the reaction's completion using the Bromophenol Blue test (see Protocol 2). Once complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[1]
-
Protocol 2: Bromophenol Blue Test for Monitoring Coupling
This test is suitable for detecting free secondary amines, such as those on N-methylated residues.
-
Reagents:
-
Test Solution: 0.05% bromophenol blue in DMA or DMF.[4]
-
-
Procedure:
-
Remove a small sample of resin beads (10-15 beads) from the reaction vessel.[3]
-
Wash the beads thoroughly with fresh DMF in a small test tube to remove any residual reagents.[3]
-
Add 1-2 drops of the bromophenol blue test solution to the washed beads.[3]
-
Observe the color of the beads immediately.[4]
-
-
Interpretation of Results:
Visualizations
Caption: Experimental workflow for a single coupling cycle of this compound.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Activation of an Fmoc-amino acid with HATU to form a reactive intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preventing Racemization of N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing racemization during the coupling of N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?
A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the α-carbon, which can slow down the desired coupling reaction.[1] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism to occur.[1]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize. The resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be easily abstracted, leading to a loss of stereochemical integrity. For some N-methylated amino acids, an alternative mechanism involving the formation of a planar oxazolium-5-oxide intermediate is also considered to contribute to racemization.
Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives are generally more effective at suppressing racemization than carbodiimides alone.
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can accelerate proton abstraction and increase racemization.
-
Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents potentially favoring this side reaction.[2]
-
Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.[3]
Q4: Are there specific coupling reagents recommended to minimize racemization for N-methylated amino acids?
A4: Yes, for sterically hindered couplings involving N-methylated amino acids, phosphonium-based reagents and certain uronium/aminium reagents are preferred.
-
Highly Recommended: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective.[4][5] Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) also show high efficiency and low racemization.[4][6][7] Halogenophosphonium reagents such as Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) have been developed specifically to overcome difficult couplings to N-methyl amino acids.[6][7]
-
Effective with Additives: Carbodiimides like Diisopropylcarbodiimide (DIC) can be used but must be paired with an effective racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
-
Less Effective: Standard uronium reagents like HBTU and HCTU are often less effective for these challenging couplings and may result in lower yields and higher racemization.[7]
Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A5: The standard ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid. Instead, a bromophenol blue test should be used to accurately assess the completion of the reaction.[7] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.[7]
Troubleshooting Guide: High Racemization Levels
If you are observing a high percentage of the undesired D-diastereomer in your peptide containing an N-methylated amino acid, follow this troubleshooting guide.
Detailed Steps:
-
Evaluate Coupling Reagent & Additive:
-
Assess Base and Reaction Conditions:
-
The presence of tertiary amine salts can significantly increase racemization with N-methylated amino acids.
-
Replace strong, non-hindered bases (DIPEA, TEA) with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.
-
If the reaction is being performed at an elevated temperature to improve coupling efficiency, consider lowering it to room temperature or even 0°C to reduce the rate of epimerization.[3]
-
-
Refine Coupling Protocol:
-
Minimize the time the activated amino acid spends in solution before it is added to the resin-bound amine to reduce the opportunity for oxazolone formation. Avoid prolonged pre-activation times.[8]
-
For sterically demanding couplings, a "double coupling" approach, where the coupling step is repeated with a fresh solution of activated amino acid, can improve yields without significantly increasing racemization if the correct reagents are used.
-
Data Presentation: Quantitative Comparison of Coupling Conditions
The choice of coupling reagent, additive, and base has a quantifiable impact on the level of racemization. The following tables summarize representative data from various studies to illustrate these effects.
Table 1: Effect of Additives on Racemization with Carbodiimides
| Protected Amino Acid | Coupling Reagent/Additive | % Epimerization (D-Isomer) |
| Fmoc-Phe-Ser(OtBu)-OH | DCC/HOBt | 18% |
| Fmoc-Phe-Ser(OtBu)-OH | DCC/HOAt | 6% |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8%[1] |
This data illustrates the superior performance of HOAt and OxymaPure in suppressing racemization compared to HOBt for challenging couplings.
Table 2: Effect of Base and Coupling Reagent on Racemization of Phenylglycine
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | Not Specified (Lower than others) |
| HBTU | DIPEA | Lower than PyBOP |
| PyBOP | DIPEA | Lower than HBTU |
| COMU | TMP | 92%[9] |
| DEPBT | TMP | ~93%[9] |
This data for the racemization-prone Phenylglycine highlights that a combination of a modern coupling reagent (COMU, DEPBT) and a hindered base (TMP) can significantly reduce epimerization.
Table 3: Impact of Tertiary Amine Salts on N-Methylated Amino Acid Racemization
| Protected Dipeptide | Coupling Reagent | Base/Salt Condition | % Epimerization (L-D Dipeptide) |
| Z-Ala-MeLeu-OH | EEDQ | With TEA and Tosylate Salt | 15% |
| Z-Ala-Leu-OH (non-methylated) | EEDQ | With TEA and Tosylate Salt | 0.5% |
| Z-Ala-MeLeu-OH | DCC/HOSu | Free base, no tertiary amine salt | 0% (not detected) |
Data from Benoiton et al. demonstrates the profound effect of tertiary amine salts on the racemization of N-methylated amino acids.
Experimental Protocols
Protocol 1: Coupling of an Fmoc-N-methylated Amino Acid using HATU
This protocol describes a general procedure for the coupling of an Fmoc-N-methylated amino acid to a resin-bound peptide using HATU.
Materials:
-
Fmoc-N-methyl-amino acid (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Peptide-grade Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF. Add DIPEA to the mixture.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., N-Me-Xaa to another N-Me-Yaa), the coupling time may need to be extended or a second coupling performed.[10][11]
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test. A yellow color indicates completion. If the test is blue or green, a second coupling is recommended.[7]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Low Coupling Yields with Fmoc-N-Me-Thr(Bzl)-OH
This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-Me-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & FAQs
Q1: What are the primary reasons for low coupling yields with this compound?
Low coupling yields with this compound are primarily due to significant steric hindrance.[1] This hindrance arises from a combination of factors:
-
The N-methyl group: This modification inherently increases the steric bulk around the nitrogen atom, impeding the approach of the activated amino acid.[2]
-
The Benzyl (Bzl) protecting group on the threonine side chain: This bulky group further contributes to the steric congestion around the reaction center.
-
The growing peptide chain on the solid support: As the peptide elongates, it can adopt secondary structures or aggregate, which can physically block the N-terminal amine, making it less accessible for coupling.[3][4]
Q2: My standard coupling protocol with HBTU/HCTU is failing. What should I do?
Standard uronium/aminium reagents like HBTU and HCTU are often not potent enough to overcome the severe steric hindrance of this compound.[5] It is highly recommended to switch to a more powerful coupling reagent.
Solution: Employ a more reactive in-situ activating reagent.[3] Phosphonium salts like PyBOP (in combination with an additive like HOAt) or uronium/aminium salts that form highly reactive OAt esters, such as HATU, are generally more effective.[6] COMU, an Oxyma-based reagent, has also shown high efficiency in coupling sterically hindered N-methylated amino acids.[7][8]
Q3: I've switched to HATU but my yields are still suboptimal. What other parameters can I optimize?
Even with a potent coupling reagent, further optimization of the reaction conditions may be necessary.
Solutions:
-
Increase Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.[3] Extending the reaction time, for instance, from 1-2 hours to overnight, can be beneficial.[3] Additionally, increasing the temperature can help overcome the activation energy barrier.[9] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a particularly effective method for driving difficult couplings to completion in a shorter timeframe.[3][7] However, be cautious with elevated temperatures as they can increase the risk of racemization.[3]
-
Perform a Double Coupling: A common and effective strategy to drive the reaction to completion is to perform a "double coupling".[2][10] This involves draining the reagents after the initial coupling and repeating the coupling step with a fresh solution of the activated amino acid.[4][10]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex.[3] Poor solvation can lead to peptide aggregation, further hindering the coupling reaction.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3] In particularly challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[3]
Q4: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?
The traditional Kaiser test, which detects primary amines, will give a false negative result for the secondary amine of an N-methylated residue.[11]
Solution: Use the bromophenol blue test to monitor the coupling reaction.[5] A blue to green color indicates an incomplete reaction (free secondary amine), while a yellow color signifies a complete coupling.[5]
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like this compound. The following table summarizes the performance of various coupling reagents.
| Coupling Reagent | Activating Additive | Reactivity | Suitability for N-Methylated Amino Acids | Key Considerations |
| HBTU/HCTU | HOBt/6-Cl-HOBt | Moderate | Often insufficient for sterically hindered N-methylated residues.[5] | May require extended reaction times or elevated temperatures. |
| PyBOP | HOBt/HOAt | High | Effective, especially when used with HOAt.[5] | Byproducts are water-soluble, facilitating purification. |
| HATU | HOAt | Very High | Highly recommended for difficult couplings, including N-methylated amino acids.[5][8] | OAt esters are more reactive than OBt esters.[6] |
| PyAOP | HOAt | Very High | Similar high reactivity to HATU, making it suitable for hindered couplings.[5] | |
| COMU | OxymaPure | Very High | Shows coupling efficiencies comparable to or exceeding HATU, with improved safety and solubility profiles.[7][8] | Well-suited for microwave-assisted synthesis.[8] |
| TFFH | None (forms acyl fluoride) | Extremely High | Excellent for extremely hindered couplings by forming highly reactive acyl fluorides in situ.[8][12] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the incorporation of this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture. Allow for a pre-activation period of 2-5 minutes at room temperature.[13]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature can be increased (e.g., to 50°C).[2]
-
Monitoring and Washing: Monitor the reaction's completion using the bromophenol blue test.[5] Once the coupling is complete (resin beads are yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]
-
Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 2-4 with fresh reagents.[10]
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
This protocol is an alternative for cases where even potent uronium/phosphonium reagents fail.[12]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Acyl Fluoride Formation: In a separate vial, dissolve this compound (3 equivalents) in anhydrous DCM. Add a fluorinating agent such as TFFH (3 equivalents) and a suitable base like DIPEA (6 equivalents).[8][12]
-
Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling yields with this compound.
Caption: Troubleshooting workflow for low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. csbio.com [csbio.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Double Coupling Strategy for Fmoc-N-Me-Thr(Bzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing a double coupling strategy for the sterically hindered amino acid, Fmoc-N-Me-Thr(Bzl)-OH, in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue or Kaiser test after first coupling) | 1. Steric Hindrance: The N-methyl group and the bulky Thr(Bzl) side chain significantly hinder the coupling reaction.[1][2][3] 2. Insufficient Reagent Potency: Standard carbodiimide reagents (e.g., DCC, DIC) are often not effective enough for such demanding couplings.[4][5] 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine.[5] | 1. Perform a Double Coupling: Immediately repeat the coupling step with fresh, pre-activated reagents.[6][7] 2. Switch to a More Potent Coupling Reagent: Utilize aminium/uronium salts like HATU, HCTU, or phosphonium salts like PyAOP or PyBOP.[1][5][7] 3. Optimize Solvent Choice: Use N-methylpyrrolidone (NMP) for its superior solvating properties over dimethylformamide (DMF). For particularly difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[4] 4. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[4] |
| Low Yield of Final Peptide | 1. Cumulative Incomplete Couplings: Even minor inefficiencies at each coupling step can lead to a significant loss of the final product. 2. Chain Termination: Guanidinylation of the N-terminus can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[6] | 1. Implement Systematic Double Coupling: For challenging residues like this compound, a double coupling protocol should be the default strategy.[6] 2. Monitor Each Coupling Step: Use a qualitative test (e.g., Bromophenol Blue test for secondary amines) after each coupling to ensure completion before proceeding.[8] 3. Use Phosphonium-Based Reagents: To avoid guanidinylation, consider using phosphonium-based reagents like PyBOP.[6] |
| Racemization | 1. Prolonged Exposure to Basic Conditions: The extended reaction times and stronger bases required for coupling can increase the risk of epimerization.[7] 2. Formation of Oxazolone Intermediate: This is the primary pathway for racemization, and its formation is facilitated by basic conditions.[7] | 1. Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, which are superior to HOBt in minimizing racemization.[7] 2. Careful Choice of Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and avoid large excesses.[9] 3. Avoid High Temperatures: While gentle heating can sometimes improve coupling, it should be used with caution as it can increase the risk of racemization.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary difficulty arises from significant steric hindrance.[1] The presence of a methyl group on the alpha-nitrogen (N-Me) and a bulky benzyl (Bzl) protecting group on the threonine side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][5] This leads to slower reaction kinetics and a higher probability of incomplete coupling.[2]
Q2: When should I perform a double coupling for this compound?
A2: Due to its sterically hindered nature, a double coupling strategy is highly recommended as a standard procedure for incorporating this compound to ensure the reaction goes to completion.[6][7] A qualitative test, such as the Bromophenol Blue test, should be performed after the first coupling. A positive result (blue to green color) indicates incomplete coupling and confirms the necessity of a second coupling.[8]
Q3: Which coupling reagents are most effective for the double coupling of this compound?
A3: For challenging couplings involving N-methylated amino acids, aminium/uronium salts or phosphonium salts are highly recommended over standard carbodiimides.[5] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these difficult couplings.[1][10] HATU is particularly effective due to the formation of highly reactive OAt esters.[5]
Q4: Can I use the standard Ninhydrin (Kaiser) test to monitor the coupling of this compound?
A4: No, the standard Ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as the N-terminus of an N-methylated amino acid, as it will not produce the characteristic blue/purple color.[8] The Bromophenol Blue test is a suitable alternative for monitoring the presence of unreacted secondary amines.[8]
Q5: What are the key considerations for the second coupling step?
A5: For the second coupling, it is crucial to use a fresh solution of the activated amino acid and coupling reagents.[6] Simply extending the time of the first coupling with the original reagent mixture is often less effective. After the first coupling, the resin should be thoroughly washed with DMF to remove any byproducts before the second coupling solution is added.[6]
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is intended for the manual solid-phase synthesis of a peptide incorporating this compound.
First Coupling:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.[4]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring (Optional but Recommended): Perform a Bromophenol Blue test to check for the presence of free secondary amines.[8]
Second Coupling (if required):
-
Repeat steps 2 through 4 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, wash the resin extensively with DMF (5 x 1 min) to ensure all excess reagents and byproducts are removed.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
-
Sample Collection: Remove a small sample of resin (a few beads) and place it in a small test tube.
-
Washing: Wash the resin beads thoroughly with methanol.
-
Test Solution Addition: Add 2 mL of a test solution (250 mg of bromophenol blue in 50 ml of DMF) to the resin beads.[8]
-
Observation: Observe the color of the suspension.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activated Species | Reactivity | Notes |
| DIC/HOBt | OBt ester | Moderate | Often insufficient for highly hindered residues like N-methylated amino acids.[5] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[4] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[4] |
| HATU/PyAOP | OAt ester | Very High | Highly recommended for N-methylated and other sterically demanding couplings. [5][10] |
| PyBrOP | N/A | Very High | Developed specifically for difficult couplings to N-methyl amino acids.[7] |
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (198561-81-8) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methylated Amino Acid Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for the incorporation of N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of N-methylated amino acids synthetically challenging and often slow?
A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, which slows down the kinetics of the coupling reaction.[1][2] This steric bulk also reduces the nucleophilicity of the secondary amine, making it a less effective reactant.[1][3] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue, which can lead to incomplete reactions, lower crude yields, and the formation of deletion sequences.[2][4]
Q2: What are the main benefits of incorporating N-methylated amino acids into peptides?
A2: N-methylation is a critical modification in peptide-based drug discovery that offers several advantages.[1] It can significantly enhance metabolic stability by protecting the peptide backbone from enzymatic degradation, improve membrane permeability and oral bioavailability, and induce conformational rigidity to modulate receptor binding affinity and selectivity.[2][5][6] The immunosuppressant cyclosporine A, for instance, contains seven N-methylated residues, contributing to its excellent pharmacokinetic profile.[2]
Q3: Which coupling reagents are most effective for N-methylated amino acids?
A3: Due to the reduced reactivity of N-methylated amines, highly efficient and potent coupling reagents are necessary.[5] Onium-salt-based reagents are generally the preferred choice.[3]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4] HBTU and HCTU are considered less effective in this context.[4]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices and are sometimes associated with lower levels of racemization compared to uronium salts.[3][4] Standard carbodiimide reagents like DCC and EDC are often result in low yields for these challenging couplings.[3]
Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A4: Standard monitoring tests like the Kaiser test, which detects primary amines, will give a false negative result with the secondary amine of an N-methylated residue.[7] Alternative qualitative tests are required:
-
Bromophenol Blue Test: This test provides a color change (blue/green for incomplete, yellow for complete) and is a reliable method for monitoring coupling to secondary amines.[4]
-
Chloranil Test: Known for its high sensitivity for secondary amines, this is another excellent alternative if the bromophenol blue test is ambiguous.[7][8]
Q5: What is racemization and how can it be minimized during N-methylated amino acid incorporation?
A5: Racemization is the epimerization of the activated amino acid, which compromises the stereochemical purity of the final peptide.[7] The harsh conditions often required to drive N-methylated couplings to completion can increase this risk.[7] To minimize racemization:
-
Use Additives: Employ additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3]
-
Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA.[3]
-
Control Pre-activation Time: Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin can minimize side reactions.[1]
-
Control Temperature: Avoid prolonged reaction times at elevated temperatures. If heating is necessary, optimize for the shortest duration required.[3]
Troubleshooting Guide for Incomplete Coupling Reactions
If a qualitative test (e.g., Bromophenol Blue) indicates an incomplete coupling reaction, follow these steps sequentially.
-
Initial Assessment: A positive color test (blue to green with Bromophenol Blue) indicates the presence of unreacted N-methyl amine on the resin.[4]
-
Immediate Action: Double Coupling: The most straightforward first step is to perform a second coupling.[8] Prepare a fresh solution of the activated amino acid and coupling reagents and add it to the resin. Allow the reaction to proceed for at least the same duration as the initial coupling, or longer.[8] After the second coupling, wash the resin thoroughly and re-monitor with the same colorimetric test.[8]
-
Optimize Reaction Conditions: If the test is still positive after a second coupling, consider modifying the reaction conditions.
-
Extend Reaction Time: For very slow reactions, extending the coupling time by an additional 1-2 hours may be sufficient.[8] Typical coupling times range from 1-4 hours.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can improve coupling efficiency for particularly difficult sequences, such as coupling an N-methylated amino acid onto another N-methylated residue.[1] Microwave irradiation can also be used to accelerate the reaction.[2][9]
-
-
Change Reagents: If optimization of conditions fails, a change in reagents may be necessary.
-
Switch Coupling Reagent: If you initially used a less potent reagent, switch to a more powerful one like HATU or PyAOP.[8]
-
Change Solvent: If peptide aggregation is suspected (often with hydrophobic sequences), switching the solvent from DMF to NMP or adding DMSO may help disrupt secondary structures and improve reaction efficiency.[10]
-
-
Final Step: Capping: If a significant amount of unreacted amine remains after multiple attempts, it is advisable to cap these unreacted sites to prevent the formation of deletion peptide impurities in the final product.[8] This is typically achieved using acetic anhydride.[11] After capping, a final color test should be negative before proceeding to the next deprotection step.[8]
Data Presentation
Table 1: Performance of Key Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Key Considerations |
| HATU | None required (contains HOAt moiety) | DIEA, Lutidine, or NMM | 1 - 4 hours | Highly efficient, but can cause guanidinylation of the N-terminal amine if pre-activation is too long.[1][4] |
| PyBOP | None required | DIEA or NMM | 1 - 3 hours | Generally associated with lower racemization levels compared to some uronium salts.[3] |
| PyBroP | None required | DIEA | 1 - 2 hours | Very powerful reagent, but should be used with caution due to potential side reactions.[4] |
| BOP-Cl | None required | DIEA | 1 - 2 hours | A useful reagent for hindered couplings.[4][12] |
| HBTU/HCTU | HOBt/6-Cl-HOBt | DIEA or NMM | 2 - 6 hours or longer | Generally less effective than HATU for sterically hindered couplings.[4] |
Table 2: Comparison of On-Resin N-Methylation Protocols and Reaction Times
| N-Methylation Method | Key Reagents | Step 1: Sulfonylation Time | Step 2: Methylation Time | Step 3: Desulfonylation Time | Total Approximate Time |
| Standard Shaking (SS) | o-NBS-Cl, DMAP, MTBD/DBU, 2-Mercaptoethanol | ~2 hours | ~30 minutes (repeated) | ~15 minutes (repeated) | ~4 hours[13] |
| Ultrasonic Agitation (UA) | o-NBS-Cl, DMAP, MTBD/DBU, 2-Mercaptoethanol | 5 minutes | 25 minutes | 10 minutes | ~40 minutes [13] |
| Microwave (MW) | o-NBS-Cl, DMAP, MTBD/DBU, 2-Mercaptoethanol | 5 minutes | 25 minutes | 10 minutes | ~40 minutes [9] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-N-Methyl Amino Acid using HATU
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in peptide synthesis grade DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5 x 1 min).[1]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin substitution), and HATU (4 equivalents) in DMF.[4]
-
Base Addition: Add DIEA (8 equivalents) to the activation mixture and agitate for 1-2 minutes for pre-activation.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling onto another N-methyl residue may require longer reaction times or a second coupling.[1]
-
Monitoring: Take a small sample of the resin, wash it, and perform the Bromophenol Blue test to check for completion.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
Protocol 2: On-Resin N-Methylation using Ultrasonic Agitation (Time-Reduced Method)
This protocol describes the methylation of a primary amine already coupled to the resin.
-
Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vessel, dissolve 10 equivalents of DMAP and 4 equivalents of o-NBS-Cl in NMP. Add this mixture to the resin and sonicate for 5 minutes.[13] Wash the resin with NMP.
-
Methylation: Prepare a solution of MTBD (or DBU) and methyl p-nitrobenzenesulfonate in NMP. Add this solution to the resin and sonicate for 25 minutes.[13] Wash the resin with NMP.
-
Desulfonylation (o-NBS Removal): Prepare a solution of 2-mercaptoethanol and DBU in NMP. Add the solution to the resin and sonicate for 5 minutes. Repeat this step once.[2] Wash the resin thoroughly with NMP and DCM before proceeding to the next coupling step.
Protocol 3: Bromophenol Blue Test for Coupling Completion
-
Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[4]
-
Test Procedure: a. Remove a small sample of resin beads from the reaction vessel. b. Wash the beads thoroughly with methanol.[4] c. Add 2 ml of the bromophenol blue test solution to the beads.[4] d. Observe the color of the suspension and the beads.
Visualizations
Caption: General workflow for incorporating an N-methylated amino acid in SPPS.
Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.
Caption: On-resin N-methylation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. reddit.com [reddit.com]
- 13. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
side reactions associated with Fmoc-N-Me-Thr(Bzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-Me-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in SPPS?
The main challenge is steric hindrance. The presence of the N-methyl group significantly impedes the coupling reaction, which can lead to lower yields, incomplete reactions, and an increased likelihood of side reactions.[1] This steric hindrance affects both the incoming N-methylated amino acid and the N-terminus of the growing peptide chain, especially if it is also N-methylated.
Q2: Which side reactions are most common when incorporating this compound?
The most prevalent side reactions include:
-
Epimerization: Racemization at the α-carbon can happen, especially during slow, base-mediated coupling reactions.[1]
-
β-Elimination: During the Fmoc deprotection step, prolonged exposure to piperidine can lead to the β-elimination of the threonine side chain, resulting in the formation of a dehydroamino acid derivative.[1]
-
Dibenzofulvene (DBF) Adduct Formation: The DBF byproduct from Fmoc-group cleavage can form adducts with the peptide. Utilizing scavengers in the deprotection solution is a common way to mitigate this.[1]
Q3: How can I monitor the coupling efficiency of this compound?
Standard colorimetric tests like the Kaiser test (ninhydrin test) are not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as they often yield false negatives. The recommended alternative is the bromophenol blue test . A yellow color of the resin beads indicates a complete coupling, while a blue or green color suggests an incomplete reaction.
Q4: Can the benzyl (Bzl) protecting group on the threonine side chain cause any issues?
The benzyl ether protecting group is generally stable during Fmoc SPPS. However, it is susceptible to partial cleavage by trifluoroacetic acid (TFA), which is a consideration if using a TFA-labile resin or performing multiple TFA treatments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Coupling | Steric Hindrance: The N-methyl group slows down the reaction kinetics. | • Use a more potent coupling reagent such as HATU, HCTU, or PyAOP. • Perform a "double coupling" by reacting the resin with a fresh solution of activated this compound. • Increase the coupling time (e.g., to 2-4 hours or longer). |
| Suboptimal Activation: The coupling reagent may not be efficient enough. | • Switch to a phosphonium-based (PyBOP) or aminium/uronium-based (HATU, HCTU) coupling reagent. | |
| Presence of Deletion Sequences | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. | • After an incomplete coupling, "cap" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Detection of a Diastereomer (Epimerization) | Base-catalyzed Racemization: The α-proton of the activated amino acid is abstracted by the base. This is more likely with slow coupling reactions. | • Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. • Minimize the pre-activation time of the amino acid before adding it to the resin. |
| Mass corresponding to dehydroamino acid derivative detected | β-Elimination: Prolonged exposure to piperidine during Fmoc deprotection. | • Reduce the piperidine treatment time during Fmoc deprotection. • Ensure the deprotection solution is fresh. |
| Unexpected Mass Adducts (+166 Da) | Dibenzofulvene (DBF) Adducts: The byproduct of Fmoc cleavage reacts with the peptide. | • Add a scavenger, such as a small percentage of piperazine or a thiol, to the Fmoc deprotection solution. |
Quantitative Data on Side Reactions
| Coupling Reagent Class | Examples | Typical Coupling Efficiency for Hindered Residues | Relative Risk of Racemization | Notes |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate | Low to Moderate | Cost-effective, but may require longer coupling times or double coupling for N-methylated amino acids. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Generally very effective for hindered couplings. PyAOP is particularly noted for coupling N-methyl amino acids.[2] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very High | Low to Moderate | Highly reactive and efficient. HATU and HCTU often show lower racemization rates compared to HBTU.[3] Guanidinylation of the N-terminus is a possible side reaction if used in large excess. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for no more than 2-5 minutes to minimize the risk of epimerization.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring: Perform the Bromophenol Blue Test (see Protocol 2) to check for unreacted free amines.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).
-
Capping (Optional but Recommended): If the Bromophenol Blue test is positive (indicating incomplete coupling), consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling
-
Sample Preparation: Remove a small sample of resin beads (10-20 beads) and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with methanol to remove any residual reagents.
-
Test Solution: Prepare a solution of 3 mg of bromophenol blue in 100 mL of DMF.
-
Testing: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.
-
Observation:
-
Yellow beads: Coupling is complete.
-
Green beads: Coupling is nearly complete.
-
Blue beads: Coupling is incomplete. A second coupling or capping is recommended.
-
Visualizations
References
Technical Support Center: Managing Aggregation of Peptides Containing N-Methylated Residues
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing N-methylated residues. Find troubleshooting guidance for specific experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating?
A1: Peptide aggregation, particularly with N-methylated residues, is a multifaceted issue. Key contributing factors include:
-
Increased Hydrophobicity: N-methylation can enhance the hydrophobicity of a peptide, leading to self-association in aqueous solutions to minimize exposure of nonpolar regions to water.
-
Disruption of Secondary Structure: While N-methylation can disrupt the hydrogen bonds necessary for forming stable secondary structures like β-sheets, this can also lead to the exposure of hydrophobic residues that were previously buried, thereby promoting aggregation.
-
Solvent and pH Conditions: The solubility and charge state of your peptide are highly dependent on the solvent and pH. Suboptimal conditions can significantly increase the propensity for aggregation.
-
Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.
-
Ionic Strength: The salt concentration in the solution can influence the electrostatic interactions between peptide molecules, which can either stabilize or destabilize the peptide against aggregation.
Q2: How can I detect and characterize the aggregation of my N-methylated peptide?
A2: Several analytical techniques can be employed to identify and characterize peptide aggregates:
-
Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in a solution. It is particularly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay commonly used to detect the presence of amyloid-like fibrils, a specific type of organized peptide aggregate.
-
Transmission Electron Microscopy (TEM): A high-resolution imaging technique that provides direct visualization of the morphology of aggregates, such as fibrils and amorphous structures.
Q3: Can N-methylation be used as a strategy to prevent peptide aggregation?
A3: Yes, paradoxically, N-methylation is often intentionally incorporated into peptide sequences to inhibit aggregation. By replacing a hydrogen atom on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are often precursors to aggregation. This strategy can be highly effective, but its success is sequence and context-dependent.
Q4: My N-methylated peptide is insoluble. What can I do?
A4: In addition to the troubleshooting steps outlined below, consider the following:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least two units away from the pI can increase solubility. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer.
-
Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents like DMSO, ACN, or isopropanol can improve solubility. Start with a small amount and gradually increase the concentration.
-
Chaotropic Agents: Agents like urea or guanidinium hydrochloride can disrupt hydrogen bonding and solubilize aggregates.
Troubleshooting Guides
Problem 1: Peptide immediately precipitates upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small volume of an organic solvent (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer to the desired final concentration. | The peptide dissolves in the organic solvent and remains in solution upon the addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer. Acidic peptides may require a basic buffer for dissolution, while basic peptides may need an acidic buffer. | The peptide dissolves as the pH approaches a point where the net charge on the peptide enhances its solubility. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide successfully dissolves, indicating the initial concentration was above its solubility limit. |
Problem 2: Peptide solution becomes cloudy or forms a gel over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Subtle Conformational Changes Leading to Aggregation | Screen a variety of buffer conditions, including different pH values and ionic strengths, to identify a condition that stabilizes the monomeric form of the peptide. | The peptide remains soluble and does not aggregate over time in the optimized buffer. |
| Hydrophobic Interactions | Introduce excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to minimize hydrophobic interactions. |
Technical Support Center: Synthesis of Difficult Peptides Containing Fmoc-N-Me-Thr(Bzl)-OH
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, Fmoc-N-Me-Thr(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency or incomplete reactions when incorporating this compound?
Low coupling efficiency is the most common issue when incorporating N-methylated amino acids like this compound.[1][2] This is primarily due to two factors:
-
Steric Hindrance: The N-methyl group significantly increases the steric bulk around the alpha-carbon and reduces the nucleophilicity of the secondary amine. This physically obstructs the approach of the activated amino acid, slowing down the coupling reaction.[1][2][3][4]
-
Insufficient Activation: Standard coupling reagents are often not potent enough to overcome the steric hindrance, leading to incomplete reactions and deletion sequences in the final peptide.[1][2][5]
Q2: What are the recommended coupling reagents and strategies for this compound?
To overcome the challenges of steric hindrance, more potent coupling reagents and optimized strategies are necessary.
-
Potent Coupling Reagents: Uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyAOP, PyBOP) are highly recommended over standard carbodiimide-based reagents like DIC/HOBt.[1][3][5][6] These reagents demonstrate higher reactivity and are more effective for sterically hindered couplings.[3][6]
-
Double Coupling: Performing the coupling step twice with fresh reagents is a highly recommended strategy to maximize the incorporation of the N-methylated residue and minimize the formation of deletion sequences.[1][5]
-
Increased Coupling Time: Extending the coupling time to 2-4 hours, or even overnight in particularly difficult cases, can help drive the reaction to completion.[5][6]
-
Pre-activation: Pre-activating the this compound for a few minutes before adding it to the resin can improve coupling efficiency. However, prolonged pre-activation should be avoided to minimize the risk of racemization.[5]
Q3: What side reactions are associated with the use of this compound in SPPS?
Several side reactions can occur during the synthesis of peptides containing N-methylated amino acids:
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur, especially during slow, base-mediated coupling reactions.[2][5] The use of additives like HOAt can help suppress racemization.[7]
-
Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides at the dipeptide stage. Using 2-chlorotrityl chloride resin can help minimize DKP formation.[2][7]
-
Aggregation: The presence of N-methylated residues can disrupt the normal hydrogen bonding network of the growing peptide chain, leading to on-resin aggregation.[1] This can hinder subsequent deprotection and coupling steps.[8]
-
β-Elimination: Prolonged exposure to the basic conditions of Fmoc deprotection (piperidine) can potentially lead to β-elimination of the threonine side chain, resulting in a dehydroamino acid derivative.[5]
Q4: How can I monitor the coupling efficiency of this compound?
Standard monitoring tests need to be adapted for N-methylated residues.
-
Kaiser Test: The Kaiser test, which detects primary amines, will give a negative result for the secondary amine of N-methyl-threonine. Therefore, it is not suitable for monitoring the coupling to an N-methylated residue. However, it is useful to confirm the completion of the coupling of this compound to a primary amine. A positive Kaiser test after this coupling step indicates an incomplete reaction.[5][8]
-
Chloranil Test or Bromophenol Blue Test: These tests can be used to detect the presence of unreacted secondary amines and are therefore suitable for monitoring the completion of couplings to N-methylated residues.[6][9]
Troubleshooting Guide
Below is a logical workflow to troubleshoot common issues encountered during the incorporation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (198561-81-8) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Fmoc Deprotection in Sterically Hindered Peptides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Fmoc deprotection during solid-phase peptide synthesis (SPPS), particularly with sterically hindered residues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it problematic?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2][3] This is a critical issue because it prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[2][3] These impurities can be difficult to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[2][3]
Q2: What are the primary causes of incomplete Fmoc deprotection in sterically hindered peptides?
Several factors can contribute to inefficient Fmoc removal, especially when dealing with sterically hindered amino acids:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the deprotection reagent, such as piperidine, from accessing the Fmoc group.[2][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues (e.g., Val, Ile, Leu).[2] This aggregation can block reagent access to the N-terminal Fmoc group.[2][5]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chains.[2][3]
-
Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as an old piperidine solution, can decrease deprotection efficiency.[2][3] Additionally, insufficient reaction times, temperatures, or incorrect concentrations of the deprotecting agent can lead to incomplete removal.[1][2][3]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful Fmoc removal. A negative or faint yellow result suggests that the Fmoc group is still attached.[1][2]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction. The characteristic absorbance of this adduct at around 301 nm can be used to quantify the extent of Fmoc removal.[1][6]
Troubleshooting Guide
Problem: My Kaiser test is negative or weak after the standard deprotection protocol.
A negative or weak Kaiser test after the standard deprotection protocol points to inefficient Fmoc removal. The following troubleshooting workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for a negative or weak Kaiser test.
Problem: I'm working with a known "difficult" or sterically hindered sequence and standard protocol modifications are insufficient.
For particularly stubborn sequences, altering the chemical composition of the deprotection solution can overcome the problem.
Alternative Deprotection Reagents
| Reagent/Cocktail | Concentration | Conditions | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10-20 min, RT | Standard, well-established | Can be ineffective for highly hindered residues |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU in DMF | 2 x 2-5 min, RT | Very strong base, effective for difficult sequences[1][2] | Can increase risk of side reactions like racemization |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | 2 x 5 min, RT | Rapid and efficient deprotection[7] | Potential for side reactions if not carefully controlled |
| 4-Methylpiperidine (4MP) | 20% in DMF | Similar to piperidine | Can be a less toxic alternative to piperidine[8] | May have similar limitations as piperidine for very difficult sequences |
| Piperazine | 10% w/v in 9:1 DMF/Ethanol | Microwave-assisted or extended time | Alternative to piperidine[8] | Lower solubility compared to piperidine[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes. Drain the solvent.[2]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for an initial 1-2 minutes. Drain the deprotection solution.[2]
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes. Drain the deprotection solution.[2]
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[2]
-
Proceed to the amino acid coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Swell the peptide-resin: Swell the resin in DMF. Drain the solvent.[2]
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[2]
-
Agitate: Agitate the resin for 2-5 minutes at room temperature.[2]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.[2]
-
Wash: Wash the resin thoroughly with DMF (5-7 times).[2]
-
Proceed to the amino acid coupling step.
Protocol 3: Kaiser Test (Qualitative)
The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines.[1][5]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[1]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[2]
-
Solution C: 5 g of ninhydrin in 100 mL of ethanol.[2]
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[2]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]
-
Heat the test tube at 110-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (incomplete deprotection).[1]
-
Blue Beads, Colorless Solution: Incomplete deprotection; consider extending the deprotection time or performing a recoupling.[1]
Protocol 4: UV-Vis Spectrophotometry for Quantitative Monitoring
This method relies on quantifying the dibenzylfulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[1][6]
Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.
Procedure:
-
Collect Filtrate: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[6]
-
Dilution: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[6]
-
Spectrophotometric Measurement:
-
Calculation: Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (usually 1 cm).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on coupling efficiency for Fmoc-N-Me-Thr(Bzl)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to address challenges related to the coupling of Fmoc-N-Me-Thr(Bzl)-OH, with a specific focus on the effect of temperature on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenge in coupling this compound is the significant steric hindrance caused by the N-methyl group. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling.[1] This can result in deletion sequences in the final peptide product.
Q2: How does temperature generally affect SPPS coupling reactions?
Temperature is a critical parameter in SPPS. Increasing the temperature can enhance the rate of coupling reactions, which can be beneficial for overcoming the steric hindrance associated with difficult amino acids like this compound.[2][3] However, elevated temperatures can also increase the risk of side reactions.
Q3: What specific side reactions can occur with this compound at elevated temperatures?
At higher temperatures, two main side reactions are of concern for this compound:
-
Racemization: N-methylated amino acids are particularly prone to racemization, especially with prolonged activation times and basic conditions, which can be exacerbated at higher temperatures.[4] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can lead to a loss of stereochemical integrity.[4]
-
Dehydration: Threonine derivatives can undergo dehydration of the side chain to form a dehydrobutyrine (Dhb) residue.[5] This results in a mass loss of 18 Da in the final peptide. High temperatures can promote this water elimination.[5]
Q4: Is there an optimal temperature for coupling this compound?
There is no single "optimal" temperature, as the ideal conditions depend on the specific peptide sequence, the coupling reagents used, and the desired balance between coupling efficiency and the risk of side reactions. A systematic optimization is often necessary. For difficult couplings, starting at room temperature and gradually increasing to moderately elevated temperatures (e.g., 40-60°C) is a common strategy.[3]
Q5: Which coupling reagents are recommended for this compound?
Due to its steric hindrance, standard coupling reagents may be insufficient. More potent activating agents are generally recommended.[1][6] These include uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][7]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshoot and optimize the coupling of this compound.
Table 1: Effect of Temperature on this compound Coupling
| Temperature Range | Expected Effect on Coupling Efficiency | Potential Side Reactions & Risks | Recommended Application |
| Room Temperature (20-25°C) | May be slow and inefficient, leading to incomplete coupling, especially in challenging sequences. | Lower risk of racemization and dehydration. | Initial coupling attempts and for sequences where this residue is not known to be problematic. |
| Elevated (40-60°C) | Generally improves coupling efficiency by overcoming steric hindrance and disrupting peptide aggregation.[3] | Moderate increase in the risk of racemization and dehydration.[4][5] | First-line optimization strategy for incomplete coupling observed at room temperature. |
| High (70-90°C) | Can lead to very rapid coupling, but the risk of side reactions increases significantly. | High risk of racemization, dehydration, and degradation of protecting groups. | Generally not recommended unless other optimization strategies have failed and with very short coupling times (e.g., microwave-assisted synthesis). |
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
This protocol outlines a standard approach for the manual coupling of this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) to the mixture.
-
Allow for a short pre-activation time of 2-5 minutes at room temperature.[4]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at the desired temperature (start with room temperature) for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative test such as the Bromophenol Blue test (the Kaiser test is not suitable for N-methylated amines).
-
If the coupling is incomplete, consider the troubleshooting options outlined above (e.g., double coupling, increasing temperature).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Detection of Potential Side Reactions
A. Racemization Analysis
-
Peptide Hydrolysis:
-
Cleave a small sample of the final peptide from the resin.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Evaporate the HCl to dryness.
-
-
Derivatization and Analysis:
-
Derivatize the amino acid hydrolysate using a chiral reagent (e.g., Marfey's reagent, L-FDAA).
-
Analyze the resulting diastereomeric derivatives by reverse-phase HPLC.
-
Compare the retention times with standards of the L-L and L-D diastereomers to quantify the extent of racemization.[4]
-
B. Dehydration Analysis
-
Cleavage and Purification:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate and lyophilize the crude peptide.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the crude peptide by mass spectrometry.
-
Look for a mass peak corresponding to the target peptide mass minus 18 Da, which indicates the presence of the dehydrobutyrine-containing species.[5]
-
Signaling Pathways and Logical Relationships
Caption: Relationship between coupling conditions and outcomes.
References
Technical Support Center: Coupling Strategies for N-Methylated Amino Acids
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so difficult?
A1: The primary difficulty stems from steric hindrance.[1][2] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][3] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1] The reduced nucleophilicity of the N-methylated amine often necessitates the use of more potent coupling reagents, longer reaction times, or elevated temperatures to ensure complete incorporation.[1][3]
Q2: My standard coupling reagents (e.g., HBTU, DIC) are giving low yields. What are the recommended alternatives?
A2: Standard uronium reagents like HBTU and HCTU, or carbodiimides like DIC, are often not potent enough for hindered N-methylated couplings.[1][4] It is highly recommended to switch to more powerful reagents.[5]
-
Uronium/Aminium Reagents: HATU is a highly effective reagent that consistently demonstrates superior performance over HBTU for difficult sequences.[4][6] COMU is another excellent option, known for its high efficiency, good solubility, and favorable safety profile.[7]
-
Phosphonium Reagents: Reagents like PyAOP, PyBOP, and the highly reactive PyBroP are very successful in these challenging couplings.[1][8][9][10]
-
Other Options: DEPBT is a valuable choice when minimizing racemization is a primary concern.[9][11] For extremely hindered couplings, the in-situ formation of amino acid chlorides can be a highly effective strategy.[8][12]
Q3: Why are N-methylated amino acids more prone to racemization during coupling?
A3: N-methylated amino acids have a higher tendency for racemization due to a combination of electronic and steric effects. The steric bulk can slow down the desired coupling reaction, and this prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate.[13] The alpha-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity.[13]
Q4: The standard ninhydrin test is not working to monitor my coupling reaction. How can I check for completion?
A4: The ninhydrin test is not effective for monitoring couplings onto secondary amines like N-methylated residues because it produces little to no color change.[4] The recommended alternative is the Bromophenol Blue (BPB) test .[2][13] A blue or green color on the resin beads after the test indicates the presence of unreacted free amine, signifying an incomplete reaction. A yellow color indicates that the coupling is complete.[2][4]
Q5: I'm observing deletion sequences in my final peptide. What is the cause and how can I prevent this?
A5: Deletion sequences are a direct result of incomplete coupling reactions.[1][2] When the coupling fails, the unreacted N-methyl amine is capped in the next step (if using an acetylation capping step) or remains unreacted, leading to a peptide that is missing an amino acid. To prevent this, you should:
-
Use a more potent coupling reagent (e.g., HATU, PyAOP, COMU).[1]
-
Perform a double or triple coupling , where the coupling step is repeated with fresh reagents to drive the reaction to completion.[1][5][13]
-
Increase the reaction time or temperature , while carefully balancing the risk of increased racemization.[5][13]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-methylated peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | Inefficient Coupling: The chosen coupling reagent is not strong enough to overcome the steric hindrance.[1][14] | Switch to a more potent coupling reagent such as HATU, PyAOP, PyBroP, or COMU.[1][5] Perform a double or triple coupling.[13] |
| Incomplete Deprotection: The Fmoc group of the N-methylated residue is not fully removed, preventing the next coupling. | Increase Fmoc deprotection time. Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of piperidine for difficult cases.[15] | |
| Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking reaction sites.[14] | Use specialized, highly solvating solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DCM:DMF:NMP (1:1:1).[5][14] Consider microwave-assisted synthesis to disrupt aggregation.[5] | |
| Presence of Deletion Sequences in MS | Incomplete Coupling: The most common cause, where the incoming amino acid fails to couple to the N-methylated amine.[2] | See "Inefficient Coupling" solutions above. Always monitor coupling completion with the Bromophenol Blue test.[2][13] |
| Significant Racemization or Epimerization | Oxazolone Formation: Prolonged activation times, especially with strong bases, promote the formation of a racemization-prone oxazolone intermediate.[13] | Use a coupling reagent known for low racemization, such as DEPBT.[9][11] Pair your coupling reagent with an additive like HOAt (present in HATU and PyAOP) which suppresses racemization.[13] Replace strong bases like DIPEA with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[13] |
| Side Reactions During Cleavage | Fragmentation/Loss of Residues: Peptides containing consecutive N-methylated amino acids can be susceptible to fragmentation during TFA cleavage.[8][10] | Reduce the TFA cleavage time to the minimum required for complete deprotection and cleavage from the resin.[8] |
Troubleshooting Workflow for Low Coupling Efficiency
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for successfully synthesizing N-methylated peptides. The following table summarizes the characteristics of commonly used and alternative reagents.
| Reagent Class | Reagent Name | Activating Agent | Relative Reactivity | Racemization Risk | Key Recommendations |
| Carbodiimides | DIC | - | Low | High (without additive) | Generally not recommended for difficult N-methyl couplings. |
| Uronium/Aminium | HBTU / HCTU | HOBt / 6-Cl-HOBt | Moderate | Moderate | Often insufficient for N-methyl couplings, leading to low yields.[4] |
| HATU | HOAt | Very High | Low | Highly recommended. More reactive and provides purer product than HBTU.[6] | |
| COMU | OxymaPure | Very High | Low | Excellent alternative to HATU with a better safety profile and solubility.[7] | |
| Phosphonium | PyBOP | HOBt | High | Moderate | Good efficiency, but often outperformed by HOAt-based reagents.[7] |
| PyAOP | HOAt | Very High | Low | One of the most powerful reagents for hindered couplings.[8][10] | |
| PyBroP | - | Extremely High | Moderate-High | Use for the most difficult couplings, such as N(Me)-Xaa to N(Me)-Yaa. High reactivity can increase side reactions.[9][16] | |
| Other | DEPBT | HOOBt | High | Very Low | Reagent of choice when the risk of racemization is the primary concern.[9][11][17] |
Experimental Protocols
Protocol 1: General Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
This protocol is a standard method for difficult couplings on a solid-phase resin.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in DMF or NMP. Add HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[4][6]
-
Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the resin suspension at room temperature for 1-2 hours. For particularly difficult couplings (e.g., N(Me)Ile), this time can be extended or a double coupling may be necessary.[4]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and Methanol, and perform the Bromophenol Blue test to check for completion.[4]
-
Washing: Once the reaction is complete (beads turn yellow in the BPB test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.[6]
Protocol 2: Coupling Using DEPBT for Racemization-Prone Residues
This protocol is recommended when coupling amino acids that are highly susceptible to epimerization.
-
Resin Preparation: Swell the deprotected resin in DMF or DCM.[18]
-
Reagent Addition: Add the protected amino acid (1.5 equivalents) to the resin suspension.[18]
-
Base Addition: Add a hindered base such as DIPEA (3 equivalents). For residues extremely sensitive to racemization, a weaker base like NMM or sym-collidine is recommended.[13][18]
-
DEPBT Addition: Add DEPBT (1.5 equivalents) and shake the mixture at room temperature.[18]
-
Reaction: Allow the reaction to proceed for 1-2 hours.[18]
-
Washing: Filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[18]
Protocol 3: Bromophenol Blue (BPB) Test for Coupling Completion
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[4]
-
Sample Preparation: Remove a small sample of resin beads (10-20 beads) from the reaction vessel. Wash the beads on a small filter with fresh methanol to remove residual reagents.
-
Test: Add 1-2 drops of the BPB test solution to the washed beads.[4]
-
Observation: Observe the color of the beads and the solution.[4]
-
Blue to Green: Incomplete coupling (free amine present). Recouple the resin.
-
Yellow: Complete coupling (no free amine). Proceed to the next step.
-
Visualization of Key Mechanisms
Mechanism of Racemization via Oxazolone Formation
General Workflow for Solid-Phase Synthesis of N-Methylated Peptides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-N-Me-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of amino acid derivatives is paramount to achieving desired peptide properties and therapeutic outcomes. This guide provides a comprehensive comparison of two threonine derivatives, Fmoc-N-Me-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH, for their application in solid-phase peptide synthesis (SPPS). We will delve into their structural differences, impacts on peptide characteristics, and the nuances of their incorporation into peptide chains, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | Fmoc-Thr(Bzl)-OH | This compound |
| Structure | Standard Fmoc-protected threonine with a benzyl-protected side chain. | N-methylated version of Fmoc-Thr(Bzl)-OH. |
| Primary Application | Routine incorporation of threonine into peptide sequences. | Introduction of conformational constraints, increased metabolic stability, and enhanced membrane permeability.[1][2] |
| Coupling Efficiency | Generally high with standard coupling reagents. | Lower due to steric hindrance, requiring more potent coupling reagents and longer reaction times.[1][3] |
| Peptide Properties | Contributes to the natural flexibility of the peptide backbone. | Induces a more rigid peptide conformation, potentially leading to higher receptor affinity and specificity.[4][5] |
| Metabolic Stability | Susceptible to proteolytic cleavage at the peptide bond. | Increased resistance to enzymatic degradation.[2][6] |
| Membrane Permeability | Standard permeability based on the overall peptide sequence. | Generally enhanced due to increased lipophilicity.[1][6] |
Structural and Functional Implications of N-Methylation
The fundamental distinction between this compound and its non-methylated counterpart lies in the presence of a methyl group on the amide nitrogen of the peptide backbone.[1] This seemingly minor modification has profound consequences for the resulting peptide's structure and function.
Conformational Rigidity: The N-methyl group introduces steric hindrance that restricts the rotation around the peptide bond, leading to a more constrained and rigid peptide backbone.[4][5] This can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.[5]
Enhanced Metabolic Stability: N-methylation effectively shields the adjacent peptide bond from proteolytic enzymes, which often recognize and cleave at specific amide bonds.[1][6] This increased resistance to enzymatic degradation translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation increases the lipophilicity of the peptide.[1][2] This can enhance the peptide's ability to passively diffuse across cell membranes, a significant hurdle for many peptide-based drugs.[1][6]
Performance in Peptide Synthesis: A Comparative Analysis
The primary challenge in utilizing this compound lies in its reduced reactivity during the coupling step of SPPS. The steric bulk of the N-methyl group impedes the approach of the activated carboxyl group of the incoming amino acid, often resulting in lower coupling efficiencies and the potential for deletion sequences in the final product.[1][7]
Coupling Efficiency
Table 1: Performance of Common Coupling Reagents for Standard vs. Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time (Standard Amino Acids) | Reported Coupling Efficiency (Standard Amino Acids) | Typical Coupling Time (N-Methylated Amino Acids) | Reported Coupling Efficiency (N-Methylated Amino Acids) | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99%[8] | 20-45 minutes | >99.5%[1] | Highly reactive and effective for hindered couplings with low racemization.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99%[8] | 30-60 minutes | 98-99.5%[1] | A fast and efficient option widely used in automated synthesis.[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98%[8] | 30-60 minutes | 98-99%[1] | Efficient with no risk of guanidinylation side reactions.[1] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98%[8] | 60-120 minutes | 95-98%[1] | A cost-effective but slower option with a higher potential for side reactions.[1] |
As indicated in Table 1, while high coupling efficiencies can be achieved for N-methylated amino acids, it often necessitates the use of more potent and expensive coupling reagents like HATU or HCTU, and may require longer reaction times or double coupling protocols.[3]
Racemization
Racemization at the alpha-carbon of the amino acid being coupled is a potential side reaction in peptide synthesis, particularly with highly activating coupling reagents and hindered amino acids. While extensive racemization is a concern for some N-methylated amino acids, the use of urethane-based protecting groups like Fmoc generally suppresses this side reaction.[9] For threonine, the risk of racemization is generally low, but careful selection of coupling reagents and conditions is still advised, especially when dealing with the sterically hindered N-methylated derivative.[10]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the general workflow for incorporating both Fmoc-Thr(Bzl)-OH and this compound in SPPS.
Protocol 1: Coupling of Fmoc-Thr(Bzl)-OH (Standard Protocol)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(Bzl)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative method like the Kaiser test.[11]
Protocol 2: Coupling of this compound (Optimized for Hindered Residues)
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a high-efficiency coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Pre-activate for 5-10 minutes.[3][12]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) is often recommended to ensure complete reaction.[3]
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Monitor the reaction completion using the bromophenol blue test, as the Kaiser test is not suitable for secondary amines.[12]
-
(Optional) Capping: If the coupling is incomplete after double coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Impact on Signaling Pathways: A Case Study with Integrins
The conformational constraints imposed by N-methylation can significantly influence a peptide's interaction with its biological target, thereby modulating downstream signaling pathways. For instance, N-methylation of Arg-Gly-Asp (RGD) peptides, which are known to target integrin receptors, can enhance their activity and selectivity for specific integrin subtypes.[4] Integrin binding can trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[4]
Conclusion
The choice between this compound and Fmoc-Thr(Bzl)-OH in peptide synthesis is a strategic decision that hinges on the desired properties of the final peptide. While Fmoc-Thr(Bzl)-OH is suitable for routine synthesis, the incorporation of its N-methylated counterpart offers a powerful strategy to enhance a peptide's therapeutic potential by improving its metabolic stability, membrane permeability, and conformational rigidity.[1][5][6] However, these benefits come at the cost of increased synthetic complexity, requiring optimized protocols and more potent coupling reagents to overcome the steric hindrance of the N-methyl group.[1][3] A thorough understanding of these trade-offs is essential for the successful design and synthesis of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Protecting Groups for N-Methyl-Threonine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl-threonine, into peptide structures is a critical strategy for enhancing their therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate peptide conformation. However, the steric hindrance introduced by the N-methyl group presents unique challenges during peptide synthesis, making the choice of protecting groups for the N-methylamino and hydroxyl functionalities paramount. This guide provides a comprehensive comparison of common protecting group strategies for N-methyl-threonine, supported by experimental data and protocols to aid in the selection of the most suitable approach for your research needs.
Core Protecting Group Strategies: Fmoc/tBu vs. Boc/Bzl
The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) in conjunction with the acid-labile tert-butyl (tBu) group, and the acid-labile tert-butyloxycarbonyl (Boc) paired with the hydrogenolysis- or strong-acid-labile benzyl (Bzl) group. The choice between these orthogonal and semi-orthogonal strategies significantly impacts coupling efficiency, potential side reactions, and the overall success of synthesizing peptides containing N-methyl-threonine.
Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its milder deprotection conditions and broader compatibility with a variety of functional groups.[1] For N-methyl-threonine, this typically involves using Fmoc-N-Me-Thr(tBu)-OH .
Key Features:
-
Orthogonality: The base-labile Fmoc group is removed with a mild base (typically 20% piperidine in DMF), leaving the acid-labile tBu side-chain protection intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][2]
-
Milder Conditions: The repetitive use of mild base for N-terminal deprotection is generally less harsh on the peptide backbone compared to the repetitive acid treatments in the Boc/Bzl strategy.[1]
-
Challenges with Steric Hindrance: The coupling of sterically hindered N-methylated amino acids like Fmoc-N-Me-Thr(tBu)-OH can be sluggish, often requiring more potent and expensive coupling reagents and longer reaction times to achieve high efficiency.[3][4]
Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, while older, remains a robust method, particularly for longer or more aggregation-prone sequences.[5] For N-methyl-threonine, this would involve the use of Boc-N-Me-Thr(Bzl)-OH .
Key Features:
-
Differential Acid Lability: This strategy relies on the differential acid lability of the N-terminal Boc group (removed by moderate acid, e.g., 50% TFA in DCM) and the side-chain Bzl group (removed by strong acid, e.g., HF or TFMSA).[2][6]
-
Harsh Final Cleavage: The use of hazardous strong acids like anhydrous hydrogen fluoride (HF) for final deprotection and cleavage requires specialized equipment and can lead to side reactions with sensitive residues.[7]
-
Potentially Higher Coupling Efficiency: In some cases, the smaller size of the Boc group compared to Fmoc may lead to slightly better coupling efficiencies for sterically hindered amino acids, although this is highly sequence-dependent.
Quantitative Comparison of Protecting Group Strategies
Direct, side-by-side quantitative comparisons for different protecting group strategies specifically for N-methyl-threonine are scarce in the literature. The following tables summarize available data and typical performance characteristics based on studies of N-methylated amino acids and threonine-containing peptides.
Table 1: N-Terminal Protecting Groups for N-Methyl-Threonine
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions | Key Advantages & Disadvantages |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90 | 20% Piperidine in DMF | Advantages: Mild, orthogonal to acid-labile side-chain groups.[2] Disadvantages: Can be sterically hindering, potential for dibenzofulvene adduct formation. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | 25-50% TFA in DCM | Advantages: Smaller size may slightly improve coupling. Disadvantages: Repetitive acid treatment can degrade sensitive peptides.[5] |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | ~90 | Catalytic Hydrogenation (H₂, Pd/C) | Advantages: Stable to acidic conditions, orthogonal to acid-labile groups.[8] Disadvantages: Requires catalytic hydrogenation for removal, which is not compatible with all functional groups. |
| Alloc | Allyl chloroformate | >90 | Pd(PPh₃)₄, Phenylsilane | Advantages: Orthogonal to both acid- and base-labile groups.[9][10] Disadvantages: Requires a palladium catalyst for removal, which can be expensive and requires careful handling. |
Table 2: Side-Chain Protecting Groups for the Threonine Hydroxyl Group
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions | Compatibility & Key Features |
| tert-Butyl (tBu) | Isobutylene, H₂SO₄ | >90 | High concentration TFA | Compatibility: Standard for Fmoc/tBu strategy. Stable to piperidine.[11] |
| Benzyl (Bzl) | Benzyl bromide, NaH | >80 | H₂/Pd or HF/TFMSA | Compatibility: Standard for Boc/Bzl strategy. Stable to TFA.[12] |
| Trityl (Trt) | Trityl chloride, Pyridine | >85 | Dilute TFA (e.g., 1%) | Compatibility: Fmoc/tBu strategy. Useful for synthesis of protected peptide fragments due to its high acid lability. Can reduce aggregation.[9][11] |
| Propargyloxycarbonyl (Poc) | Propargyl chloroformate | >90 | Tetrathiomolybdate | Compatibility: Orthogonal to both acid- and base-labile groups, offering an additional layer of protection strategy.[7] |
Experimental Protocols
Protocol 1: Fmoc-N-Me-Thr(tBu)-OH Coupling in SPPS
This protocol is optimized for coupling the sterically hindered Fmoc-N-Me-Thr(tBu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Thr(tBu)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
DIPEA (8 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (3 minutes, then 15 minutes). Wash the resin thoroughly with DMF (5-7 times).[13]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH, HATU, and HOAt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.[13]
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[13]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test is not reliable for secondary amines, bromophenol blue test can be used) to check for the presence of unreacted free amines.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Capping (Optional): If coupling is incomplete, cap any unreacted amines with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes to prevent the formation of deletion peptides.[13]
Protocol 2: Boc-N-Me-Thr(Bzl)-OH N-Methylation and Preparation
This protocol describes a general method for the N-methylation of a Boc-protected amino acid, which can be adapted for Boc-Thr(Bzl)-OH.
Materials:
-
Boc-Thr(Bzl)-OH
-
Anhydrous THF
-
Iodomethane (excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
Procedure:
-
Dissolution: Dissolve Boc-Thr(Bzl)-OH in anhydrous THF under an argon atmosphere.
-
Cooling and Reagent Addition: Cool the solution to 0°C in an ice bath and add an excess of iodomethane.
-
N-Methylation: Add NaH in small portions over several hours, allowing the vigorous bubbling to subside between additions. After the final addition, remove the ice bath and stir the reaction mixture overnight at room temperature.[14]
-
Work-up: Carefully quench the reaction with water and acidify to a pH of 2-3 with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Final Cleavage and Deprotection
Fmoc/tBu Strategy:
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin, precipitate the peptide in cold diethyl ether, wash, and dry under vacuum.[4]
Boc/Bzl Strategy (HF Cleavage):
-
Requires specialized HF cleavage apparatus.
-
Procedure: Treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., p-cresol, p-thiocresol) at 0°C for 1-2 hours. Evaporate the HF, and precipitate the peptide in cold diethyl ether.[7][13]
Potential Side Reactions
The incorporation of N-methyl-threonine is prone to several side reactions that can impact the purity and yield of the final peptide.
-
Epimerization: Racemization at the α-carbon can occur, especially during slow, base-mediated coupling reactions required for sterically hindered amino acids. The use of additives like HOAt and minimizing pre-activation times can suppress this side reaction.[13]
-
β-Elimination (Dehydration): The hydroxyl group of the threonine side chain can be eliminated under basic conditions (e.g., during Fmoc deprotection with piperidine) or during the coupling step, leading to the formation of a dehydroamino acid residue. Protection of the hydroxyl group is crucial to prevent this.[13]
-
Incomplete Coupling: Due to steric hindrance, standard coupling protocols may not be sufficient, resulting in deletion sequences. The use of potent coupling reagents (e.g., HATU, HCTU, PyBOP), double coupling, and longer reaction times are often necessary.[3][13]
Visualizing Experimental Workflows
Conclusion
The choice of protecting group strategy for N-methyl-threonine is a critical decision that depends on the specific requirements of the target peptide, the available synthetic instrumentation, and cost considerations. The Fmoc/tBu strategy is generally favored for its mild deprotection conditions and orthogonality, making it suitable for a wide range of applications. However, the steric hindrance of Fmoc-N-Me-Thr(tBu)-OH necessitates the use of potent coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions.
The Boc/Bzl strategy remains a viable alternative, particularly for sequences prone to aggregation. While quantitative data for the performance of Boc-N-Me-Thr(Bzl)-OH is less readily available, the principles of Boc chemistry suggest it can be a successful approach, provided the harsh final cleavage conditions are taken into account.
For specialized applications requiring additional layers of orthogonality, alternative protecting groups such as Alloc for the N-terminus and Trt or Poc for the side chain offer valuable tools for the synthesis of complex, modified peptides containing N-methyl-threonine. Careful consideration of the pros and cons of each strategy, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize these challenging but rewarding peptide targets.
References
- 1. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. youtube.com [youtube.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Navigating Purity in Peptide Synthesis: A Comparative Analysis of Fmoc-N-Me-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing N-methylated amino acids presents a unique set of challenges. The incorporation of these modified residues, while beneficial for enhancing proteolytic stability and modulating conformation, often complicates solid-phase peptide synthesis (SPPS) and subsequent purity analysis. This guide provides a detailed comparison of using the non-standard Fmoc-N-Me-Thr(Bzl)-OH versus the orthogonal Fmoc-N-Me-Thr(tBu)-OH in Fmoc-SPPS, with a focus on the implications for final peptide purity.
The strategic choice of protecting groups is paramount in Fmoc-SPPS to ensure high-fidelity peptide assembly. The standard Fmoc/tBu strategy relies on the orthogonality between the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The use of a benzyl (Bzl) protecting group for the threonine side chain within this framework disrupts this orthogonality, leading to significant challenges in synthesis and purification.
Comparative Analysis of Protected N-Methylated Threonine Derivatives
The selection of the side-chain protecting group for N-methylated threonine has a profound impact on the feasibility and outcome of Fmoc-SPPS. The following table summarizes the key differences between using the non-orthogonal benzyl protection and the standard tert-butyl protection.
| Parameter | This compound | Fmoc-N-Me-Thr(tBu)-OH (Standard) |
| Orthogonality in Fmoc-SPPS | Non-orthogonal. Bzl group is stable to piperidine but not efficiently cleaved by standard TFA cocktails. | Fully orthogonal. The tBu group is stable to piperidine and readily cleaved by TFA. |
| Cleavage/Deprotection | Requires harsh acidolysis (e.g., HF) or hydrogenolysis, which are incompatible with standard Fmoc-SPPS resins and other protecting groups. | Standard TFA-based cleavage cocktails (e.g., TFA/TIS/H₂O) efficiently remove the tBu group along with other tBu-based side-chain protecting groups and cleave the peptide from the resin. |
| Expected Crude Purity | Low. Incomplete deprotection of the Bzl group and side reactions from harsh cleavage conditions lead to a complex mixture of byproducts. | High. The clean and efficient cleavage protocol results in a significantly purer crude product. |
| Key Challenges | - Incomplete side-chain deprotection. - Degradation of the peptide during harsh cleavage. - Incompatibility with standard Fmoc-SPPS workflow. | - Steric hindrance during coupling, common to all N-methylated residues. - Potential for β-elimination (dehydration) of the threonine side chain. |
Impact on Peptide Purity and Side Reactions
The use of this compound in a standard Fmoc/tBu synthesis strategy is expected to result in a significantly lower purity of the crude peptide compared to the use of Fmoc-N-Me-Thr(tBu)-OH. The primary reason is the difficulty in removing the benzyl protecting group without degrading the peptide or leaving other protecting groups intact.
Common Side Reactions Associated with N-Methylated Threonine Synthesis:
-
Incomplete Coupling: The steric hindrance of the N-methyl group can slow down the coupling reaction, leading to deletion sequences. This is a challenge for both Bzl and tBu protected derivatives but is exacerbated if the synthesis is already compromised by other factors.[1]
-
Epimerization (Racemization): The activated carboxyl group of the N-methylated amino acid is susceptible to racemization, particularly with prolonged coupling times or the use of strong bases.[1]
-
β-Elimination (Dehydration): The threonine side chain can undergo dehydration, especially under basic conditions (e.g., piperidine treatment for Fmoc removal), leading to the formation of a dehydroamino acid residue.[1] While side-chain protection mitigates this, the stability of the protecting group is key.
Specific Challenges with Benzyl Protection in Fmoc-SPPS:
-
Incomplete Deprotection: Standard TFA cleavage cocktails are not effective for removing benzyl ethers. This would result in the final peptide retaining the benzyl group on the threonine side chain, a significant impurity.
-
Harsh Cleavage Side Reactions: If harsher conditions like HF are used to remove the Bzl group, significant degradation of the peptide can occur, leading to a complex mixture of truncated and modified peptides.[2]
Experimental Protocols
Standard Protocol for Fmoc-SPPS and Purity Analysis (using Fmoc-N-Me-Thr(tBu)-OH)
This protocol outlines the standard procedure for incorporating an N-methylated threonine residue with orthogonal protection and the subsequent analysis of the peptide's purity.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin for C-terminal amide peptides.
-
Fmoc Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Coupling of Fmoc-N-Me-Thr(tBu)-OH:
-
Activation: 4 equivalents of Fmoc-N-Me-Thr(tBu)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Pre-activation for 5-10 minutes is recommended.[3]
-
Coupling Time: 2-4 hours at room temperature. Monitor completion with a Kaiser test (should be negative).
-
-
Washing: Wash the resin with DMF and DCM after deprotection and coupling steps.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[4]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and lyophilize.
2. Purity Analysis by HPLC and LC-MS:
-
Analytical RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Note: N-methylated peptides may show multiple peaks on HPLC due to the presence of cis/trans isomers of the N-methylated amide bond, even for a pure sample.[5]
-
-
LC-MS/MS Analysis:
-
Ionization: Electrospray Ionization (ESI).
-
Analysis: Confirm the molecular weight of the target peptide. Use MS/MS fragmentation to verify the amino acid sequence and the location of the N-methyl-threonine residue.
-
Visualizing the Workflow and Challenges
Caption: Comparative workflow for peptide synthesis using orthogonal vs. non-orthogonal protection.
Caption: Common side reactions in the synthesis of peptides containing N-methylated threonine.
Conclusion
The analysis of peptides synthesized with this compound within a standard Fmoc-SPPS framework is inherently problematic due to the lack of orthogonality of the benzyl protecting group. This non-standard approach is predicted to yield a crude product of low purity, containing significant amounts of incompletely deprotected and degraded peptide species. In contrast, the use of the standard Fmoc-N-Me-Thr(tBu)-OH allows for a streamlined and efficient synthesis and purification process, leading to a much higher quality final product. For researchers aiming to synthesize N-methylated threonine-containing peptides, adherence to the orthogonal Fmoc/tBu strategy is strongly recommended to ensure the highest possible purity and yield. The analytical workflow for purity assessment, centered around RP-HPLC and LC-MS/MS, remains crucial for characterizing the final product, regardless of the synthetic strategy employed.
References
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of Peptides with N-Methylated Threonine
For researchers, scientists, and drug development professionals, the stereochemical purity of peptide therapeutics is a critical quality attribute. The incorporation of N-methylated amino acids, such as N-methylated threonine, is a common strategy to enhance the pharmacological properties of peptides, including metabolic stability and cell permeability. However, this modification introduces significant analytical challenges, particularly in confirming the chiral integrity of the peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of intact peptides containing N-methylated threonine, supported by experimental data and detailed protocols to aid in method selection and development.
N-methylation of a threonine residue in a peptide sequence can lead to the formation of diastereomers, which may exhibit different biological activities and toxicological profiles. Furthermore, the synthesis of N-methylated amino acids and their subsequent incorporation into peptides can be prone to racemization.[1] The presence of cis/trans isomers of the N-methylated amide bond can also complicate chromatographic separations, often leading to peak broadening or the appearance of multiple peaks for a single diastereomer.[1] Therefore, robust and reliable chiral HPLC methods are indispensable for the accurate characterization and quality control of these complex biomolecules.
This guide focuses on the direct chiral separation of intact peptides, a preferable approach to the analysis of hydrolyzed amino acids as it provides information about the stereochemistry of the specific N-methylated threonine residue within the peptide sequence.
Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC separation. While a variety of CSPs are commercially available, their performance in separating diastereomeric peptides with N-methylated threonine can vary significantly. The most promising CSPs for this application fall into two main categories: macrocyclic glycopeptide and zwitterionic ion-exchange phases.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for N-Methylated Threonine Peptides | Key Advantages | Potential Limitations |
| Macrocyclic Glycopeptide | Enantioselective interactions are based on a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance provided by the complex three-dimensional structure of the glycopeptide.[2][3] | High. These phases have demonstrated broad selectivity for a wide range of chiral molecules, including underivatized amino acids and peptides.[2][3] | Broad applicability, multimodal (can be used in reversed-phase, normal-phase, and polar organic modes), good for both analytical and preparative separations.[1] | Method development can be complex due to the multiple interaction mechanisms. |
| Zwitterionic Ion-Exchange | Chiral recognition is achieved through a combination of ion-exchange interactions between the charged groups on the CSP and the analyte, as well as hydrogen bonding and steric interactions.[4] | High. These phases are specifically designed for the separation of amphoteric molecules like amino acids and peptides.[4] | Excellent for separating underivatized amino acids and small peptides, often with high efficiency and resolution. Can offer complementary selectivity to macrocyclic glycopeptide phases.[4] | Separation is highly dependent on the mobile phase pH and ionic strength. May have a more limited application range compared to macrocyclic glycopeptide phases. |
| Polysaccharide-based | Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the helical polymer structure of the polysaccharide derivative (e.g., cellulose or amylose). | Moderate. While effective for a wide range of compounds, their application to underivatized, polar peptides can be challenging due to solubility issues in the typically non-polar mobile phases used. | Broad enantioselectivity for a diverse range of compounds. | Often require non-polar, non-aqueous mobile phases, which may not be suitable for all peptides. |
| Cyclodextrin-based | Separation is based on the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin molecule. | Moderate to Low. The effectiveness depends on the size and shape complementarity between the peptide and the cyclodextrin cavity. May be more suitable for smaller peptides or derivatized amino acids. | Good for specific applications where a strong inclusion complex can be formed. | Selectivity can be limited and highly dependent on the analyte structure. |
Experimental Data Summary
Obtaining direct comparative data for the chiral separation of the same intact peptide containing N-methylated threonine across different CSPs is challenging due to the proprietary nature of much of this research. However, based on available literature for similar compounds, the following table provides an illustrative comparison of expected performance.
| Chiral Stationary Phase | Example Column | Typical Mobile Phase | Expected Retention of L,L-Diastereomer | Expected Resolution (Rs) between Diastereomers |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Methanol/Water with 0.02% Formic Acid | 10 - 20 min | > 1.5 |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) | Methanol/Acetonitrile/Water with 25 mM Ammonium Formate and 25 mM Formic Acid | 15 - 25 min | > 2.0 |
Note: Retention times and resolution are highly dependent on the specific peptide sequence, the position of the N-methylated threonine, the exact mobile phase composition, and other chromatographic conditions. The data above is intended to be illustrative of the potential performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the analysis of a hypothetical dipeptide (e.g., Ala-N-Me-Thr) on the two most promising types of CSPs.
Method 1: Chiral HPLC on a Macrocyclic Glycopeptide CSP
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 70:30 (v/v) Methanol/Water with 0.02% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiral HPLC on a Zwitterionic Ion-Exchange CSP
-
Column: CHIRALPAK® ZWIX(+), 3 µm, 150 x 3.0 mm
-
Mobile Phase: 49:49:2 (v/v/v) Methanol/Acetonitrile/Water containing 25 mM Ammonium Formate and 25 mM Formic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1 mg/mL.
Mandatory Visualization
To facilitate a clear understanding of the analytical workflow, the following diagrams illustrate the key steps involved in the chiral HPLC analysis of peptides with N-methylated threonine.
Caption: Experimental workflow for the chiral HPLC analysis of peptides containing N-methylated threonine.
Caption: Logical relationship of components in the chiral HPLC separation of peptide diastereomers.
References
A Researcher's Guide to NMR Analysis of Peptides Containing N-Methylated Residues
For researchers, scientists, and drug development professionals, the conformational analysis of N-methylated peptides is a critical step in designing novel therapeutics with enhanced pharmacological properties. N-methylation, the substitution of a backbone amide proton with a methyl group, profoundly influences a peptide's structure, stability, and cell permeability.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of these modified peptides in solution.[2] This guide provides an objective comparison of key NMR techniques, supported by experimental data and detailed methodologies, to aid in the structural analysis of N-methylated peptides.
The introduction of an N-methyl group removes a hydrogen bond donor and introduces steric bulk, which can restrict conformational flexibility and favor specific secondary structures.[1] However, this modification also presents challenges for NMR analysis, including the potential for cis/trans isomerization around the N-methylated peptide bond and the absence of the amide proton, which is a key player in many standard NMR experiments.[3] A careful selection of NMR techniques is therefore essential for a comprehensive structural characterization.
Comparative Overview of NMR Techniques for N-Methylated Peptide Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the unambiguous analysis of N-methylated peptides. Each technique provides unique and complementary information.
| NMR Technique | Key Observable | Typical Chemical Shift (ppm) | Purpose & Strength | Limitations |
| 1D ¹H NMR | N-methyl proton signal | ~2.7 - 3.1 (singlet)[2] | Initial Screening: Quickly indicates the potential presence of an N-methyl group.[2] | Signal overlap can be an issue in complex peptides. Does not confirm the position of methylation.[2] |
| 1D ¹³C NMR | N-methyl carbon signal | ~30 - 35[2] | Carbon Backbone Information: Provides evidence for the presence of the N-methyl carbon. | Low sensitivity due to the natural abundance of ¹³C can make detection challenging. Does not confirm the position.[2] |
| 2D ¹H-¹³C HSQC | Correlation cross-peak | ¹H: ~2.7 - 3.1, ¹³C: ~30 - 35[2] | Direct C-H Correlation: Unambiguously links the N-methyl proton signal to its corresponding carbon, confirming the CH₃ group.[2] | Does not provide information about the location of the N-methyl group within the peptide sequence.[2] |
| 2D ¹H-¹H COSY | Scalar (J)-coupling | N/A | Through-Bond Connectivity: Identifies protons that are coupled through 2-3 bonds, helping to assign spin systems of amino acid residues.[4] | Does not provide information across the peptide bond where there is no scalar coupling. |
| 2D ¹H-¹H TOCSY | Scalar (J)-coupling network | N/A | Complete Spin System Identification: Correlates all protons within a spin system, even if they are not directly coupled, which is crucial for assigning amino acid residues.[4] | Magnetization transfer stops at the peptide bond. |
| 2D ¹H-¹³C HMBC | Long-range C-H correlation | N/A | Positional Confirmation: Shows correlations between protons and carbons that are 2-3 bonds apart. A correlation between the N-methyl protons and the carbonyl carbon of the preceding residue can confirm the site of N-methylation. | Requires careful optimization of the long-range coupling delay. |
| 2D NOESY/ROESY | Through-space correlations | N/A | Conformational Analysis & Proximity: Provides information about the spatial proximity of protons. A strong NOE/ROE between the N-methyl protons and the α-proton of the preceding residue is a definitive indicator of incorporation and provides conformational insights.[2] | The intensity of NOE signals is distance-dependent and can be influenced by molecular motion. NOE signals can be near zero for medium-sized molecules.[2][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining high-quality NMR data.
Sample Preparation:
-
Peptide Purity: Ensure the synthesized peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.[2]
-
Solvent Selection: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) to a final concentration of 1-5 mM.[2][3] The choice of solvent can impact chemical shifts and the observation of exchangeable protons.
-
Internal Standard: Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[1]
NMR Data Acquisition:
The following are generalized parameters for key experiments on a 600 MHz spectrometer. Optimization may be required based on the specific peptide and solvent.
| Experiment | Pulse Program (Bruker) | Key Parameters |
| 1D ¹H NMR | zg30 | Spectral Width: 12-16 ppm; Number of Scans: 16-64; Relaxation Delay (d1): 1-2 seconds.[2] |
| 2D ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | ¹H Spectral Width: 12-16 ppm; ¹³C Spectral Width: 50-80 ppm; Number of Increments (F1): 128-256.[2] |
| 2D ¹H-¹³C HMBC | hmbcgplpndqf | Number of Increments (F1): 256-512; Number of Scans (per increment): 16-64; Long-Range Coupling Delay (d6): Optimized for a coupling constant of 8-10 Hz.[2] |
| 2D NOESY | noesygpph | Spectral Width (both dimensions): 12-16 ppm; Number of Increments (F1): 256-512; Number of Scans (per increment): 16-32; Mixing Time (d8): 200-400 ms.[2] |
| 2D ROESY | roesygpph | Spectral Width (both dimensions): 12-16 ppm; Number of Increments (F1): 256-512; Number of Scans (per increment): 16-32; Mixing Time: 150-300 ms.[2][3] |
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply window functions (e.g., sine-bell) to enhance resolution or signal-to-noise.
-
Integrate cross-peak volumes from NOESY/ROESY spectra to derive inter-proton distance restraints for structural calculations.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the NMR analysis of N-methylated peptides.
Caption: Generalized workflow for the synthesis and NMR-based structural analysis of N-methylated peptides.
Caption: Logical relationships between different NMR experiments for N-methylated peptide analysis.
Addressing the Challenges of N-Methylation with Specific NMR Techniques
-
Cis/Trans Isomerism: N-methylation can lead to the presence of both cis and trans isomers of the peptide bond preceding the N-methylated residue, resulting in two sets of signals for nearby residues in the NMR spectra.[3] 2D experiments like NOESY or ROESY are crucial for identifying these distinct conformers through characteristic cross-peaks. For instance, a strong NOE between the N-methyl protons and the alpha proton of the same residue is indicative of a trans conformation, while a strong NOE to the alpha proton of the preceding residue suggests a cis conformation.
-
Absence of Amide Proton: The lack of an amide proton at the N-methylated residue eliminates a key source of information for sequential assignment (the dαN(i, i+1) NOE). To overcome this, sequential assignment relies on other NOEs, such as those between the N-methyl protons and protons of the preceding residue.
-
NOE Signal Intensity: For medium-sized peptides, the Nuclear Overhauser Effect (NOE) can be close to zero, making it difficult to observe correlations in a NOESY experiment. In such cases, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is preferred because the ROE is always positive, regardless of the molecule's tumbling rate.[3]
Conclusion
The NMR analysis of peptides containing N-methylated residues provides invaluable insights into their solution-state conformations. While N-methylation introduces specific challenges, a systematic approach employing a combination of 1D and 2D NMR techniques can lead to a thorough structural characterization. This guide provides a framework for researchers to select the appropriate experiments, understand the expected outcomes, and ultimately, to leverage the power of NMR spectroscopy in the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
HATU vs. HBTU: A Comparative Guide for the Coupling of Fmoc-N-Me-Thr(Bzl)-OH
For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical factor in the success of solid-phase peptide synthesis (SPPS), especially when dealing with sterically hindered and N-methylated amino acids like Fmoc-N-Me-Thr(Bzl)-OH. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, focusing on their efficiency, mechanisms of action, and performance in the acylation of this challenging amino acid. This comparison draws upon experimental evidence from studies on analogous "difficult" couplings to enable informed decisions for optimizing peptide synthesis protocols.
At a Glance: Key Performance Indicators
While both HATU and HBTU are effective coupling reagents, HATU consistently demonstrates superior performance in challenging scenarios, particularly in terms of reaction speed and the purity of the final peptide product.[1] This is especially evident in the synthesis of peptides containing sterically hindered and N-methylated residues, which are prone to incomplete reactions and epimerization.[1][2][3]
Table 1: Comparison of HATU and HBTU for Challenging Couplings
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Key Considerations for this compound |
| Coupling Efficiency | High to Very High | Moderate to High | The increased steric bulk from the N-methyl and β-branched threonine side chain favors the higher reactivity of HATU for achieving complete coupling. |
| Reaction Speed | Faster | Slower | Faster kinetics with HATU can minimize side reactions and reduce overall synthesis time.[1][2][4] |
| Epimerization Risk | Lower | Higher | The threonine backbone is susceptible to epimerization. The faster acylation with HATU reduces the lifetime of the activated species, thereby lowering this risk.[1][4] |
| Active Ester Intermediate | OAt-ester (more reactive) | OBt-ester (less reactive) | The electron-withdrawing nitrogen in the HOAt moiety of HATU makes the OAt-ester a better leaving group, enhancing reactivity.[1][5] |
| Cost | Generally Higher | Generally Lower | The higher cost of HATU may be offset by improved yields and purity, reducing the need for extensive purification or re-synthesis. |
Deeper Dive: Mechanism of Action
The primary difference in the efficacy of HATU and HBTU lies in the nature of the active ester intermediate they form with the carboxylic acid of the amino acid.[1] This intermediate is the species that undergoes nucleophilic attack by the N-terminal amine of the peptide chain.
-
HATU contains a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[1] This enhanced reactivity is crucial for overcoming the steric hindrance and reduced nucleophilicity associated with N-methylated amino acids like this compound.[3][6]
-
HBTU , in contrast, utilizes a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester.[1] For challenging couplings, this can lead to slower reaction times, incomplete acylation, and a higher propensity for side reactions, including epimerization of the activated amino acid residue.[1]
Caption: Comparative activation pathways for HATU and HBTU.
Experimental Protocols
The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These protocols assume a standard Fmoc-SPPS strategy on a resin with a free N-terminal amine.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes before adding it to the resin. This short pre-activation step can minimize potential side reactions like guanidinylation of the N-terminal amine.[3]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended.
-
Monitoring the Coupling: Perform a chloranil or bromophenol blue test to check for the presence of a free secondary amine. The standard Kaiser test will not work for N-methylated amino acids.
-
Washing: Once the coupling is complete (negative test), filter the resin and wash thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]
-
Recoupling (if necessary): If the coupling is incomplete, repeat steps 2-6.
Protocol 2: HBTU-Mediated Coupling
While generally less effective than HATU for this specific amino acid, HBTU can still be used, often requiring more forcing conditions.
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. The addition of HOBt (3 equivalents) can sometimes help to improve efficiency and suppress racemization, though it is already a component of the HBTU salt.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[2]
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.
-
Recoupling: Double coupling is more frequently required when using HBTU for challenging residues to drive the reaction to completion.
Caption: General workflow for coupling this compound.
Conclusion
For the successful incorporation of the sterically and electronically challenging this compound residue, HATU is the demonstrably superior coupling reagent when compared to HBTU.[7] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[1][4] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[2] The selection of HATU is a strategic choice to enhance the yield and purity of the final peptide, ultimately saving time and resources in the production of complex N-methylated peptides.
References
evaluating the performance of different resins for N-methylated peptide synthesis
A Comparative Guide to Resins for N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides is a cornerstone of modern peptidomimetic and drug discovery efforts. Backbone N-methylation enhances the therapeutic potential of peptides by improving metabolic stability, increasing membrane permeability, and fine-tuning receptor binding affinity.[1] However, the solid-phase peptide synthesis (SPPS) of these modified peptides presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to difficult coupling reactions and reduced yields.[1][2]
The choice of solid support is a critical factor that dictates the overall efficiency and success of the synthesis. This guide provides a comparative evaluation of three commonly used resins—2-Chlorotrityl chloride (2-CTC), Wang, and Sieber amide resins—for the Fmoc-based synthesis of N-methylated peptides, supported by experimental data and detailed protocols.
Resin Performance Comparison
Selecting the appropriate resin depends on the desired C-terminal functionality (acid or amide) and the sensitivity of the peptide sequence to acidic cleavage conditions. The 2-CTC resin is particularly advantageous for N-methylated peptide synthesis due to its bulky linker, which helps prevent side reactions, and its acid-labile nature that allows for mild cleavage conditions.[3][4] Wang resin is a standard choice for peptides with a C-terminal acid but requires harsher cleavage conditions.[5][6] Sieber amide resin is tailored for producing peptide amides and also employs mild cleavage conditions, though coupling efficiency can sometimes be a concern.[5][7]
Data Presentation
The following tables summarize quantitative data on the performance of different resins and methods in the synthesis of N-methylated peptides.
Table 1: Comparison of Resin Characteristics for N-Methylated Peptide Synthesis
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Sieber Amide Resin |
| C-Terminal Group | Carboxylic Acid | Carboxylic Acid | Amide |
| Cleavage Conditions | Very Mild (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[4][8] | Harsh (e.g., 95% TFA cocktail)[5] | Very Mild (e.g., 1-2% TFA in DCM)[9] |
| Key Advantages | Minimizes diketopiperazine formation; Allows synthesis of fully protected fragments.[3][10] | High loading capacity; Widely used and well-characterized for standard SPPS.[6] | Produces C-terminal amides; Mild cleavage preserves sensitive modifications.[7] |
| Potential Drawbacks | Highly moisture-sensitive, may require pre-activation.[10][11] | Harsh cleavage can cause side reactions with sensitive residues.[5] | Coupling can be inefficient for sterically hindered sequences; Cleavage can be slow.[5][12] |
| Typical Loading | 0.8 - 1.6 mmol/g | 0.6 - 1.2 mmol/g | 0.5 - 0.8 mmol/g |
Table 2: Reported Purity and Yield for N-Methylated Peptides
| Peptide Sequence/Residue | Resin Type | Method Highlights | Crude Purity (HPLC) | Overall Yield | Reference |
| (N-Me)RWG-NH₂ | Rink Amide | Shortened (40 min) on-resin methylation | 92-96% | Not Reported | [13] |
| (N-Me)DWG-NH₂ | Rink Amide | Shortened (40 min) on-resin methylation | 54-73% | Not Reported | [13][14] |
| Multiple N-Me Peptides | Rink Amide* | Optimized on-resin methylation | 74-99% (most residues) | Not Reported | [13] |
| cyclo[Pro–Phe–DTrp(NMe)–Lys(NMe)–Thr–Phe(NMe)] | Silyl-tethered Polystyrene | On-resin N-methylation & cyclization | Not Reported | 25% (based on resin loading) | [15] |
| General N-Me Peptides | Not Specified | General SPPS | Not Reported | 10-30% (purified) | [3] |
| CGRP Fragment (28-37) | Sieber Amide | Standard Fmoc-SPPS | Low | 50% | [8] |
Note: Rink Amide resin is functionally similar to Sieber Amide resin for producing peptide amides.
Mandatory Visualization
Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.
Caption: Experimental workflow for the solid-phase synthesis of an N-methylated peptide.
Experimental Protocols
Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is adapted for high esterification yields with minimal racemization.[4][11]
-
Resin Swelling : Swell 1g of 2-CTC resin (e.g., 1.6 mmol/g capacity) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Solution : In a separate flask, dissolve the first Fmoc-protected amino acid (0.6-0.8 equivalents relative to resin capacity, e.g., ~1.0 mmol) in minimal anhydrous DCM.
-
Activation/Coupling : Add N,N-Diisopropylethylamine (DIEA) (3.2 equivalents relative to the amino acid) to the amino acid solution. Immediately add this solution to the swollen resin.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours.
-
Capping : To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5, v/v/v) and agitate for 30 minutes.
-
Washing : Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.
-
Loading Determination : Determine the final loading capacity via Fmoc quantification (spectrophotometric measurement of the dibenzylfulvene adduct upon piperidine treatment).
On-Resin N-Methylation (Optimized 40-Minute Protocol)
This is a rapid three-step procedure adapted from established methods.[1][13]
-
Prerequisites : The peptide-resin must have the N-terminal Fmoc group removed from the amino acid to be methylated.
-
Sulfonylation (o-NBS Protection) :
-
Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP).
-
Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 2,4,6-collidine (10 eq.) in NMP.
-
Agitate for 5-10 minutes. Wash the resin thoroughly with NMP.
-
-
Methylation :
-
Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and dimethyl sulfate (10 eq.) in NMP.
-
Agitate for 15 minutes (repeat once for a total of 30 minutes if necessary for difficult residues). Wash the resin with NMP.
-
-
Desulfonylation :
-
Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Agitate for 5 minutes. Wash the resin thoroughly with NMP (5x), DCM (3x), and prepare for the next coupling step.
-
Coupling the Subsequent Amino Acid to an N-Methylated Residue
This step is challenging due to steric hindrance and often requires enhanced coupling conditions.[3]
-
Resin Preparation : Swell the peptide-resin (with the N-terminal N-methyl amino acid exposed) in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation) : In a separate vessel, dissolve 4 equivalents of the next Fmoc-protected amino acid and 3.9 equivalents of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF or NMP.
-
Base Addition : Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the swollen resin.
-
Microwave-Assisted Coupling (Recommended) : Irradiate the reaction vessel in a microwave peptide synthesizer at a constant temperature (e.g., 75°C) for 10-15 minutes.[16] Alternatively, agitate at room temperature for 1-2 hours, but this may result in lower efficiency.[3]
-
Post-Coupling Wash : Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check : Perform a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to confirm reaction completion. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Cleavage of the Peptide from the Resin
The cleavage cocktail and conditions are highly dependent on the chosen resin.
-
From 2-CTC Resin (Fully Protected Peptide) :
-
Wash the dried peptide-resin with DCM.
-
Add a cleavage solution of acetic acid/trifluoroethanol/DCM (1:1:8, v/v/v).[4]
-
Agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate. Evaporate the solvent to obtain the protected peptide.
-
-
From Wang Resin (Full Deprotection) :
-
Wash the dried peptide-resin with DCM.
-
Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
-
From Sieber Amide Resin (Full Deprotection) :
-
Wash the dried peptide-resin with DCM.
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (for full side-chain deprotection) or 1-2% TFA in DCM (to yield a protected peptide amide).[9]
-
Agitate for 2-3 hours (for 95% TFA) or 30-120 minutes (for 1-2% TFA) at room temperature.[12]
-
Filter and precipitate the peptide with cold diethyl ether.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of N-methylated vs non-methylated peptides
A Comparative Guide to the Biological Activity of N-Methylated vs. Non-Methylated Peptides
For researchers, scientists, and drug development professionals, the quest for peptide therapeutics with enhanced stability, permeability, and potency is a continuous challenge. One of the most powerful strategies in the medicinal chemist's toolbox is N-methylation—the simple addition of a methyl group to the peptide backbone. This seemingly minor modification can profoundly alter a peptide's biological properties, transforming a promising lead compound into a viable drug candidate. However, the effects of N-methylation are not universally beneficial and are highly dependent on the position of the modification and the peptide's structure. This guide provides an objective comparison of the biological activity of N-methylated and non-methylated peptides, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
The Impact of N-Methylation on Biological Activity: A Quantitative Comparison
N-methylation can dramatically influence a peptide's interaction with its biological target, its resistance to enzymatic degradation, and its ability to cross cellular membranes. The following tables summarize quantitative data from various studies, providing a clear comparison between N-methylated and their non-methylated counterparts.
Enhanced Receptor Binding and Selectivity
By constraining the peptide's conformation, N-methylation can lock it into a bioactive state that is optimal for receptor binding, sometimes leading to increased affinity and selectivity. However, in other cases, it can be detrimental to binding if the native conformation is disrupted.
Table 1: Comparison of Receptor Binding Affinity (Ki) for N-Methylated and Non-Methylated Peptides
| Peptide Class | Peptide Analogue | Modification | Receptor Subtype | Ki (nM) - Non-Methylated | Ki (nM) - N-Methylated | Fold Change in Affinity |
| Somatostatin | c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-NH₂ | N-Me-D-Trp⁸ | sst5 | >1000 | 1.3 | >769-fold increase |
| c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr-NH₂ | N-Me-Phe⁷ | sst2 | 1.2 | 110 | 92-fold decrease | |
| Enkephalin | H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | N-Me-Phe⁴ | µ-opioid | 0.33 | 0.93 | 2.8-fold decrease |
| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | N-Me-Phe⁴ | δ-opioid | 0.11 | 0.45 | 4.1-fold decrease |
Data adapted from studies on somatostatin and enkephalin analogues.[1][2]
Increased Enzymatic Stability
One of the most significant advantages of N-methylation is the enhanced resistance it confers against proteolytic enzymes.[3][4] The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby preventing the cleavage of the peptide bond.[3] This increased stability translates to a longer half-life in biological systems.[3]
Table 2: Comparison of Proteolytic Stability for N-Methylated and Non-Methylated Peptides
| Peptide | Modification | Protease | Half-life (t½) - Non-Methylated | Half-life (t½) - N-Methylated | Fold Increase in Stability |
| G-protein-binding peptide | N-Me-Asp (P2 position) | Trypsin | ~2.5 min | 3 h | 72 |
| N-Me-Lys (P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | |
| N-Me-Leu (P1' position) | Trypsin | ~2.5 min | > 42 h | > 1000 | |
| N-Me-Tyr (P2' position) | Trypsin | ~2.5 min | > 42 h | > 1000 | |
| Oxytocin analogue | (Nα-Me)Gly⁹ | Simulated Intestinal Fluid (SIF) | a few minutes | 2.9 ± 0.1 h | Significant increase |
Data sourced from studies on N-methyl scanning mutagenesis and oxytocin analogues.[3][5]
Improved Cell Permeability and Oral Bioavailability
N-methylation can enhance a peptide's ability to cross cellular membranes by reducing the number of hydrogen bond donors and increasing its lipophilicity.[4] This can lead to improved oral bioavailability, a critical factor for patient-friendly drug administration.
Table 3: Comparison of Cell Permeability (Papp) for N-Methylated and Non-Methylated Peptides
| Peptide | Assay | Modification | Papp (x 10⁻⁶ cm/s) - Non-Methylated | Papp (x 10⁻⁶ cm/s) - N-Methylated | Fold Increase in Permeability |
| Cyclic Hexapeptide | Caco-2 | Triple N-methylation | < 1 | 21 | > 21 |
| Cyclic Pentapeptide (LB51 analogue) | PAMPA | N-Me-Ala | ~0.5 | ~4.5 | 9 |
| Veber-Hirschmann peptide analogue | Caco-2 | Tri-N-methylated | Low | - | - |
Data adapted from various studies on cyclic peptides.[6][7][8] A tri-N-methylated Veber-Hirschmann peptide analog demonstrated 10% oral bioavailability.[8] One of the most permeable compounds, a cyclic hexapeptide with three N-methyl groups, showed an oral bioavailability of 28% in rats.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of N-methylated peptides.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Objective: To synthesize N-methylated peptides for biological evaluation.
Materials:
-
Fmoc-protected amino acids
-
N-methylated Fmoc-amino acids (if not performing on-resin methylation)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
On-resin methylation reagents (if applicable): o-nitrobenzenesulfonyl chloride (o-NBS-Cl), triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), methyl p-toluenesulfonate or methyl iodide.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling:
-
For non-methylated residues: Couple the Fmoc-amino acid using a standard coupling reagent like HBTU and a base like DIPEA in DMF.
-
For N-methylated residues (using pre-synthesized monomers): Couple the Fmoc-N-methyl-amino acid. This step may require longer coupling times or more potent coupling reagents due to steric hindrance.
-
-
On-Resin N-Methylation (alternative to step 3 for N-methylation):
-
Sulfonylation: Protect the N-terminal amine with o-NBS-Cl.
-
Methylation: Introduce the methyl group using a methylating agent.
-
Desulfonylation: Remove the o-NBS protecting group.
-
-
Repeat: Repeat steps 2 and 3 (or 2 and 4) for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of N-methylated and non-methylated peptides to their target receptors.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)
-
N-methylated and non-methylated test peptides
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide (competitor).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Enzymatic Stability Assay
Objective: To determine the half-life (t½) of N-methylated and non-methylated peptides in the presence of proteases or biological fluids.
Materials:
-
N-methylated and non-methylated peptides
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human serum, plasma)
-
Reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a known concentration with the enzyme or biological matrix at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Cell Permeability Assays (Caco-2 and PAMPA)
Objective: To assess the permeability of N-methylated and non-methylated peptides across a cell monolayer (Caco-2) or an artificial membrane (PAMPA).
Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to form a differentiated monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: Add the test peptide to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At specific time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Membrane Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: Place the filter plate on top of an acceptor plate containing buffer. Add the test peptide to the donor wells.
-
Incubation: Incubate the plate to allow the peptide to diffuse across the artificial membrane.
-
Quantification: Measure the concentration of the peptide in the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Papp Calculation: Calculate the permeability coefficient (Pe) based on the concentrations in the donor and acceptor compartments and the incubation time.
Visualizing the Impact of N-Methylation
Diagrams created using Graphviz (DOT language) can help to visualize the complex biological processes and workflows involved in the study of N-methylated peptides.
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Caption: G-protein coupled receptor signaling pathway for somatostatin analogs.
Caption: Presynaptic inhibition of pain signaling by enkephalin analogs.
Conclusion
N-methylation is a powerful and versatile tool in peptide drug design that can significantly enhance proteolytic stability and membrane permeability.[10] These improvements can translate to longer in vivo half-lives and the potential for oral bioavailability, addressing two of the major hurdles in the development of peptide-based therapeutics. However, the impact of N-methylation on receptor binding is highly context-dependent and can either enhance or diminish affinity and selectivity.[10] Therefore, a systematic approach involving the synthesis and evaluation of peptides with site-specific N-methylation is crucial for the rational design of next-generation peptide drugs with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide provide a framework for researchers to objectively compare and leverage the effects of N-methylation in their drug discovery efforts.
References
- 1. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
N-Methylated Threonine: A Key to Unlocking Peptide Stability Against Enzymatic Degradation
A comparative guide for researchers, scientists, and drug development professionals on the enhanced enzymatic stability of peptides containing N-methylated threonine, supported by experimental data and detailed protocols.
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A promising strategy to overcome this limitation is the incorporation of N-methylated amino acids, such as N-methyl-L-threonine. This modification, where a methyl group replaces the hydrogen on the amide nitrogen of the peptide backbone, significantly enhances resistance to enzymatic cleavage. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing N-methylated threonine versus their non-methylated counterparts, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Enhanced Proteolytic Stability: Quantitative Comparison
N-methylation of threonine residues within a peptide sequence has been demonstrated to substantially increase its half-life in the presence of various proteases and in human serum. The steric hindrance provided by the N-methyl group disrupts the recognition and binding of proteases to the peptide backbone, thereby inhibiting enzymatic cleavage.[1]
The following table summarizes representative data illustrating the significant improvement in stability for model peptides containing N-methylated threonine compared to their unmodified parent peptides.
| Peptide | Modification | Protease/Medium | Half-life (t½) | Fold Improvement in Stability |
| Model Peptide A | None | Trypsin | 15 min | - |
| Model Peptide A | N-Me-Thr | Trypsin | > 240 min | > 16 |
| Model Peptide B | None | Chymotrypsin | 30 min | - |
| Model Peptide B | N-Me-Thr | Chymotrypsin | > 360 min | > 12 |
| Model Peptide C | None | Human Serum | 45 min | - |
| Model Peptide C | N-Me-Thr | Human Serum | > 480 min | > 10 |
| Note: Data is representative and compiled from studies on N-methylated peptides to illustrate the expected impact of N-Methyl-L-threonine incorporation.[1] |
Mechanism of Enhanced Stability
The primary mechanism for the increased proteolytic resistance of peptides containing N-methylated threonine is steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of the protease to the scissile peptide bond, preventing the formation of the enzyme-substrate complex required for catalysis.
Experimental Protocols
This section details the methodologies for conducting in vitro enzymatic stability assays to compare peptides containing N-methylated threonine with their non-methylated analogs.
Protocol 1: Proteolytic Stability Assay in the Presence of Trypsin or Chymotrypsin
This protocol outlines the procedure for assessing peptide stability against specific proteases.
Materials:
-
Peptide stock solutions (with and without N-methylated threonine) of known concentration.
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in 50 mM ammonium bicarbonate, pH 8.0).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mass Spectrometer (for peak identity confirmation).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the digestion buffer to a final peptide concentration of 1 mg/mL.
-
Initiation of Digestion: Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide over time. The identity of the parent peptide and its degradation products can be confirmed by mass spectrometry.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time. Calculate the half-life (t½) of the peptide from the degradation curve, often by fitting the data to a first-order exponential decay model.
Protocol 2: Peptide Stability Assay in Human Serum
This protocol is designed to evaluate peptide stability in a more physiologically relevant medium.
Materials:
-
Peptide stock solutions (with and without N-methylated threonine) of known concentration.
-
Human Serum (commercially available).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching and Precipitation Solution: Acetonitrile (ACN) with 1% TFA.
-
RP-HPLC system with a C18 column.
-
Mass Spectrometer.
Procedure:
-
Incubation: Incubate a known concentration of the peptide with human serum (e.g., 80% human serum in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Stop the enzymatic degradation and precipitate serum proteins by adding three volumes of the quenching and precipitation solution to the aliquot.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Half-life Calculation: Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.
References
A Comparative Guide to Coupling Additives for Fmoc-N-Me-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-N-Me-Thr(Bzl)-OH presents a significant synthetic challenge. The presence of the N-methyl group reduces the nucleophilicity of the secondary amine and increases steric bulk, leading to slower reaction kinetics and a higher propensity for incomplete coupling and racemization.[1][2] The choice of an appropriate coupling additive is therefore critical to achieving high yields and purity. This guide provides a comparative analysis of commonly used coupling additives for the efficient incorporation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Additives
The selection of a coupling reagent and additive combination is paramount for the successful incorporation of N-methylated amino acids. Urinium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone for these challenging couplings due to their higher reactivity.[3] Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogs (like HOAt in HATU) or oxyma-based compounds play a crucial role in forming highly reactive esters that enhance coupling efficiency and suppress side reactions.[4][5]
While a direct head-to-head comparison of various additives for this compound is not extensively documented in a single study, the following table summarizes the performance of common coupling reagents, which inherently include an additive component (or are used with one), for sterically hindered and N-methylated amino acids.
| Coupling Reagent (Additive Moiety) | Typical Coupling Time | Coupling Efficiency/Yield | Racemization Suppression | Key Advantages & Disadvantages |
| HATU (HOAt) | 30 - 120 min | High | High | Advantages: Highly reactive, fast kinetics, low racemization.[6][7][8] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[9][10] |
| HBTU (HOBt) | 60 - 240 min | Moderate to High | Moderate | Advantages: Cost-effective, widely used.[8][11] Disadvantages: Less reactive than HATU, may require longer coupling times or double coupling for hindered residues.[6][7] |
| PyAOP | 30 - 60 min | High | High | Advantages: Strong activating agent, no risk of guanidinylation.[3] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[3] |
| PyBOP (used with HOAt for N-methyl amino acids) | 30 - 60 min | High | High | Advantages: Efficient, no risk of guanidinylation.[3] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[3] |
| COMU (Oxyma) | 30 - 60 min | High | High | Advantages: Safer (non-explosive), high efficiency comparable to HATU, good solubility.[12] Disadvantages: Newer reagent, potentially higher cost. |
| DIC/OxymaPure® | 60 - 120 min | Moderate to High | Very High | Advantages: Cost-effective, excellent racemization suppression, safer than HOBt-based additives.[4][5] Disadvantages: Slower reaction kinetics compared to onium salts.[10] |
| DIC/HOBt | 60 - 180 min | Moderate | Low to Moderate | Advantages: Traditional and cost-effective method.[10] Disadvantages: HOBt has potential explosive properties; lower efficiency and higher racemization risk for hindered couplings compared to other additives.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of this compound. The following protocols are generalized for solid-phase peptide synthesis and should be optimized for specific sequences and scales.
Protocol 1: HATU-mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method such as the bromophenol blue test for secondary amines. Upon completion, filter the resin and wash with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.
Protocol 2: COMU-mediated Coupling
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow for pre-activation for 2-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[3]
-
Monitoring and Washing: Follow step 4 of the HATU protocol.
Protocol 3: DIC/OxymaPure®-mediated Coupling
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (5 equivalents relative to resin loading) and OxymaPure® (5 equivalents) in a 1:1 mixture of DCM/DMF.[13]
-
Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (5 equivalents) to the amino acid solution and immediately add the mixture to the resin.[13] Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow step 4 of the HATU protocol.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the general workflow for a coupling reaction and the logic for selecting an appropriate coupling additive.
Caption: General workflow for the incorporation of this compound in SPPS.
Caption: Decision tree for selecting a coupling additive for this compound.
References
- 1. This compound (198561-81-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Alternatives for Fmoc-N-Me-Thr(Bzl)-OH in Peptide Modification
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern therapeutic design. This modification can significantly enhance a peptide's pharmacokinetic profile by increasing its metabolic stability and membrane permeability. Fmoc-N-Me-Thr(Bzl)-OH has traditionally been a key building block for introducing N-methylated threonine residues. However, challenges associated with its use, particularly the harsh conditions required for benzyl (Bzl) ether deprotection, have spurred the adoption of alternative protecting group strategies. This guide provides an objective, data-driven comparison of this compound with its primary alternatives: Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-Thr(Trt)-OH.
The central challenge in synthesizing peptides containing N-methylated amino acids lies in the increased steric hindrance around the nitrogen atom. This bulkiness can impede coupling reactions, necessitating the use of more potent coupling reagents and potentially longer reaction times to achieve high efficiency. Furthermore, the choice of the side-chain protecting group for the threonine hydroxyl is critical, as it dictates the final cleavage and deprotection strategy, ultimately impacting the purity and yield of the target peptide.
Performance Comparison of Threonine Side-Chain Protecting Groups
The selection of a side-chain protecting group for N-methylated threonine is a critical decision that influences the entire peptide synthesis strategy. The following table summarizes the key performance characteristics of the benzyl (Bzl), tert-butyl (tBu), and trityl (Trt) protecting groups in the context of Fmoc-based solid-phase peptide synthesis (SPPS).
| Parameter | This compound | Fmoc-N-Me-Thr(tBu)-OH | Fmoc-N-Me-Thr(Trt)-OH |
| Protecting Group Lability | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis[1] | Strong acid (e.g., 95% TFA)[2] | Mild acid (e.g., 1-5% TFA)[2][3] |
| Compatibility with SPPS | Primarily used in Boc/Bzl strategy; less common in Fmoc/tBu strategy due to harsh deprotection[1] | Fully compatible with standard Fmoc/tBu SPPS[4] | Fully compatible with Fmoc/tBu SPPS, especially for acid-sensitive peptides and synthesis of protected fragments[2][3] |
| Crude Peptide Purity | Can be lower due to side reactions during harsh acid cleavage | Generally high, but t-butyl cation-related side products can occur[2][4] | Typically the highest due to mild deprotection conditions, minimizing side reactions[2] |
| Coupling Efficiency | Similar to other N-methylated amino acids; requires potent coupling reagents | High with optimized coupling reagents (e.g., HATU, HCTU)[4] | High with optimized coupling reagents |
| Potential Side Reactions | Incomplete deprotection; side-chain benzylation | t-butylation of sensitive residues (e.g., Trp, Met)[2] | Premature deprotection if exposed to repeated mild acid washes |
| Key Advantage | High stability of the protecting group | Well-established in Fmoc SPPS; good balance of stability and lability[4] | Mild cleavage conditions preserve sensitive modifications and lead to purer crude products[2] |
Experimental Protocols
The successful incorporation of sterically hindered N-methylated amino acids requires optimized coupling protocols. The following section details a general procedure for coupling Fmoc-N-methylated threonine derivatives and the specific deprotection protocols for each side-chain protecting group.
General Coupling Protocol for Fmoc-N-Me-Thr(PG)-OH
Due to the steric hindrance of the N-methyl group, standard coupling reagents are often not sufficient. The use of highly reactive aminium/uronium or phosphonium salt-based reagents is recommended.
Materials:
-
Fmoc-N-Me-Thr(PG)-OH (PG = Bzl, tBu, or Trt)
-
Coupling reagent (e.g., HATU, HCTU, PyAOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-Thr(PG)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the mixture. Allow for a short pre-activation period of 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test for secondary amines. Once the reaction is complete, thoroughly wash the resin with DMF.
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling step may be performed by repeating steps 2-4.
Deprotection Protocols
This compound Deprotection (Strong Acid Cleavage):
-
Reagent: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, cresol).
-
Procedure: This method requires specialized equipment and extreme caution due to the hazardous nature of the reagents. The peptide-resin is treated with the strong acid cocktail to simultaneously cleave the peptide from the resin and remove the benzyl protecting group.
Fmoc-N-Me-Thr(tBu)-OH Deprotection (Standard TFA Cleavage):
-
Reagent: Cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.
Fmoc-N-Me-Thr(Trt)-OH Deprotection (Mild Acid Cleavage for Protected Fragments):
-
Reagent: 1-5% TFA in dichloromethane (DCM).
-
Procedure: This protocol is used for the synthesis of protected peptide fragments on a hyper-acid sensitive resin like 2-chlorotrityl chloride resin. The peptidyl-resin is treated with the mild acid solution for 30-60 minutes to cleave the peptide from the resin while keeping the Trt group intact. For full deprotection, the standard 95% TFA cocktail can be used.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for SPPS and cleavage.
Caption: N-methylated peptide activating a GPCR signaling pathway.
Conclusion
The choice of protecting group for the side chain of N-methylated threonine has significant implications for the success of solid-phase peptide synthesis. While this compound is a valid building block, its reliance on harsh cleavage conditions makes it less suitable for modern Fmoc-based strategies, particularly for complex and sensitive peptides.
Fmoc-N-Me-Thr(tBu)-OH represents a robust and widely adopted alternative that is fully compatible with standard Fmoc/tBu chemistry. It offers a good balance of stability during synthesis and lability under standard cleavage conditions.
For the synthesis of particularly acid-sensitive peptides or for the preparation of protected peptide fragments, Fmoc-N-Me-Thr(Trt)-OH is the superior choice. The mild conditions required for its removal lead to higher purity of the crude product and minimize the risk of side reactions.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide. By understanding the performance characteristics and experimental considerations of each alternative, researchers can make informed decisions to streamline their peptide synthesis workflows and achieve their desired products with high purity and yield.
References
A Cost-Benefit Analysis of Fmoc-N-Me-Thr(Bzl)-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide therapeutics is a widely recognized strategy to enhance their pharmacokinetic properties. N-methylation can lead to increased metabolic stability, improved cell permeability, and a more favorable conformational rigidity, ultimately enhancing the therapeutic potential of the peptide.[1][2][3] Fmoc-N-Me-Thr(Bzl)-OH is a key building block for introducing N-methylated threonine into a peptide sequence using solid-phase peptide synthesis (SPPS). However, its use presents a trade-off between the potential benefits and the synthetic challenges and costs involved. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with relevant alternatives and providing supporting data for informed decision-making in peptide synthesis.
Performance Comparison: A Data-Driven Look at N-Methylated Threonine Derivatives
While direct head-to-head quantitative comparisons under identical conditions are limited in publicly available literature, a comparative analysis can be constructed from existing data on N-methylated amino acids and the known properties of different protecting groups.[1] The primary challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group, which can significantly impact coupling efficiency.[4]
Table 1: Quantitative Performance Comparison of Threonine Derivatives in SPPS
| Feature | This compound | Fmoc-N-Me-Thr(tBu)-OH | Fmoc-Thr(Bzl)-OH (Non-methylated) |
| Typical Coupling Yield | 70-90% (Highly sequence and coupling agent dependent) | 75-95% (Generally slightly higher than Bzl due to electronic effects) | >95% |
| Relative Reactivity | Moderate to Low | Moderate | High |
| Steric Hindrance | High | High | Low |
| Racemization Risk | Moderate | Moderate | Low |
| Side Chain Protection | O-benzyl (Bzl) | O-tert-butyl (tBu) | O-benzyl (Bzl) |
| Deprotection Conditions | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)[5] | Strong acid (e.g., TFA)[5] | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)[5] |
| Compatibility | Boc and Fmoc strategies (orthogonal to Fmoc) | Primarily Fmoc strategy | Boc and Fmoc strategies |
| Key Advantages | Enhances peptide stability and permeability.[3] | Enhances peptide stability and permeability; generally higher coupling yields than Bzl. | High coupling efficiency; well-established protocols. |
| Key Disadvantages | Lower coupling efficiency; higher cost. | Higher cost; potential for tBu-related side reactions. | Lacks benefits of N-methylation. |
Cost Analysis: A Strategic Financial Perspective
The decision to use this compound also involves a careful consideration of the associated costs. While the initial purchase price of N-methylated amino acids is higher than their non-methylated counterparts, a comprehensive cost-benefit analysis must factor in the entire synthesis and purification process.
Table 2: Cost Comparison of Threonine Derivatives
| Derivative | Supplier Example | Price (USD) - 1g | Price (USD) - 5g |
| Fmoc-N-Me-D-Thr(Bzl)-OH | ChemPep | - | $385.00 |
| Fmoc-N-Me-Thr(tBu)-OH | Sigma-Aldrich | $170.00 | - |
| Fmoc-Thr(Bzl)-OH | CymitQuimica | €24.00 | €25.00 |
Note: Prices are for illustrative purposes only and may vary between suppliers and based on purity and scale.
The higher upfront cost of this compound may be offset by the enhanced biological properties of the final peptide, potentially leading to a more potent and effective drug candidate. The increased stability and permeability can translate to lower required dosages and improved patient compliance. However, the potential for lower coupling yields and the need for more potent, and often more expensive, coupling reagents must be factored into the overall cost equation.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of sterically hindered amino acids like this compound.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU) (3-5 equivalents) and a base (e.g., DIPEA) (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended, or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the Bzl protecting group and the resin linker (e.g., a cocktail containing trifluoroacetic acid (TFA) and scavengers for global deprotection, followed by hydrogenolysis for Bzl group removal if orthogonal cleavage is desired).
-
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process and Logic
To better understand the workflow and the decision-making process, the following diagrams are provided.
Caption: SPPS workflow with this compound.
Caption: Decision logic for using this compound.
Conclusion
The use of this compound in peptide synthesis offers a clear advantage in enhancing the pharmacokinetic profile of peptide-based drugs. The primary drawbacks are the increased cost of the amino acid derivative and the potential for lower coupling efficiencies due to steric hindrance. For drug development professionals, the decision to employ this building block should be based on a thorough cost-benefit analysis that weighs the potential for improved therapeutic efficacy against the increased synthetic complexity and cost. Careful optimization of coupling conditions, including the use of potent coupling reagents and potentially longer reaction times, is crucial for the successful incorporation of this compound and the overall success of the peptide synthesis campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-Thr(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, procedural instructions for the proper disposal of Fmoc-N-Me-Thr(Bzl)-OH, a protected amino acid commonly used in solid-phase peptide synthesis (SPPS).
While this compound itself may not be formally classified as a hazardous substance, the guiding principle is to treat it and all associated experimental waste as hazardous chemical waste.[1][2] This approach ensures the highest standard of safety and environmental stewardship. Disposal must always be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
Essential Safety and Handling
Before beginning any disposal procedures, it is critical to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile.[6] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] |
| Respiratory | A NIOSH-approved respirator if dust generation is likely.[1] |
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the waste: pure solid compound, liquid waste from experimental procedures, or contaminated labware.
Disposal of Unused or Expired Solid this compound
Pure, unused, or expired product must be disposed of as solid hazardous chemical waste.[2]
-
Containerization: Ensure the compound is in a clearly labeled and securely sealed container.[2] If the original container is compromised or unavailable, use a new, chemically compatible container such as high-density polyethylene (HDPE).[1]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the CAS Number (198561-81-8).[2][7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[4] This area should be cool, dry, and segregated from incompatible materials.[3]
-
Final Disposal: Contact your institution's EHS office to arrange for pickup and disposal.[2]
Disposal of Liquid Waste from Peptide Synthesis
SPPS generates various liquid waste streams that are considered hazardous and require careful segregation.
-
Fmoc-Deprotection Waste: The process of removing the Fmoc protecting group typically uses a solution of piperidine in a solvent like dimethylformamide (DMF).[3][] This basic waste stream must be collected separately.
-
Reaction Solutions: All other solutions containing this compound, reaction byproducts, or wash solvents must also be collected as hazardous liquid waste.
Key Protocols for Liquid Waste:
-
Collection: Use dedicated, leak-proof, and chemically compatible waste containers for each type of liquid waste.[5]
-
Segregation: Crucially, never mix different waste streams. Specifically, keep basic Fmoc-deprotection solutions separate from acidic waste streams (e.g., those containing trifluoroacetic acid from peptide cleavage) to prevent potentially violent chemical reactions.[2][4]
-
Labeling: Label each container with "Hazardous Waste" and list all chemical components and their approximate concentrations.[3]
-
Storage: Keep containers securely sealed when not in use and store them in a designated satellite accumulation area with appropriate secondary containment.[1]
-
Final Disposal: Arrange for pickup through your institution's EHS department.
Disposal of Contaminated Solid Materials
Any labware and materials that come into contact with this compound are considered contaminated solid waste. This includes items such as gloves, weighing papers, pipette tips, and empty containers.[4][5]
-
Collection: Place all contaminated solid materials into a designated hazardous waste container, such as a lined drum or a properly labeled waste bag.[1][2]
-
Labeling: Clearly label the container as "Hazardous Waste" and provide a description of the contents (e.g., "Solid waste contaminated with this compound").[2]
-
Storage and Disposal: Store the sealed container in the hazardous waste accumulation area and arrange for pickup by EHS.[2]
Table 2: Summary of Waste Disposal Procedures
| Waste Type | Containerization | Key Disposal Actions |
| Unused/Expired Solid | Sealed, compatible (HDPE) container.[2] | Label as "Hazardous Waste" with full chemical name and CAS number. Store in a designated area. Arrange for EHS pickup.[2] |
| Liquid Waste (Fmoc-Deprotection) | Dedicated, sealed, compatible container.[3] | Segregate from acidic waste. Label with "Hazardous Waste" and list all components (e.g., piperidine, DMF). Store in secondary containment. Arrange for EHS pickup.[4] |
| Liquid Waste (General Synthesis) | Dedicated, sealed, compatible container.[5] | Segregate from incompatible waste streams. Label with "Hazardous Waste" and list all contents. Store in secondary containment. Arrange for EHS pickup.[1] |
| Contaminated Solid Labware | Lined drum or labeled hazardous waste bag.[1] | Collect all contaminated items (gloves, pipette tips, etc.). Label with contents. Store in a designated area for EHS pickup.[2] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper response is crucial to ensure safety.
-
Control and Contain: Restrict access to the spill area and ensure adequate ventilation.[3] For powdered material, avoid any actions that could make dust become airborne.[3]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a chemical absorbent pad.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3] Collect all cleaning materials and dispose of them as hazardous waste.[3]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and critical segregation steps for the proper management of waste generated from the use of this compound.
Caption: Waste Characterization and Disposal Workflow.
Caption: Critical Segregation of Liquid Waste Streams.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Me-Thr(Bzl)-OH
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Fmoc-N-Me-Thr(Bzl)-OH. As your partner in laboratory safety, we aim to provide value beyond the product by offering in-depth, field-proven guidance that builds a foundation of trust and ensures your safety. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: Deconstructing this compound
To determine the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards associated with this compound and the chemical environments in which it is used. While some safety data sheets for similar Fmoc-protected amino acids may classify them as non-hazardous, a comprehensive risk assessment considers the compound's physical form, its chemical structure, and the reagents used throughout the workflow.[1]
-
Physical Form: this compound is typically a fine, lightweight powder.[2] This presents a significant risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation and contamination of surfaces.
-
Chemical Structure & Reactivity:
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions but is cleaved by a base, typically piperidine, in a process called β-elimination.[3][4] While the Fmoc group itself is not the primary hazard, the deprotection process involves hazardous reagents.
-
Benzyl (Bzl) Protecting Group: The benzyl group is used to protect the hydroxyl group of threonine. While stable to the basic conditions of Fmoc deprotection, it is typically removed during the final cleavage step using strong acids like trifluoroacetic acid (TFA). The cleavage process can generate reactive carbocations, and while the benzyl group is attached, it contributes to the overall chemical nature of the molecule. It is prudent to consider the hazards of related compounds; for instance, benzyl chloride is a lachrymator (causes tearing), is toxic by inhalation and skin absorption, and is considered a probable carcinogen.[5][6][7][8]
-
General Irritation: Many Fmoc-amino acid derivatives are classified as causing skin, eye, and respiratory irritation.[9] Therefore, it is best practice to treat this compound as a potential irritant.
-
-
Process-Related Hazards: The most significant risks often arise from the chemicals used with the protected amino acid during solid-phase peptide synthesis (SPPS), including:
-
Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used and have their own toxicity profiles.
-
Deprotection Reagents: Piperidine is a toxic and flammable base used for Fmoc removal.[10]
-
Cleavage Cocktails: Trifluoroacetic acid (TFA) is highly corrosive and is used in high concentrations for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Core PPE Requirements for Standard Handling
When handling the solid this compound in its container or during routine, low-risk manipulations, the following minimum PPE is mandatory. This baseline protection mitigates the primary risks of accidental spills and dust inhalation.[11]
-
Torso Protection: A flame-resistant laboratory coat, fully buttoned, to protect skin and clothing from chemical splashes and powder contamination.[12][13]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] They protect against flying particles and incidental splashes.
-
Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[11] It is critical to inspect gloves for any signs of degradation or puncture before use.
-
General Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[14]
Task-Specific PPE Protocols: A Graded Approach
Laboratory operations are not static; therefore, your PPE must adapt to the specific task and its associated risks. The following protocols outline the necessary PPE for distinct phases of peptide synthesis involving this compound.
Protocol 1: Weighing and Solution Preparation
This stage presents the highest risk of inhaling the powdered compound. All weighing and initial dissolution should be performed inside a chemical fume hood or a ventilated enclosure.
-
Primary Engineering Control: Chemical fume hood or powder containment hood.
-
Hand Protection: Disposable nitrile gloves.[11] For enhanced safety, consider double-gloving.
-
Eye Protection: Safety glasses with side shields.[15]
-
Respiratory Protection: A NIOSH-approved N95 respirator is essential to prevent inhalation of fine airborne particles.[2][15]
-
Body Protection: A fully buttoned lab coat.[13]
Procedural Steps:
-
Don all required PPE before approaching the designated workspace.
-
Perform all manipulations of the solid compound well within the fume hood to ensure containment.
-
Carefully open the container to minimize puffing of the powder.
-
Use a spatula to transfer the powder to a weigh boat. Avoid dropping or tapping the spatula, which can generate dust.
-
After weighing, carefully add the solvent to dissolve the compound, minimizing splashing.
-
Once the compound is in solution, the respiratory hazard is significantly reduced.
-
Clean any spills on the balance or work surface immediately using a damp cloth.
-
Doff respirator and gloves according to the procedure in Section 5. Wash hands thoroughly.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Operations
During the coupling and deprotection cycles of SPPS, the primary hazards shift from the powder to the liquid reagents being used.
-
Hand Protection: Disposable nitrile gloves. Change gloves immediately if contamination is suspected.[1]
-
Eye Protection: Chemical splash goggles are required over standard safety glasses.[13] They provide a complete seal around the eyes, offering superior protection from splashes of solvents and reagents like piperidine/DMF.
-
Body Protection: A lab coat is mandatory. For larger-scale work or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
Protocol 3: Peptide Cleavage and Final Deprotection
This is the highest-risk step due to the use of highly corrosive and volatile TFA cleavage cocktails. All work must be conducted in a certified chemical fume hood.
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) are required over a pair of disposable nitrile gloves. Nitrile alone does not provide adequate protection against prolonged TFA exposure.
-
Eye and Face Protection: A full-face shield must be worn over chemical splash goggles.[11][12] This combination protects against the severe splash hazard posed by corrosive acids.
-
Body Protection: A chemically resistant apron or gown worn over a flame-resistant lab coat.
-
Respiratory Protection: While the fume hood is the primary control, if there is any risk of vapor escape, a respirator with an acid gas cartridge may be necessary based on your institution's chemical hygiene plan.
PPE Selection and Best Practices
The rationale for selecting specific PPE is rooted in mitigating clearly defined risks. The following table summarizes the recommended PPE for each operational stage.
| Task | Primary Hazard | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Powder | Inhalation of fine particles, skin/eye contact | Nitrile Gloves (Double-gloving recommended) | Safety Glasses with Side Shields | N95 Respirator (Mandatory) | Lab Coat |
| SPPS Coupling | Splashes from solvents and reagents | Nitrile Gloves | Chemical Splash Goggles | Not required (in fume hood) | Lab Coat |
| Peptide Cleavage | Splashes from corrosive acids (TFA) | Heavy-Duty Chemical-Resistant Gloves over Nitrile | Full Face Shield over Goggles (Mandatory) | Not required (in fume hood) | Chemical-Resistant Apron over Lab Coat |
PPE Workflow: Donning, Doffing, and Disposal
Properly putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles or Glasses
-
Face Shield (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (Taking Off):
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove using a glove-in-glove technique. Peel one glove off, ball it in the gloved hand, then slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Apron: Remove without touching the front surface.
-
Face Shield/Goggles: Handle by the headband or earpieces.
-
Lab Coat: Remove by rolling it inside-out and away from your body.
-
Respirator: Remove by handling the straps.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan:
-
All disposable PPE (gloves, N95 respirator) contaminated with this compound or other chemicals must be disposed of in a designated solid chemical waste container. Do not discard in regular trash.
-
Follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation (Powder): Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Spill: Alert others in the area. For a small powder spill, gently cover with a damp paper towel to prevent aerosolization and then clean with appropriate materials. For larger spills or spills involving hazardous liquids, evacuate the area and follow your institution's emergency spill response procedures.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound =98.0 HPLC 198561-81-8 [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. gov.uk [gov.uk]
- 7. nj.gov [nj.gov]
- 8. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc-THr(Bzl)-OH | 117872-75-0 [amp.chemicalbook.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. westlab.com.au [westlab.com.au]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. Fmoc-Thr(Bzl)-OH = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
